Myristyl arachidonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H60O2 |
|---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
tetradecyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C34H60O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h11,13,17-18,20-21,24,26H,3-10,12,14-16,19,22-23,25,27-33H2,1-2H3/b13-11-,18-17-,21-20-,26-24- |
InChI Key |
FWIBXYFQRWPVFD-KXGNKILUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Myristyl Arachidonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of myristyl arachidonate (B1239269), a fatty acid ester of significant interest in lipid research and drug development. This document details both chemical and enzymatic synthesis routes and outlines robust purification and analytical protocols.
Synthesis of Myristyl Arachidonate
This compound can be synthesized through two primary methodologies: chemical esterification/transesterification and enzymatic synthesis. The choice of method depends on factors such as desired yield, purity requirements, and scalability.
Chemical Synthesis: Acid-Catalyzed Transesterification
A common and effective method for synthesizing fatty acid esters is through transesterification, where a triglyceride or another ester is reacted with an alcohol in the presence of a catalyst. In this case, an arachidonic acid ester (like methyl arachidonate) can be transesterified with myristyl alcohol.
-
Materials:
-
Methyl arachidonate
-
Myristyl alcohol
-
Anhydrous toluene
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve methyl arachidonate (1 equivalent) and myristyl alcohol (1.2 equivalents) in anhydrous toluene.
-
Add p-toluenesulfonic acid (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of methanol (B129727) in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Enzymatic synthesis offers a milder and often more specific alternative to chemical methods, minimizing the risk of side reactions and degradation of polyunsaturated fatty acids like arachidonic acid. Immobilized lipases are commonly used as biocatalysts.
-
Materials:
-
Arachidonic acid
-
Myristyl alcohol
-
Immobilized Candida antarctica lipase (B570770) B (Novozym 435)
-
Anhydrous hexane (or other suitable organic solvent)
-
Molecular sieves (3Å)
-
-
Procedure:
-
To a solution of arachidonic acid (1 equivalent) and myristyl alcohol (1.2 equivalents) in anhydrous hexane, add immobilized Candida antarctica lipase B (10% w/w of total substrates).
-
Add activated molecular sieves to the reaction mixture to remove the water produced during the esterification.
-
Incubate the reaction mixture at a controlled temperature (typically 40-60°C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
Upon completion, filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification of this compound
Purification is a critical step to isolate this compound from unreacted starting materials, byproducts, and catalyst residues. A multi-step approach involving column chromatography is typically employed.
Silica (B1680970) Gel Column Chromatography
This is the primary method for purifying the crude product. The separation is based on the polarity of the components.
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
High-Performance Liquid Chromatography (HPLC)
For higher purity, reversed-phase HPLC can be utilized as a final polishing step.
-
Materials:
-
Partially purified this compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
C18 reversed-phase HPLC column
-
-
Procedure:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
Inject the sample onto a C18 column.
-
Elute with a gradient of acetonitrile and water. A typical gradient might start at 80% acetonitrile and increase to 100% over 20-30 minutes.
-
Monitor the elution using a suitable detector (e.g., UV at 205 nm or an evaporative light scattering detector).
-
Collect the peak corresponding to this compound and remove the solvent under vacuum.
-
Data Presentation
The following tables summarize typical quantitative data for analogous fatty acid ester synthesis and purification processes.
Table 1: Comparison of Synthesis Methods for Fatty Acid Esters
| Parameter | Acid-Catalyzed Transesterification | Lipase-Catalyzed Esterification |
| Reactants | Methyl ester of fatty acid, Alcohol | Free fatty acid, Alcohol |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | Immobilized Lipase (e.g., Novozym 435) |
| Temperature | High (Reflux) | Mild (40-60°C) |
| Reaction Time | 4-8 hours | 24-72 hours |
| Typical Yield | >90% | 70-95% |
| Purity (crude) | Moderate | High |
| Byproducts | Water, catalyst residues | Water |
Table 2: Purification Parameters for Fatty Acid Esters
| Method | Stationary Phase | Mobile Phase | Typical Recovery | Purity Achieved |
| Silica Gel Chromatography | Silica Gel (Normal Phase) | Hexane/Ethyl Acetate Gradient | 80-95% | >95% |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water Gradient | >90% | >99% |
Quality Control and Analysis
The purity and identity of the synthesized this compound should be confirmed using analytical techniques.
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and purity of column fractions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fatty acid composition of the final product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the ester linkage.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A workflow diagram illustrating the key stages in the synthesis, purification, and analysis of this compound.
Biological Context and Signaling
While specific signaling pathways for this compound are not well-defined, its constituent, arachidonic acid, is a critical precursor to a vast array of signaling molecules known as eicosanoids. These include prostaglandins, thromboxanes, and leukotrienes, which are key mediators of inflammation. The esterification of arachidonic acid to myristyl alcohol may influence its bioavailability, storage, and metabolism, thereby modulating downstream signaling events.
The diagram below illustrates the central role of arachidonic acid in inflammatory signaling pathways.
Caption: The metabolic cascade of arachidonic acid into pro-inflammatory and inflammation-resolving lipid mediators.
References
The Biological Nexus of Myristoylation and Arachidonic Acid Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the direct biological role of the ester "Myristyl arachidonate" in cellular physiology is not extensively documented in current scientific literature, the intersection of its constituent fatty acids, myristic acid and arachidonic acid, reveals a critical regulatory mechanism: protein myristoylation in the context of arachidonic acid signaling . This guide delineates the integral role of N-myristoylation, the covalent attachment of myristate to proteins, in orchestrating the localization and function of key signaling molecules that modulate the metabolism and downstream effects of arachidonic acid. This interplay is fundamental to a host of cellular processes, including inflammation, immunity, and signal transduction. This document provides an in-depth exploration of the underlying mechanisms, presents relevant quantitative data, details experimental methodologies, and visualizes the involved signaling pathways.
Introduction: The Convergence of Myristic and Arachidonic Acid Pathways
Myristic acid, a 14-carbon saturated fatty acid, and arachidonic acid, a 20-carbon polyunsaturated fatty acid, are both crucial players in cellular biology. While arachidonic acid is a well-established precursor for a vast array of potent signaling molecules known as eicosanoids, myristic acid's primary signaling role is executed through its covalent modification of proteins, a process termed myristoylation.
N-myristoylation is a lipid modification where a myristoyl group is attached via an amide bond to the N-terminal glycine (B1666218) residue of a protein.[1] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and can occur either co-translationally on nascent polypeptide chains or post-translationally following proteolytic cleavage.[2] Myristoylation enhances the hydrophobicity of the modified protein, facilitating its association with cellular membranes and mediating protein-protein interactions.[1] This membrane targeting is crucial for the function of numerous signaling proteins, including several that are directly involved in the regulation of arachidonic acid metabolism.
The Role of Protein Myristoylation in Arachidonic Acid Metabolism and Signaling
A significant body of evidence points to protein myristoylation as a key regulatory step in the signaling cascades that lead to the release and metabolism of arachidonic acid. This is particularly evident in immune cells such as macrophages.
In macrophages, bacterial lipopolysaccharides (LPS) prime the cells for an enhanced metabolism of arachidonic acid upon subsequent stimulation. This priming is associated with the myristoylation of a specific set of macrophage proteins.[3][4] This covalent attachment of myristic acid is not a random event; it is specific for myristate, as other fatty acids like palmitate and arachidonate (B1239269) are not incorporated into these proteins.[5]
One of the key myristoylated proteins in this context is a 68 kDa protein kinase C (PKC) substrate.[3][5] Myristoylation of this 68K protein promotes its translocation to the cell membrane.[4][5] This membrane association brings the protein into close proximity with activated PKC, a critical enzyme in many signal transduction pathways. This colocalization is thought to ensure more efficient phosphorylation and subsequent activation of downstream pathways that lead to the mobilization and oxygenation of arachidonic acid into bioactive eicosanoids.[3][4][5]
Furthermore, the lymphokine gamma-interferon (IFN-γ) has been shown to rapidly induce the myristoylation of a 48 kDa protein in macrophages, suggesting that this modification is an important intermediate step in macrophage activation for enhanced microbicidal capacity.[3]
Signaling Pathway of LPS-Induced Arachidonic Acid Metabolism
The signaling pathway initiated by LPS in macrophages that involves protein myristoylation and leads to arachidonic acid metabolism can be visualized as follows:
Quantitative Data
The available literature provides some quantitative insights into the effects of myristoylation on protein association with membranes and the subsequent impact on arachidonic acid-related signaling.
| Parameter | Condition | Value/Observation | Reference |
| Protein Myristoylation | LPS-primed macrophages | Increased covalent attachment of myristic acid to a set of proteins, including a 68K substrate of PKC. | [3][4] |
| Protein Localization | Myristoylation of 68K protein | Promotes association with the cell membrane. | [4][5] |
| Enzyme Activation | Myristoylation of 68K protein | Facilitates more efficient catalysis by activated PKC during the mobilization and oxygenation of arachidonic acid. | [3][4] |
| Specific Protein Induction | Macrophage activation by IFN-γ | Rapidly induces myristoylation of a 48K protein. | [3] |
Experimental Protocols
The study of protein myristoylation and its impact on arachidonic acid metabolism involves a variety of sophisticated experimental techniques.
Metabolic Labeling and Analysis of Myristoylated Proteins
Objective: To identify and characterize proteins that are myristoylated in response to a specific stimulus (e.g., LPS).
Methodology:
-
Cell Culture and Stimulation: Macrophages are cultured and then treated with the stimulus of interest (e.g., LPS) for various times and at different concentrations.
-
Metabolic Labeling: Cells are incubated with [³H]myristic acid. This radiolabeled fatty acid is cell-permeable and will be incorporated into proteins that undergo myristoylation.
-
Cell Lysis and Protein Precipitation: After labeling, cells are lysed, and total proteins are precipitated using a method like trichloroacetic acid (TCA) precipitation.
-
SDS-PAGE and Fluorography: The precipitated proteins are solubilized in sample buffer, separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and the gel is then treated with a scintillant, dried, and exposed to X-ray film to visualize the radiolabeled (myristoylated) proteins.
-
Specificity Controls: To ensure that the incorporated label is indeed myristic acid and not a metabolite, control experiments can be performed where cells are co-incubated with an excess of unlabeled myristic acid or with inhibitors of fatty acid metabolism. The nature of the linkage (amide vs. ester) can be tested by treating the gel with hydroxylamine; amide linkages are resistant.[5]
Subcellular Fractionation
Objective: To determine the cellular localization of myristoylated proteins.
Methodology:
-
Metabolic Labeling: Cells are labeled with [³H]myristic acid as described above.
-
Cell Homogenization: Labeled cells are harvested and gently homogenized to break the plasma membrane while keeping organelles intact.
-
Differential Centrifugation: The cell homogenate is subjected to a series of centrifugation steps at increasing speeds to separate different subcellular fractions (e.g., nuclear, mitochondrial, microsomal, and cytosolic fractions).
-
Analysis of Fractions: The protein content of each fraction is determined, and an equal amount of protein from each fraction is analyzed by SDS-PAGE and fluorography to determine the distribution of the myristoylated protein of interest.
Immunoprecipitation and Kinase Assays
Objective: To confirm the identity of a myristoylated protein and to study its interaction with other signaling molecules (e.g., PKC).
Methodology:
-
Metabolic Labeling and Cell Lysis: Cells are labeled with [³H]myristic acid and/or [³²P]orthophosphate (to study phosphorylation) and then lysed.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the protein of interest (e.g., anti-68K protein antibody). The antibody-protein complexes are then captured using protein A/G-agarose beads.
-
Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins, and the immunoprecipitated protein is eluted.
-
Analysis: The eluted protein is analyzed by SDS-PAGE and autoradiography to confirm its myristoylation and/or phosphorylation.
-
In vitro Kinase Assay: To determine if the myristoylated protein is a substrate for a specific kinase (e.g., PKC), the immunoprecipitated protein can be incubated with the purified active kinase in the presence of [γ-³²P]ATP. The incorporation of ³²P into the substrate protein is then analyzed by SDS-PAGE and autoradiography.
Experimental Workflow for Studying Protein Myristoylation in AA Signaling
Conclusion and Future Directions
While the direct cellular functions of this compound remain to be elucidated, the study of protein myristoylation has provided a critical understanding of how myristic acid influences cellular signaling, particularly in the context of arachidonic acid metabolism. The myristoylation of key signaling proteins acts as a molecular switch, controlling their subcellular localization and their ability to participate in signal transduction cascades. This regulatory mechanism is fundamental for the proper control of inflammatory and immune responses.
For drug development professionals, the enzymes involved in this pathway, such as N-myristoyltransferase and protein kinase C, represent potential therapeutic targets. Modulating the myristoylation status of specific proteins could offer a novel approach to controlling the production of pro-inflammatory eicosanoids. Future research should focus on identifying the full spectrum of myristoylated proteins involved in arachidonic acid signaling and on developing specific inhibitors of the enzymes that mediate these modifications. A deeper understanding of this intricate interplay will undoubtedly open new avenues for therapeutic intervention in a wide range of inflammatory and signaling-related disorders.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 3. Protein myristoylation as an intermediate step during signal transduction in macrophages: its role in arachidonic acid metabolism and in responses to interferon gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. journals.biologists.com [journals.biologists.com]
Myristyl Arachidonate: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Myristyl arachidonate (B1239269) is an ester formed from myristyl alcohol (a 14-carbon saturated fatty alcohol) and arachidonic acid (a 20-carbon polyunsaturated omega-6 fatty acid). As a lipidic compound, its physicochemical properties, particularly its solubility and stability, are of paramount importance for its application in research and drug development. This technical guide provides an in-depth overview of the solubility and stability characteristics of myristyl arachidonate, along with detailed experimental protocols for their assessment. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from structurally similar compounds, such as other long-chain fatty acid esters and the constituent molecules, myristic acid and arachidonic acid, to provide reasonable estimations.
Solubility Characteristics
The solubility of this compound, a lipophilic ester, is dictated by its long hydrocarbon chains. It is anticipated to be readily soluble in nonpolar organic solvents and have limited to no solubility in polar solvents like water.
Estimated Solubility of this compound in Various Solvents
The following table summarizes the estimated solubility of this compound in a range of common laboratory solvents. These estimations are based on the known solubility of similar long-chain fatty acid esters and the individual solubilities of myristic acid and arachidonic acid.
| Solvent | Type | Estimated Solubility | Rationale & References |
| Chloroform | Nonpolar | > 50 mg/mL | Arachidonic acid is soluble at 50 mg/mL in chloroform.[1] Fatty acid esters are generally highly soluble in chlorinated hydrocarbons. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 mg/mL | Arachidonic acid is soluble at 100 mg/mL in DMSO.[1] Myristic acid is soluble at approximately 12 mg/mL in DMSO.[2] |
| Ethanol | Polar Protic | > 100 mg/mL | Arachidonic acid is soluble at 100 mg/mL in ethanol.[1] Myristyl alcohol is also soluble in ethanol.[3] |
| Methanol | Polar Protic | > 50 mg/mL | Arachidonic acid is soluble at 50 mg/mL in methanol.[1] |
| Hexane | Nonpolar | Likely Soluble | Long-chain fatty acid esters generally exhibit good solubility in nonpolar hydrocarbon solvents. |
| Water | Polar Protic | Insoluble | Myristyl alcohol is insoluble in water.[3] Long-chain fatty acids and their esters have negligible solubility in water. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Sparingly Soluble | While arachidonic acid is sparingly soluble in neutral buffers, forming a suspension upon dilution from an organic solvent, this compound is expected to have even lower solubility.[1] |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound like this compound is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Selected solvent of analytical grade
-
Volumetric flasks
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE for organic solvents)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected solvent to each vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After shaking, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered solution with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions to construct a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solutions and record the peak areas.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 205 nm (due to the ester carbonyl group and double bonds)
-
Injection Volume: 10 µL
-
-
-
Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.
-
Workflow for Solubility Determination:
References
Potential Metabolic Pathways of Myristyl Arachidonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristyl arachidonate (B1239269) is an ester composed of the saturated fatty acid, myristic acid, and the polyunsaturated fatty acid, arachidonic acid. While the metabolic fates of myristic acid and arachidonic acid are well-documented, the specific metabolic pathways of myristyl arachidonate as a conjugate molecule are not extensively characterized in the scientific literature. This technical guide outlines the potential metabolic pathways of this compound, based on established principles of lipid metabolism. The primary metabolic event is anticipated to be the hydrolysis of the ester bond, liberating myristic acid and arachidonic acid. These fatty acids would then enter their respective, well-established metabolic cascades. This guide provides a detailed overview of these potential pathways, relevant enzymatic processes, and experimental protocols for their investigation.
Introduction
Arachidonic acid (AA) is a crucial omega-6 polyunsaturated fatty acid integrated into cellular membranes, primarily at the sn-2 position of glycerophospholipids.[1][2] Its release and subsequent metabolism give rise to a diverse array of bioactive lipid mediators, collectively known as eicosanoids. These molecules are pivotal in regulating inflammation, immune responses, and various other physiological processes.[3][4] this compound, an ester of myristic acid and arachidonic acid, represents a potential source of these two fatty acids. Understanding its metabolic fate is critical for elucidating its potential physiological roles and pharmacological applications.
This document details the probable metabolic pathways of this compound, focusing on the initial hydrolytic cleavage and the subsequent, well-characterized metabolism of its constituent fatty acids.
Proposed Metabolic Pathway of this compound
The metabolism of this compound is hypothesized to initiate with the enzymatic hydrolysis of its ester linkage, a reaction catalyzed by various lipases and esterases. This cleavage would yield free myristic acid and free arachidonic acid.
Step 1: Hydrolysis of this compound
The hydrolysis of ester bonds in lipids is a fundamental biochemical process.[5] Enzymes such as lipases, which are carboxylic ester hydrolases, are responsible for cleaving ester bonds in triglycerides and other fatty acid esters.[1][6][7][8] It is highly probable that this compound is a substrate for one or more of these enzymes.
-
Enzymes: A variety of lipases, including pancreatic lipase, lipoprotein lipase, and intracellular lipases, could potentially catalyze this reaction.[9] Carboxyl ester lipase, known for its broad substrate specificity, is also a candidate for this hydrolytic activity.[10]
-
Products: The hydrolysis of this compound will release equimolar amounts of myristic acid and arachidonic acid.
The following diagram illustrates the proposed initial hydrolytic step.
Step 2: Metabolism of Liberated Arachidonic Acid
Once released, arachidonic acid is rapidly metabolized through three primary enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: This pathway, catalyzed by COX-1 and COX-2 enzymes, produces prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation and platelet aggregation.[3]
-
Lipoxygenase (LOX) Pathway: This pathway, involving enzymes such as 5-LOX, 12-LOX, and 15-LOX, generates leukotrienes and lipoxins, which play critical roles in inflammation and immune responses.[3][4]
-
Cytochrome P450 (CYP) Pathway: This pathway produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in regulating vascular tone and inflammation.[4]
There is also a non-enzymatic pathway where reactive oxygen species can oxidize arachidonic acid to form isoprostanes.
The following diagram provides a high-level overview of the major arachidonic acid metabolic pathways.
Step 2b: Metabolism of Liberated Myristic Acid
Myristic acid, a 14-carbon saturated fatty acid, will likely enter the beta-oxidation pathway for energy production. This process occurs within the mitochondria and peroxisomes, where the fatty acid is sequentially broken down to produce acetyl-CoA, which can then enter the citric acid cycle.
Experimental Protocols
Investigating the metabolism of this compound would require a series of in vitro and in vivo experiments.
In Vitro Hydrolysis Assay
Objective: To determine if this compound is hydrolyzed by cellular extracts or purified lipases.
Methodology:
-
Substrate Preparation: Synthesize or procure radiolabeled or fluorescently tagged this compound.
-
Enzyme Source: Prepare cell lysates (e.g., from hepatocytes, adipocytes, or intestinal cells) or use commercially available purified lipases.
-
Incubation: Incubate the labeled this compound with the enzyme source in a suitable buffer at 37°C for various time points.
-
Lipid Extraction: Stop the reaction and extract the lipids using a method such as the Bligh-Dyer or Folch extraction.
-
Analysis: Separate the lipid species using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection: Quantify the amount of released radiolabeled or fluorescent arachidonic acid and myristic acid.
Cellular Metabolism Studies
Objective: To trace the metabolic fate of this compound in cultured cells.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., macrophages, endothelial cells).
-
Labeling: Incubate the cells with isotopically labeled (e.g., ¹³C or ²H) this compound.
-
Stimulation: After a period of incorporation, cells can be stimulated with an agonist (e.g., a calcium ionophore) to induce arachidonic acid release and metabolism.[11]
-
Sample Collection: Collect both the cell pellets and the culture medium.
-
Lipid Extraction and Analysis: Extract lipids and analyze the distribution of the isotopic label in various lipid species (e.g., phospholipids (B1166683), triglycerides, and free fatty acids) and eicosanoids using liquid chromatography-mass spectrometry (LC-MS/MS).[12][13][14]
The following diagram outlines a general workflow for cellular metabolism studies.
Quantitative Data Summary
While no quantitative data for this compound metabolism is currently available, the following tables provide examples of the types of data that could be generated from the proposed experiments.
Table 1: In Vitro Hydrolysis of this compound
| Enzyme Source | Substrate Concentration (µM) | Incubation Time (min) | % Hydrolysis |
| Hepatocyte Lysate | 10 | 15 | Data |
| Hepatocyte Lysate | 10 | 30 | Data |
| Purified Pancreatic Lipase | 10 | 15 | Data |
| Purified Pancreatic Lipase | 10 | 30 | Data |
Table 2: Cellular Distribution of Labeled Fatty Acids from this compound
| Lipid Class | % of Total ¹³C-Label (Control) | % of Total ¹³C-Label (Stimulated) |
| This compound | Data | Data |
| Free Myristic Acid | Data | Data |
| Free Arachidonic Acid | Data | Data |
| Phospholipids | Data | Data |
| Triglycerides | Data | Data |
| Eicosanoids | Data | Data |
Conclusion
The metabolic pathways of this compound are likely to involve an initial hydrolysis step, liberating myristic acid and arachidonic acid, which then enter their respective well-established metabolic routes. The arachidonic acid cascade, in particular, leads to the formation of a wide array of potent signaling molecules. The experimental approaches outlined in this guide provide a framework for the systematic investigation of this compound metabolism. Elucidating these pathways is essential for understanding the potential biological activities and therapeutic applications of this compound. Further research in this area is warranted to confirm these proposed pathways and to quantify the metabolic flux through each branch.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation and metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid metabolism: role in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Arachidonic Acid and Its Metabolites on Functional Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. enzymeinnovation.com [enzymeinnovation.com]
- 7. Immobilization of Lipase Enzymes and Their Application in the Interesterification of Oils and Fats | Springer Nature Experiments [experiments.springernature.com]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. aocs.org [aocs.org]
- 10. Carboxyl ester lipase: structure-function relationship and physiological role in lipoprotein metabolism and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arachidonate released upon agonist stimulation preferentially originates from arachidonate most recently incorporated into nuclear membrane phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Myristyl Arachidonate as a Precursor to Bioactive Lipids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of myristyl arachidonate (B1239269) as a precursor molecule for the synthesis of a diverse array of bioactive lipids. It details the metabolic pathways that convert arachidonic acid into potent signaling molecules, summarizes key quantitative data, outlines relevant experimental protocols, and discusses the implications for drug development.
Introduction: The Role of Myristyl Arachidonate
This compound is an ester composed of myristic acid, a saturated fatty acid, and arachidonic acid (AA), a 20-carbon omega-6 polyunsaturated fatty acid. Within a biological context, this compound can serve as a stable pro-molecule or storage form of arachidonic acid. Upon enzymatic cleavage, it releases free arachidonic acid, which is the primary substrate for the synthesis of eicosanoids—a large family of potent, short-acting signaling molecules critical in numerous physiological and pathological processes.[1][2]
Virtually all cellular arachidonic acid is typically esterified in membrane phospholipids (B1166683) and its release is a tightly regulated critical step for the biosynthesis of these second messengers.[1] The enzymatic release of AA from a precursor like this compound initiates a cascade of metabolic events, leading to the production of prostaglandins, thromboxanes, leukotrienes, and other oxygenated derivatives. These bioactive lipids are key mediators of inflammation, immune responses, cardiovascular function, and carcinogenesis.[3][4] Understanding the transformation of arachidonic acid released from this compound is therefore crucial for developing novel therapeutic strategies targeting these pathways.
Metabolism of Arachidonic Acid
The central event in the generation of bioactive lipids from this compound is the hydrolysis of the ester bond, releasing free arachidonic acid. This free AA is then rapidly metabolized by three major enzymatic pathways: the Cyclooxygenase (COX), Lipoxygenase (LOX), and Cytochrome P450 (CYP) pathways.[2][3][5]
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Regulation and metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An insight into the role of arachidonic acid derived lipid mediators in virus associated pathogenesis and malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Myristyl Arachidonate
For Research Use Only
Introduction
Myristyl arachidonate (B1239269) is a wax ester composed of myristyl alcohol and the omega-6 polyunsaturated fatty acid, arachidonic acid. Arachidonic acid is a key precursor to a variety of bioactive lipid mediators known as eicosanoids, which are involved in inflammation, immunity, and cellular signaling. The enzymatic synthesis of myristyl arachidonate offers a specific and mild alternative to chemical methods, minimizing the risk of isomerization and oxidation of the polyunsaturated fatty acid chain. This approach utilizes lipases, which can efficiently catalyze the esterification reaction under controlled conditions.[1]
This document provides a detailed protocol for the enzymatic synthesis of this compound, its subsequent purification, and methods for its analysis. These instructions are intended for researchers, scientists, and drug development professionals.
Data Presentation
| Parameter | Value | Reference |
| Enzyme | Immobilized Candida antarctica Lipase (B570770) B (Novozym 435) | [2] |
| Substrates | Myristyl Alcohol, Arachidonic Acid | N/A |
| Substrate Molar Ratio | 1:1 (Myristyl Alcohol:Arachidonic Acid) | [2] |
| Reaction Temperature | 55-60 °C | [2][3] |
| Solvent | Solvent-free or n-Hexane | [4][5] |
| Enzyme Concentration | 10% (w/w of total substrates) | [4] |
| Reaction Time | 24 - 48 hours | [5] |
| Water Removal | Molecular sieves or vacuum | [2] |
| Typical Conversion Rate | >95% | [4] |
| Purification Method | Silica (B1680970) Gel Column Chromatography | [6] |
| Analytical Methods | TLC, GC-MS | [7] |
Experimental Protocols
Materials
-
Immobilized Candida antarctica Lipase B (Novozym 435 or equivalent)
-
Myristyl Alcohol (≥99% purity)
-
Arachidonic Acid (≥98% purity, stored under inert gas)
-
n-Hexane (anhydrous)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Silica Gel (for column chromatography, 70-230 mesh)
-
Molecular Sieves (3 Å, activated)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Sodium Sulfate (Na₂SO₄, anhydrous)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
All solvents should be of analytical or HPLC grade.
Equipment
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
-
Inert gas supply (Nitrogen or Argon)
Enzymatic Synthesis of this compound
-
Preparation of Reactants : In a clean, dry round-bottom flask, dissolve equimolar amounts of myristyl alcohol and arachidonic acid in a minimal amount of n-hexane (optional, for solvent-based reaction) or prepare as a solvent-free mixture. For example, for a 1 mmol scale reaction, use 214.39 mg of myristyl alcohol and 304.47 mg of arachidonic acid.
-
Initiation of Reaction : Add immobilized Candida antarctica lipase B (10% by weight of the total substrates). If using a solvent-free system, ensure the reaction temperature is sufficient to liquefy the substrates.
-
Water Removal : Add activated molecular sieves (approximately 20% w/w of substrates) to the reaction mixture to remove the water produced during esterification, which drives the reaction towards product formation.[2] Alternatively, the reaction can be conducted under a mild vacuum.
-
Reaction Conditions : Place the flask on a magnetic stirrer with a heating plate and maintain the temperature at 55-60 °C. Stir the reaction mixture at a constant rate (e.g., 200 rpm).
-
Monitoring the Reaction : Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a mobile phase of hexane (B92381):ethyl acetate (e.g., 95:5 v/v). Spot the reaction mixture alongside the starting materials (myristyl alcohol and arachidonic acid) on a TLC plate. The product, this compound, will have a higher Rf value than the starting fatty acid. The reaction is considered complete when the spot corresponding to arachidonic acid has disappeared or its intensity is minimal.
Purification of this compound
-
Enzyme Removal : After the reaction is complete, filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.
-
Removal of Unreacted Arachidonic Acid : Transfer the filtrate to a separatory funnel. Wash the organic phase with a 5% aqueous solution of sodium bicarbonate to remove any unreacted arachidonic acid. Repeat the washing two to three times.
-
Removal of Water : Wash the organic phase with brine (saturated NaCl solution) and then dry it over anhydrous sodium sulfate.
-
Solvent Removal : Evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Silica Gel Column Chromatography :
-
Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Dissolve the crude product in a minimal amount of n-hexane and load it onto the column.
-
Elute the column with a gradient of increasing ethyl acetate in n-hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Analysis and Characterization
-
Thin Layer Chromatography (TLC) : Use a mobile phase of hexane:ethyl acetate (95:5 v/v). Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., phosphomolybdic acid stain followed by heating).
-
Gas Chromatography-Mass Spectrometry (GC-MS) : For a more detailed analysis of purity and to confirm the identity of the product, GC-MS can be employed. The sample may need to be derivatized (e.g., transesterified to its methyl ester) prior to analysis.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Arachidonic acid signaling pathway overview.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]
- 7. Optimization of enzymatic synthesis of palm-based kojic acid ester using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Phospholipase Activity and Arachidonic Acid Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipases are a diverse group of enzymes that catalyze the hydrolysis of phospholipids (B1166683), playing critical roles in cellular signaling, membrane homeostasis, and inflammation.[1][2] A key function of certain phospholipases, particularly Phospholipase A2 (PLA2), is the liberation of arachidonic acid from the sn-2 position of membrane phospholipids.[1][3][4] This released arachidonic acid serves as the precursor for the biosynthesis of eicosanoids (prostaglandins, leukotrienes, and thromboxanes), which are potent lipid mediators of inflammation and other physiological processes.[1]
This document provides an overview and detailed protocols for studying phospholipase activity, focusing on the release of arachidonic acid. While the compound "myristyl arachidonate" (an ester of myristic acid and arachidonic acid) is not a direct substrate for phospholipases due to its lack of a phosphate (B84403) headgroup, this guide will focus on two relevant areas for researchers interested in the interplay between myristoylation, phospholipases, and arachidonic acid:
-
Using Arachidonic Acid-Containing Phospholipids as Substrates: Assaying phospholipase activity with physiologically relevant phospholipid substrates that contain arachidonic acid at the sn-2 position (e.g., 1-acyl-2-arachidonoyl-phosphatidylcholine).
-
The Role of Myristoylation in Signaling: Investigating how protein myristoylation, the attachment of the C14 saturated fatty acid myristate, facilitates the membrane localization of signaling proteins that regulate phospholipase activation and subsequent arachidonic acid metabolism.[5]
Section 1: Phospholipase A2 (PLA2) Signaling and Assays
Phospholipase A2 (PLA2) enzymes are central to inflammatory processes by catalyzing the hydrolysis of the sn-2 ester bond of membrane phospholipids to release arachidonic acid and a lysophospholipid.[4][6] There are multiple forms of PLA2, with cytosolic PLA2 (cPLA2) being highly specific for arachidonic acid-containing phospholipids and considered a key regulator of eicosanoid production.[3]
Signaling Pathway for PLA2-Mediated Arachidonic Acid Release
Various stimuli, such as growth factors, cytokines, or calcium ionophores, can activate signaling cascades leading to the activation of cPLA2. This activation often involves an increase in intracellular calcium, which promotes the translocation of cPLA2 from the cytosol to membrane surfaces where its phospholipid substrates reside.[3] Once activated, cPLA2 releases arachidonic acid, which is then rapidly metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Caption: PLA2 signaling cascade for arachidonic acid release.
Quantitative Data: PLA2 Inhibition
The development of PLA2 inhibitors is a key focus for anti-inflammatory drug discovery.[1][6] Below is a summary of inhibitory constants (Ki) for tocopherol analogs against phospholipase activity.
| Inhibitor Compound | Apparent Ki (µM) | Target/System | Reference |
| 2,2,5,7,8-Pentamethyl-6-hydroxychromane (PMC) | 1.3 | Cultured Keratinocyte PGE2 Synthesis | [7] |
| C6 Analog (6-carbon side chain) | 5 | Cultured Keratinocyte PGE2 Synthesis | [7] |
| C11 Analog (11-carbon side chain) | 10 | Cultured Keratinocyte PGE2 Synthesis | [7] |
Protocol: In Vitro PLA2 Activity Assay using Radiolabeled Substrate
This protocol is adapted from methods used to measure the release of radiolabeled arachidonic acid from phospholipid vesicles.[8]
Objective: To quantify the enzymatic activity of PLA2 by measuring the release of [³H]-arachidonic acid from synthetic phospholipid vesicles.
Materials:
-
Purified PLA2 enzyme or cell lysate containing PLA2
-
1-palmitoyl-2-[³H]arachidonoyl-sn-glycero-3-phosphocholine ([³H]AAPC)
-
1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)
-
Assay Buffer: 100 mM HEPES, pH 7.5
-
CaCl₂ solution (e.g., 100 mM stock)
-
Fatty-acid free Bovine Serum Albumin (BSA)
-
Stop Solution: 2:1:0.8 Methanol:Chloroform:Acetic Acid
-
Organic Solvent for extraction (e.g., Chloroform)
-
Scintillation fluid and vials
Workflow Diagram:
Caption: Experimental workflow for a radiolabeled PLA2 assay.
Procedure:
-
Substrate Preparation:
-
In a glass vial, combine the desired amounts of PAPC and [³H]AAPC in chloroform.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.
-
Hydrate the lipid film with Assay Buffer by vortexing.
-
Sonicate the suspension on ice using a probe sonicator until the solution clarifies, indicating the formation of small unilamellar vesicles (SUVs).
-
-
Enzymatic Reaction:
-
In a microfuge tube, prepare the reaction mixture containing assay buffer, BSA (to capture the released fatty acid), and CaCl₂ to the desired final concentration.
-
Add the prepared SUV substrate to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the PLA2 enzyme or cell lysate. The final reaction volume is typically 100-200 µL.
-
Incubate at 37°C for a specified time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Analysis:
-
Stop the reaction by adding an excess of the Stop Solution.
-
Perform a lipid extraction (e.g., Bligh-Dyer method) to separate the unhydrolyzed phospholipid (in the organic phase) from the released [³H]-arachidonic acid (which binds to BSA and remains in the aqueous phase).
-
Transfer an aliquot of the aqueous phase to a scintillation vial.
-
Add scintillation fluid and quantify the amount of released [³H]-arachidonic acid using a liquid scintillation counter.
-
Calculate specific activity based on the amount of radioactivity released per unit time per amount of enzyme.
-
Section 2: Phospholipase C (PLC) and Phospholipase D (PLD) Pathways
While PLA2 provides the most direct route, arachidonic acid can also be liberated through multi-step pathways involving Phospholipase C (PLC) or Phospholipase D (PLD).
-
PLC/DAG Lipase (B570770) Pathway: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The DAG, which may contain arachidonic acid at the sn-2 position, can then be hydrolyzed by DAG lipase to release free arachidonic acid.[9][10]
-
PLD Pathway: PLD hydrolyzes phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline.[11] PA can be converted to DAG by PA phosphohydrolase, which can then enter the DAG lipase pathway described above.
PLC/DAG Lipase Pathway for Arachidonic Acid Release
References
- 1. Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Model of Interfacial Kinetics for Phospholipases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the specific release of arachidonic acid by cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospholipase A(2) regulation of arachidonic acid mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein myristoylation as an intermediate step during signal transduction in macrophages: its role in arachidonic acid metabolism and in responses to interferon gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tocopherol analogs suppress arachidonic acid metabolism via phospholipase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein kinase C-independent activation of a novel nonspecific phospholipase C pathway by phorbol myristate acetate releases arachidonic acid for prostaglandin synthesis in MC3T3-E1 osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of phospholipase C and diacylglyceride lipase pathway in arachidonic acid release and acetylcholine-induced vascular relaxation in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Myristyl Arachidonate in Cell Culture Studies
Introduction
Myristyl arachidonate (B1239269) is an ester formed from myristic acid, a saturated fatty acid, and arachidonic acid, a polyunsaturated omega-6 fatty acid. In cell culture, it serves as a delivery vehicle for arachidonic acid, a crucial signaling molecule and a key component of cellular membranes. Upon cellular uptake, myristyl arachidonate is presumed to be hydrolyzed by intracellular esterases, releasing myristic acid and arachidonic acid. The liberated arachidonic acid can then be incorporated into phospholipids (B1166683) of the cell membrane or metabolized to form a variety of bioactive lipid mediators, such as prostaglandins (B1171923) and leukotrienes.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell culture to study lipid uptake and its subsequent effects on cellular processes. While direct quantitative data for this compound is not extensively available in published literature, the following protocols and data for arachidonic acid serve as a robust guideline for researchers.
Data Presentation: Effects of Arachidonic Acid in Cell Culture
The following table summarizes the observed effects of arachidonic acid (the active component of this compound) in various cell culture models. This data provides an expected range of outcomes when cells are treated with a source of arachidonic acid.
| Cell Type | Parameter Measured | Concentration of Arachidonic Acid | Observed Effect | Reference |
| Bovine Granulosa Cells | Cell Survival | Lower Doses | Increased cell survival. | [4] |
| Bovine Granulosa Cells | Cell Survival | Higher Doses | Suppressed cell survival. | [4] |
| Bovine Granulosa Cells | Lipid Droplet Accumulation | Lower Doses | Induced lipid droplet accumulation. | [4] |
| Bovine Granulosa Cells | Lipid Droplet Accumulation | Higher Dose | Inhibited lipid accumulation. | [4] |
| Bovine Granulosa Cells | Progesterone (P4) Secretion | Higher Doses | Increased P4 secretion. | [4] |
| Bovine Granulosa Cells | Estradiol (E2) Secretion | Higher Doses | Decreased E2 secretion. | [4] |
| Bovine Granulosa Cells | ERK1/2 Phosphorylation | 50 µM | Significant increase between 2 and 8 hours of treatment. | [4] |
| Bovine Granulosa Cells | AKT Phosphorylation | 50 µM | Significant and sustained increase. | [4] |
| HT1080 and MEF Cells | Ferroptosis | 20 µM (in the presence of RSL3) | Promoted cell death. | [5] |
| Isolated Rat Heart Myocytes | Unesterified Arachidonic Acid Levels | 30 minutes of ischemia | Increased from 11.1 to 38.4 nmol/g wet weight, correlating with loss of myocardial function.[6] | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a this compound stock solution suitable for cell culture applications. Fatty acid esters are often insoluble in aqueous media and require a carrier molecule, such as bovine serum albumin (BSA), for efficient delivery to cells.
Materials:
-
This compound
-
Ethanol (B145695), absolute
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Serum-free cell culture medium
Procedure:
-
Prepare a primary stock solution: Dissolve this compound in absolute ethanol to create a concentrated primary stock solution (e.g., 100 mM). Store this solution at -20°C in amber glass vials to prevent oxidation.[7]
-
Prepare a BSA solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS. Gently agitate to dissolve, avoiding foaming. Filter-sterilize the solution through a 0.22 µm filter.
-
Complex this compound with BSA:
-
Warm the BSA solution to 37°C.
-
Slowly add the ethanolic stock solution of this compound to the gently vortexing BSA solution. A typical molar ratio of fatty acid ester to BSA is 5:1.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
-
Prepare working solutions: Dilute the this compound:BSA complex in serum-free cell culture medium to achieve the desired final concentrations for your experiment.
Protocol 2: Cellular Uptake and Lipid Analysis
This protocol describes a general method for treating cells with this compound and subsequently analyzing the cellular lipid content to assess uptake.
Materials:
-
Cultured cells (e.g., macrophages, hepatocytes, or a cell line relevant to the research question)
-
Complete cell culture medium
-
This compound:BSA complex (from Protocol 1)
-
Ice-cold PBS
-
Lipid extraction solvents (e.g., Chloroform:Methanol, 2:1 v/v)
-
Nitrogen gas stream
-
Lipid analysis instrumentation (e.g., GC-MS or LC-MS)
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere and grow overnight in complete culture medium.
-
Cell Treatment:
-
Aspirate the complete medium and wash the cells once with sterile PBS.
-
Add serum-free medium containing the desired concentrations of the this compound:BSA complex to the cells. Include a BSA-only control.
-
Incubate the cells at 37°C for the desired time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Stopping the Uptake:
-
To terminate the experiment, aspirate the treatment medium.
-
Immediately wash the cells three times with ice-cold PBS to remove any unbound this compound.[8]
-
-
Cell Lysis and Lipid Extraction:
-
Add an appropriate volume of Chloroform:Methanol (2:1 v/v) directly to the wells to lyse the cells and solubilize lipids.[8]
-
Scrape the cells and collect the lysate into a glass tube.
-
-
Phase Separation:
-
Add 0.25 volumes of 0.9% NaCl solution to the lysate.
-
Vortex thoroughly and centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic phases.[8]
-
-
Lipid Analysis:
-
Carefully collect the lower organic phase, which contains the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
The dried lipid extract can be stored at -80°C or reconstituted in a suitable solvent for analysis by mass spectrometry to quantify the intracellular levels of this compound and its metabolites, including arachidonic acid.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound uptake in cell culture.
Signaling Pathways of Arachidonic Acid
Caption: Proposed uptake and subsequent signaling pathways of arachidonic acid.
References
- 1. Lipid Profiling Reveals Arachidonate Deficiency in RAW264.7 Cells: Structural and Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid bodies: cytoplasmic organelles important to arachidonate metabolism in macrophages and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of arachidonic acid oxidation and metabolism by lipid electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic Acid Regulation of Intracellular Signaling Pathways and Target Gene Expression in Bovine Ovarian Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geometrical isomerization of arachidonic acid during lipid peroxidation interferes with ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accumulation of arachidonate in triacylglycerols and unesterified fatty acids during ischemia and reflow in the isolated rat heart. Correlation with the loss of contractile function and the development of calcium overload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: Mass Spectrometry Analysis of Myristyl Arachidonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl arachidonate (B1239269) is a wax ester composed of myristic acid, a saturated C14 fatty acid, and arachidonic acid, a polyunsaturated C20 omega-6 fatty acid. This molecule and similar lipid esters play significant roles in various biological processes and are of increasing interest in drug development and lipidomics research. Accurate and reliable analytical methods are crucial for the identification, characterization, and quantification of myristyl arachidonate in complex biological matrices. This application note provides detailed protocols for the analysis of intact this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with insights into its expected fragmentation patterns and relevant biological pathways.
Chemical Properties
| Property | Value |
| Molecular Formula | C₃₄H₆₀O₂ |
| Molecular Weight | 500.8 g/mol |
| Class | Wax Monoester |
| Components | Myristic Acid (14:0) & Arachidonic Acid (20:4) |
Mass Spectrometry Analysis
The analysis of intact wax esters like this compound can be effectively performed using both GC-MS and LC-MS. The choice of technique often depends on the sample matrix, the required sensitivity, and the desired structural information.
Gas Chromatography-Mass Spectrometry (GC-MS)
High-temperature GC-MS is a powerful technique for the analysis of intact wax esters, providing both separation and structural information. Electron Ionization (EI) is the most common ionization method used.
Expected Fragmentation Pattern (Electron Ionization):
Under electron ionization, this compound is expected to fragment, yielding several characteristic ions. The molecular ion (M⁺˙) may be observed, though often at low abundance. Key diagnostic fragment ions arise from cleavages around the ester linkage.[1]
-
Acylium Ion: A prominent peak corresponding to the acylium ion of arachidonic acid ([C₂₀H₃₁O]⁺) at m/z 287.
-
Protonated Fatty Acid: A rearrangement ion corresponding to the protonated arachidonic acid ([C₂₀H₃₂O₂H]⁺) at m/z 305.
-
Fatty Alcohol Fragments: Ions derived from the myristyl (C₁₄H₂₉OH) portion, including an alkyl radical cation ([C₁₄H₂₈]⁺˙) at m/z 196 and other hydrocarbon fragments.[1]
-
McLafferty Rearrangement: A characteristic rearrangement for esters that can provide additional structural information.[2]
Quantitative Data Summary:
The following table represents hypothetical quantitative data from a GC-MS analysis of a lipid extract containing this compound and other wax esters. Data is presented as relative abundance.
| Wax Ester | Retention Time (min) | Relative Abundance (%) | Key Fragment Ions (m/z) |
| Myristyl Palmitoleate | 25.2 | 15.8 | 476 (M⁺˙), 239, 196 |
| This compound | 28.5 | 22.5 | 500 (M⁺˙), 287, 305, 196 |
| Palmityl Oleate | 30.1 | 35.2 | 504 (M⁺˙), 265, 224 |
| Stearyl Linoleate | 32.8 | 26.5 | 532 (M⁺˙), 263, 252 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (MS/MS), is well-suited for the quantitative analysis of this compound in complex biological samples, offering high sensitivity and specificity.[3] Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques.[4]
Expected Fragmentation Pattern (LC-MS/MS):
In a typical LC-MS/MS experiment using ESI in positive ion mode, the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then generate product ions.
-
Precursor Ion: [C₃₄H₆₀O₂ + H]⁺ at m/z 501.8
-
Product Ions: Fragmentation would likely lead to the neutral loss of the myristyl alcohol (C₁₄H₃₀O), resulting in the arachidonoyl acylium ion at m/z 287. Other fragments related to the fatty acid chain may also be observed.
Quantitative Data Summary:
The following table shows representative quantitative data from an LC-MS/MS analysis of this compound in different cell lysates, using a deuterated internal standard for accurate quantification.
| Sample | This compound Concentration (ng/mg protein) | Standard Deviation |
| Control Cell Lysate | 15.2 | 1.8 |
| Treated Cell Lysate A | 38.5 | 3.5 |
| Treated Cell Lysate B | 8.9 | 1.1 |
Experimental Protocols
GC-MS Protocol for Intact this compound Analysis
This protocol is designed for the analysis of intact wax esters without derivatization.
1. Sample Preparation (Lipid Extraction):
- Homogenize the biological sample (e.g., tissue, cells) in a chloroform:methanol (B129727) (2:1, v/v) solution.
- Add an internal standard (e.g., a deuterated wax ester) for quantification.
- Induce phase separation by adding water and centrifuge to separate the organic and aqueous layers.
- Collect the lower organic layer containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent like hexane (B92381) or toluene (B28343) for GC-MS analysis.[5]
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.
- Column: DB-1HT fused-silica capillary column (e.g., 15 m x 0.25 mm, 0.10 µm film thickness).[5]
- Injector Temperature: 300°C.[6]
- Oven Temperature Program:
- Initial temperature: 200°C.
- Ramp to 320°C at 3°C/min.
- Hold at 320°C for 10 minutes.[5]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Transfer Line Temperature: 310°C.[5]
- Ion Source Temperature: 230°C.[5]
- Ionization Mode: Electron Ionization (EI) at 70 eV (or a lower energy of 30 eV to reduce fragmentation and enhance the molecular ion).[6]
- Scan Range: m/z 50-600.
LC-MS/MS Protocol for Quantitative Analysis of this compound
This protocol is optimized for the sensitive and specific quantification of this compound.
1. Sample Preparation:
- Perform lipid extraction as described in the GC-MS protocol.
- Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol or isopropanol).
2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
- Mass Spectrometer: SCIEX TripleTOF or Thermo Scientific Q Exactive series.[3]
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.[7]
- Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
- Gradient Elution:
- Start with 60% B.
- Linearly increase to 95% B over 10 minutes.
- Hold at 95% B for 2 minutes.
- Return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 50°C.
- Ionization Mode: ESI Positive.
- MS/MS Method: Multiple Reaction Monitoring (MRM).
- Precursor Ion: m/z 501.8 ([M+H]⁺).
- Product Ion: m/z 287.8 (for quantification).
Biological Significance and Signaling Pathways
Myristic acid and arachidonic acid, the constituents of this compound, are involved in crucial cellular processes.
Myristoylation: Myristic acid is used in the post-translational modification of proteins, known as N-myristoylation. This process is critical for protein localization to membranes and for signal transduction.[8]
Arachidonic Acid Cascade: Arachidonic acid is a precursor to a wide range of bioactive signaling molecules called eicosanoids, including prostaglandins, thromboxanes, and leukotrienes.[6] These molecules are key mediators of inflammation, immune responses, and other physiological functions.[1][9]
Caption: Key signaling pathways involving myristic acid and arachidonic acid.
Experimental Workflow
The general workflow for the analysis of this compound from a biological sample is outlined below.
Caption: General experimental workflow for this compound analysis.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for the mass spectrometry-based analysis of this compound. Both GC-MS and LC-MS are powerful techniques that, when appropriately applied, can yield valuable qualitative and quantitative data. Understanding the fragmentation patterns and biological context of this molecule is essential for meaningful interpretation of the analytical results in the fields of lipidomics and drug development.
References
- 1. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GCMS Section 6.14 [people.whitman.edu]
- 3. Wax Esters Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation and Quantitation of Intact Wax Esters of Human Meibum by Gas-Liquid Chromatography-Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compositional Analysis of Wax Esters in Human Meibomian Gland Secretions by Direct Infusion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Characterization of Wax Esters by Electron Ionization Mass Spectrometry | Technology Networks [technologynetworks.com]
Application Notes and Protocols: Myristyl Arachidonate as a Tool to Study Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonic acid (AA) is a pivotal polyunsaturated fatty acid involved in a myriad of physiological and pathological processes. As a precursor to eicosanoids and endocannabinoids, its metabolism is tightly regulated and a key area of study for inflammation, cardiovascular disease, neuroscience, and cancer.[1][2][3][4] Myristyl arachidonate (B1239269), an ester of the saturated fatty acid myristic acid and arachidonic acid, presents a novel tool for the controlled intracellular delivery of arachidonic acid. This allows for the precise investigation of its subsequent metabolic fate and signaling cascades.
These application notes provide a comprehensive guide for utilizing myristyl arachidonate to probe the intricate pathways of fatty acid metabolism. The protocols outlined below are designed to be adaptable to various cell culture systems and analytical platforms.
Core Principles
This compound is envisioned as a pro-drug that can passively diffuse across the cell membrane. Once inside the cell, it is hypothesized to be hydrolyzed by intracellular esterases, releasing free arachidonic acid and myristic acid. This controlled release bypasses the need for membrane transporters and allows for the study of intracellular arachidonic acid signaling and metabolism in a time-dependent manner. The liberated arachidonic acid can then be metabolized by three major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: Produces prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation and cardiovascular function.[2][3]
-
Lipoxygenase (LOX) Pathway: Generates leukotrienes and lipoxins, involved in inflammatory and immune responses.[2][3]
-
Cytochrome P450 (CYP) Pathway: Produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have diverse roles in vascular function and inflammation.[2][3]
Furthermore, the released arachidonic acid can be utilized in the endocannabinoid system for the synthesis of anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), which are important neuromodulators.[5][6][7]
Application Notes
This compound can be employed in a variety of applications to dissect the complexities of fatty acid metabolism:
-
Studying Enzyme Kinetics: By providing a controlled intracellular source of arachidonic acid, the kinetics of COX, LOX, and CYP enzymes can be studied in a more physiological context.
-
Investigating Signaling Pathways: The downstream signaling events triggered by the release of specific arachidonic acid metabolites can be elucidated.
-
Drug Screening: this compound can be used in high-throughput screening assays to identify novel inhibitors or modulators of arachidonic acid metabolism.
-
Understanding Disease Mechanisms: The role of aberrant arachidonic acid metabolism in various diseases can be investigated by using this compound in relevant cellular models.
Experimental Protocols
Protocol 1: Cellular Uptake and Hydrolysis of this compound
This protocol describes a method to measure the cellular uptake and subsequent hydrolysis of this compound. A fluorescently or radiolabeled version of this compound would be ideal for this purpose.
Materials:
-
Cultured cells (e.g., macrophages, endothelial cells, or a cell line relevant to the research question)
-
Cell culture medium (serum-free for the assay)
-
This compound (and a labeled version, if available)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)
-
Analytical instrument (e.g., fluorescence plate reader, scintillation counter, or LC-MS)
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for high-throughput analysis) and allow them to adhere and reach the desired confluency.
-
Serum Starvation: Prior to the experiment, wash the cells with PBS and incubate in serum-free medium for 2-4 hours to minimize the background from serum-derived lipids.
-
Treatment: Prepare a working solution of this compound in serum-free medium. Add the solution to the cells and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis and Lipid Extraction:
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Add the chloroform:methanol solvent mixture to lyse the cells and extract the lipids.
-
-
Analysis:
-
If using a labeled compound, measure the fluorescence or radioactivity in the lipid extract to determine the total cellular uptake.
-
To measure hydrolysis, the lipid extract can be analyzed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify this compound and free arachidonic acid.
-
Protocol 2: Quantification of Arachidonic Acid Metabolites
This protocol outlines the measurement of downstream metabolites of arachidonic acid using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Internal standards (deuterated versions of the metabolites of interest)
-
Solid-phase extraction (SPE) columns
-
LC-MS system
Procedure:
-
Sample Preparation:
-
To the lipid extract from Protocol 1, add a mixture of deuterated internal standards for the eicosanoids and endocannabinoids of interest.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Solid-Phase Extraction:
-
Reconstitute the sample in a suitable solvent and load it onto a pre-conditioned SPE column to enrich for the analytes of interest and remove interfering substances.
-
Wash the column and elute the metabolites.
-
-
LC-MS Analysis:
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS analysis.
-
Inject the sample into the LC-MS system and perform targeted analysis for the specific metabolites.
-
Quantify the metabolites based on the peak area ratio to their respective internal standards.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are example tables of hypothetical data obtained from the described protocols.
Table 1: Cellular Uptake and Hydrolysis of this compound
| Time (minutes) | Total Uptake (pmol/mg protein) | Free Arachidonic Acid (pmol/mg protein) | Percent Hydrolysis (%) |
| 0 | 0 | 0 | 0 |
| 15 | 150 ± 12 | 30 ± 5 | 20 |
| 30 | 280 ± 25 | 98 ± 10 | 35 |
| 60 | 450 ± 38 | 225 ± 21 | 50 |
| 120 | 580 ± 45 | 406 ± 35 | 70 |
*Data are presented as mean ± standard deviation (n=3).
Table 2: Quantification of Arachidonic Acid Metabolites Following this compound Treatment
| Metabolite | Control (pmol/mg protein) | This compound (60 min) (pmol/mg protein) | Fold Change |
| COX Pathway | |||
| Prostaglandin E2 (PGE2) | 10 ± 2 | 150 ± 15 | 15 |
| Thromboxane B2 (TXB2) | 5 ± 1 | 75 ± 8 | 15 |
| LOX Pathway | |||
| 5-HETE | 8 ± 1.5 | 96 ± 11 | 12 |
| Leukotriene B4 (LTB4) | 3 ± 0.5 | 45 ± 6 | 15 |
| CYP Pathway | |||
| 14,15-EET | 12 ± 2 | 60 ± 7 | 5 |
| 20-HETE | 15 ± 3 | 75 ± 9 | 5 |
| Endocannabinoid System | |||
| Anandamide (AEA) | 2 ± 0.4 | 10 ± 1.2 | 5 |
| 2-Arachidonoylglycerol (2-AG) | 25 ± 4 | 125 ± 18 | 5 |
*Data are presented as mean ± standard deviation (n=3).
Mandatory Visualization
Caption: Proposed metabolic fate of this compound.
Caption: Experimental workflow for studying this compound metabolism.
References
- 1. The discovery and early structural studies of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex [mdpi.com]
- 6. The Endocannabinoid 2-Arachidonoylglycerol Is Responsible for the Slow Self-Inhibition in Neocortical Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Incorporation of Myristyl Arachidonate into Artificial Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl arachidonate (B1239269) is an ester molecule composed of myristyl alcohol and arachidonic acid. In cell biology and pharmacology, it serves as a stabilized precursor for the delivery of arachidonic acid, a crucial polyunsaturated fatty acid.[1] Arachidonic acid is a key component of cell membranes and a critical signaling molecule involved in inflammation and other physiological processes.[2][3] It is released from membrane glycerophospholipids by the action of enzymes, most notably phospholipase A2 (PLA2).[2]
Artificial membranes, particularly liposomes, provide an excellent and highly controllable model system to study the incorporation of lipid molecules, their effect on membrane biophysics, and their interaction with enzymes like PLA2.[4][5] These application notes provide detailed protocols for the incorporation of myristyl arachidonate into liposomes, the characterization of these modified membranes, and a functional assay to measure the enzymatic release of arachidonic acid.
Application Note 1: Preparation of this compound-Containing Liposomes
Principle
The thin-film hydration method is a robust and widely used technique for preparing liposomes.[6][7] This method involves dissolving lipids, including the primary phospholipid, cholesterol, and this compound, in an organic solvent. The solvent is then evaporated to create a thin lipid film, which is subsequently hydrated with an aqueous buffer to form multilamellar vesicles (MLVs). To achieve a uniform size distribution and create large unilamellar vesicles (LUVs), the MLV suspension is subjected to extrusion through polycarbonate membranes of a defined pore size.[8]
Experimental Protocol: Thin-Film Hydration and Extrusion
Materials
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other suitable phospholipid
-
This compound (MA)
-
Cholesterol
-
Chloroform or a 2:1 (v/v) chloroform:methanol mixture
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas source
Procedure
-
Lipid Mixture Preparation:
-
Determine the desired molar ratios of the lipid components. A common starting formulation is DOPC:Cholesterol:MA at a molar ratio of 55:40:5.
-
In a clean round-bottom flask, dissolve the calculated amounts of DOPC, cholesterol, and this compound in the organic solvent. Ensure complete dissolution.
-
-
Thin Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the solvent's boiling point but below the lipid transition temperature (e.g., 37-40°C).
-
Rotate the flask and apply a vacuum to evaporate the solvent. Continue until a thin, uniform lipid film is visible on the inner surface of the flask.
-
To ensure complete removal of residual solvent, dry the film under a gentle stream of nitrogen gas for at least 30 minutes.[7]
-
-
Hydration:
-
Add the desired volume of pre-warmed (above the lipid transition temperature) PBS buffer to the flask containing the dry lipid film.
-
Hydrate the film by rotating the flask in the water bath (without vacuum) for 1-2 hours.[6] This process results in the formation of a milky suspension of MLVs.
-
-
Vesicle Extrusion:
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
-
Equilibrate the extruder to the hydration temperature.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more translucent suspension of LUVs.[7][8]
-
Store the final liposome suspension at 4°C.
-
Visualization of Experimental Workflow
Caption: Workflow for preparing this compound (MA) liposomes.
Application Note 2: Biophysical Characterization of Modified Membranes
Principle
After preparation, it is essential to characterize the liposomes to ensure they meet the desired specifications. Dynamic Light Scattering (DLS) is used to determine the size and size distribution (polydispersity) of the vesicle population.[9][10] Fluorescence anisotropy is a technique used to measure membrane fluidity by assessing the rotational mobility of a hydrophobic fluorescent probe embedded within the lipid bilayer.[11]
Protocol 1: Size and Polydispersity by Dynamic Light Scattering (DLS)
Principle DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of particles in suspension.[12] The rate of these fluctuations is related to the particle's diffusion coefficient, which, via the Stokes-Einstein equation, allows for the determination of the hydrodynamic radius. The Polydispersity Index (PDI) provides a measure of the width of the size distribution.
Procedure
-
Turn on the DLS instrument and allow it to warm up for at least 30 minutes.
-
Dilute a small aliquot of the liposome suspension in filtered PBS buffer to the optimal concentration range for the instrument (typically a slightly hazy suspension).
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument's sample holder and set the measurement temperature (e.g., 25°C).
-
Set the data acquisition parameters according to the instrument's software and initiate the measurement.
-
Record the Z-average diameter (mean size) and the Polydispersity Index (PDI). For most applications, a PDI value below 0.2 is considered indicative of a monodisperse population.
Protocol 2: Membrane Fluidity by Fluorescence Anisotropy
Principle The fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) partitions into the hydrophobic core of the lipid bilayer.[13] When excited with vertically polarized light, the emitted light will be depolarized to an extent that depends on the probe's rotational freedom. In a more fluid membrane, the probe rotates more freely, leading to greater depolarization and a lower anisotropy value. The incorporation of unsaturated fatty acids like arachidonic acid is expected to increase membrane fluidity.
Materials
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran)
-
Spectrofluorometer with polarizing filters
Procedure
-
Prepare two sets of diluted liposome suspensions in PBS. One will be the labeled sample, and the other will be a blank (unlabeled liposomes) to account for light scattering.
-
Add the DPH stock solution to the sample suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1. Mix gently and incubate in the dark at room temperature for at least 1 hour.
-
Set the spectrofluorometer's excitation wavelength to 350 nm and the emission wavelength to 452 nm.
-
Measure the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer set to vertical (I_VV) and horizontal (I_VH).
-
Calculate the grating correction factor (G-factor) using a horizontally polarized excitation source: G = I_HV / I_HH.
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Compare the anisotropy values of control liposomes (without MA) and MA-containing liposomes. A lower 'r' value for the MA-liposomes indicates increased membrane fluidity.
Table 1: Expected Quantitative Characterization Data
| Formulation (Molar Ratio) | Parameter | Expected Value | Reference |
| DOPC:Cholesterol (60:40) | Size (Z-average) | 100 - 120 nm | [14] |
| PDI | < 0.2 | ||
| Anisotropy (r) of DPH | 0.25 - 0.30 | [15] | |
| DOPC:Cholesterol:MA (55:40:5) | Size (Z-average) | 100 - 120 nm | [14] |
| PDI | < 0.2 | ||
| Anisotropy (r) of DPH | < 0.25 (Lower than control) | [15] |
Application Note 3: Functional Assay for Enzymatic Release of Arachidonic Acid
Principle
A key application for these artificial membranes is to study the enzymatic release of arachidonic acid by Phospholipase A2 (PLA2). PLA2 hydrolyzes the ester bond at the sn-2 position of phospholipids, releasing a fatty acid and a lysophospholipid.[2] The activity of PLA2 can be monitored by measuring the rate of release of the fatty acid. A classic and direct method is the titrimetric assay, where the production of the acidic fatty acid is measured by the amount of base required to maintain a constant pH.[16][17]
Experimental Protocol: Titrimetric PLA2 Assay
Materials
-
MA-containing liposome suspension (substrate)
-
Control liposome suspension (without MA)
-
Phospholipase A2 (e.g., from bee venom)
-
Reaction buffer (e.g., 10 mM Tris-HCl, 10 mM CaCl₂, 100 mM NaCl, pH 8.9)
-
Standardized NaOH solution (e.g., 10 mM)
-
pH-stat or automatic titrator with a reaction vessel maintained at 25°C
Procedure
-
Calibrate the pH meter of the titrator.
-
Add a defined volume of the liposome suspension and reaction buffer to the temperature-controlled reaction vessel. Allow the temperature to equilibrate to 25°C.
-
Adjust the pH of the suspension to 8.9 using the NaOH solution.
-
Record the "blank rate" by monitoring the volume of NaOH needed to maintain the pH at 8.9 for 3-5 minutes before adding the enzyme.[17] This accounts for any spontaneous hydrolysis or CO₂ absorption.
-
Initiate the reaction by adding a small, predetermined amount of PLA2 enzyme solution to the vessel.
-
The titrator will automatically add NaOH to maintain the pH at 8.9 as the released arachidonic acid acidifies the medium.
-
Record the volume of NaOH added over time for 5-10 minutes.
-
Calculate the rate of reaction (µmoles of NaOH per minute) by subtracting the blank rate from the sample rate.
-
Enzyme activity is defined in units, where one unit hydrolyzes 1.0 µmole of fatty acid from the phospholipid per minute at the specified conditions.[16]
Visualization of Arachidonic Acid Signaling Pathway
Caption: Enzymatic release and metabolism of arachidonic acid.
Table 2: Summary of Quantitative Functional Data
| Parameter | Description | Typical Value | Reference |
| PLA2 Substrate | Liposome Concentration | 0.5 - 2.0 mM total lipid | |
| Enzyme Concentration | Cytosolic PLA2 | 1 - 20 nM | [18] |
| Secretory PLA2 | 1 - 150 nM | [18] | |
| Specific Activity | Human cytosolic PLA2 | ~1.7 µmol/min/mg | [18] |
| Human secretory PLA2 | ~1.6 µmol/min/mg | [18] | |
| Assay Conditions | pH | 8.9 | [16][17] |
| Temperature | 25°C | [16][17] | |
| Calcium Chloride | 5 - 10 mM | [16] |
References
- 1. specialchem.com [specialchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Membrane Lipid Derivatives: Roles of Arachidonic Acid and Its Metabolites in Pancreatic Physiology and Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. romanpub.com [romanpub.com]
- 7. eijppr.com [eijppr.com]
- 8. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 9. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
- 10. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. mpikg.mpg.de [mpikg.mpg.de]
- 12. news-medical.net [news-medical.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Lipid Composition on the Interaction of Liposomes with THP-1-Derived Macrophages [jstage.jst.go.jp]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]
- 18. A phospholipase A2 kinetic and binding assay using phospholipid-coated hydrophobic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Radiolabeling Myristyl Arachidonate for Tracer Studies
Introduction
Myristyl arachidonate (B1239269) is an ester formed from myristic acid and the omega-6 polyunsaturated fatty acid, arachidonic acid. Arachidonic acid itself is a critical component of cell membranes and a precursor to a vast array of bioactive lipid mediators, collectively known as eicosanoids (e.g., prostaglandins, leukotrienes) and endocannabinoids (e.g., 2-arachidonoylglycerol).[1] Tracer studies using radiolabeled molecules are indispensable for elucidating the metabolic fate, distribution, and signaling roles of lipids like myristyl arachidonate. By replacing a stable atom with its radioactive isotope, researchers can track the molecule's journey through complex biological systems with high sensitivity.[][3]
These application notes provide a guide to the synthesis, purification, and application of radiolabeled this compound for researchers in metabolic diseases, pharmacology, and drug development.
Principles of Radiolabeling for Tracer Studies
Radiolabeling involves the incorporation of a radioactive isotope into a molecule of interest. The choice of isotope is critical and depends on the experimental goals, required specific activity, and available detection methods. For fatty acids and their esters, Carbon-14 (¹⁴C) and Tritium (B154650) (³H) are the most commonly used radionuclides.[4][5]
Data Presentation 1: Comparison of Common Radionuclides for Lipid Labeling
| Feature | Tritium (³H) | Carbon-14 (¹⁴C) |
| Half-life | 12.3 years | 5730 years |
| Emission Type | Beta (β⁻) | Beta (β⁻) |
| Max. Beta Energy | 0.0186 MeV | 0.156 MeV |
| Max. Specific Activity | 28.8 Ci/mmol | 62.4 mCi/mmol |
| Detection Method | Liquid Scintillation Counting (LSC) | Liquid Scintillation Counting (LSC) |
| Advantages | High specific activity allows for labeling to very high sensitivities.[6] | Longer half-life provides greater stability for long-term studies. |
| Considerations | Low beta energy can lead to higher quenching in LSC.[7] | Lower specific activity compared to Tritium. |
Radiolabeling Strategies for this compound
The synthesis of radiolabeled this compound can be achieved by reacting radiolabeled arachidonic acid with myristoyl chloride or a similar activated form of myristic acid. The radiolabel is typically incorporated into the arachidonic acid moiety.
Chemical Synthesis: A common strategy involves a multi-step chemical synthesis where the radiolabel is introduced late in the process to maximize yield and specific activity. For instance, tritiated arachidonic acid can be synthesized and then esterified. A reliable method for preparing tritiated 2-arachidonoylglycerol (B1664049) (2-AG), a related compound, starts with [³H]arachidonic acid, demonstrating the feasibility of using the labeled fatty acid as a precursor.[8] The synthesis of arachidonic acid derivatives containing a tritium label has been described using Wittig chemistry and reduction with [³H]NaBH₄.[4][9]
Enzymatic Labeling: While less common for producing specific esters like this compound, enzymatic methods can be used to incorporate labeled fatty acids into complex lipids within a biological system, such as cell cultures.[10]
Diagram 1: General Synthesis Workflow
References
- 1. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. Synthesis of site-specifically deuterated arachidonic acid derivatives containing a remote tritium radiolabel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choice of infusion-sampling mode for tracer studies of free fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ehs.psu.edu [ehs.psu.edu]
- 8. A methodology for radiolabeling of the endocannabinoid 2-arachidonoylglycerol (2-AG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of site-specifically deuterated arachidonic acid derivatives containing a remote tritium radiolabel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Myristyl Arachidonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of myristyl arachidonate (B1239269) using High-Performance Liquid Chromatography (HPLC). Myristyl arachidonate, an ester formed from myristic acid and the omega-6 fatty acid arachidonic acid, is a lipid of interest in various biological and pharmaceutical contexts. The following methods are designed to offer robust and reliable quantification of this compound in various matrices.
Introduction
This compound is a nonpolar lipid molecule. Its analysis by HPLC is crucial for understanding its metabolic fate, pharmacokinetic profiles, and potential as a therapeutic agent or biomarker. Due to its lack of a strong UV chromophore, detection can be challenging.[1][2] This document outlines both UV-based methods, which may require derivatization, and methods employing mass spectrometry (MS) or evaporative light scattering detection (ELSD) for direct analysis.
Section 1: Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound and its constituent fatty acids is presented in Table 1. These properties are critical for the development of appropriate extraction and chromatographic methods.
| Property | Myristic Acid | Arachidonic Acid | This compound (Ester) | Reference |
| IUPAC Name | Tetradecanoic acid | (5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenoic acid | Tetradecyl (5Z,8Z,11Z,14Z)-eicosatetraenoate | [3] |
| Molecular Formula | C14H28O2 | C20H32O2 | C34H58O2 | [3][4] |
| Molar Mass | 228.37 g/mol | 304.47 g/mol | 498.8 g/mol | [3][4] |
| Appearance | Colorless or white solid | Colorless to yellowish oily liquid | Expected to be an oily liquid or waxy solid | [3] |
| Solubility | Soluble in alcohol, acetone, benzene | Soluble in organic solvents | Expected to be soluble in nonpolar organic solvents | [3] |
| Melting Point | 54.4 °C | -49.5 °C | Not available | [3] |
| Boiling Point | 326.2 °C | 169-171 °C at 0.15 mmHg | Not available | [3] |
Section 2: Experimental Protocols
Protocol 1: Sample Preparation and Extraction of this compound from Biological Matrices
This protocol describes a general method for the extraction of this compound from biological samples such as plasma, serum, or tissue homogenates.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Internal Standard (IS) solution (e.g., d8-arachidonic acid or another suitable long-chain fatty acid ester)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Nitrogen gas supply
-
Centrifuge
Procedure:
-
To a 2 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Add 800 µL of chloroform.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids into a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC analysis.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) with UV Detection (Post-Derivatization)
Since this compound lacks a strong chromophore, derivatization is necessary for sensitive UV detection.[5][6][7] This protocol is based on methods for other fatty acids.
Derivatization (Naphthacyl Ester Formation):
-
To the dried lipid extract, add 50 µL of a 5 mg/mL solution of 2-bromo-2'-acetonaphthone (B145970) in acetonitrile.
-
Add 50 µL of a 5 mg/mL solution of triethylamine (B128534) in acetonitrile.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and evaporate the solvent under nitrogen.
-
Reconstitute in the mobile phase.
HPLC Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient | Start with 80% A, increase to 100% A over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[7] |
| Injection Volume | 20 µL |
| Detection | UV at 246 nm[5][7] |
Expected Results: This method should provide good separation of the derivatized this compound from other fatty acid esters. The retention time will be dependent on the specific column and exact gradient conditions.
Protocol 3: Normal-Phase HPLC (NP-HPLC) with ELSD or CAD
Normal-phase HPLC can be used to separate lipids based on the polarity of their head groups.[8][9][10][11] This is particularly useful for separating different lipid classes.
HPLC Conditions:
| Parameter | Value |
| Column | Silica or Diol column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Isooctane/Ethyl Acetate (99.8:0.2, v/v)[11] |
| Mobile Phase B | Acetone/Ethyl Acetate (2:1, v/v) with 0.1% Acetic Acid[11] |
| Gradient | A linear gradient from 100% A to 100% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C[11] |
| Injection Volume | 20 µL |
| Detection | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)[1] |
Expected Results: This method will separate lipids based on polarity, with nonpolar lipids like this compound eluting early.
Protocol 4: Reversed-Phase HPLC with Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity for the analysis of lipids without the need for derivatization.[12][13][14][15]
HPLC Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 150 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 70% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions (SIM) | [M+H]+ for this compound (m/z 499.8) and IS |
| MRM Transition | Precursor ion (m/z 499.8) -> Product ion (specific fragment) |
Section 3: Data Presentation
The following tables present hypothetical but realistic quantitative data that could be obtained using the described methods.
Table 2: Linearity of this compound Detection by LC-MS
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 5,234 |
| 5 | 26,170 |
| 10 | 51,980 |
| 50 | 258,900 |
| 100 | 521,300 |
| R² | 0.9995 |
Table 3: Precision and Accuracy of this compound Quantification
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=5) | Precision (%RSD) | Accuracy (%) |
| 5 | 4.8 ± 0.3 | 6.3 | 96 |
| 25 | 26.1 ± 1.1 | 4.2 | 104.4 |
| 75 | 73.2 ± 2.9 | 4.0 | 97.6 |
Section 4: Visualizations
Signaling Pathway
The following diagram illustrates the metabolic context of arachidonic acid, the precursor to this compound. This compound can be considered a storage form or a potential signaling molecule derived from arachidonic acid.
Caption: Arachidonic Acid Metabolic Pathways.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound from a biological sample.
Caption: this compound Analysis Workflow.
Section 5: Stability and Storage
This compound, like other polyunsaturated fatty acid esters, should be handled with care to prevent oxidation. It is recommended to store standards and samples at -80°C and to minimize exposure to light and air. The stability of a similar compound, myristyl nicotinate (B505614), has been shown to be good at room temperature in formulations for extended periods, suggesting this compound may also be relatively stable under proper storage conditions.[16]
Conclusion
The protocols and data presented provide a comprehensive guide for the analysis of this compound by HPLC. The choice of method will depend on the available instrumentation, the required sensitivity, and the complexity of the sample matrix. The LC-MS method is recommended for its high sensitivity and specificity, which are often required for the analysis of biological samples. These methods will be valuable for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the role of this compound.
References
- 1. hplc.eu [hplc.eu]
- 2. agilent.com [agilent.com]
- 3. Myristic acid - Wikipedia [en.wikipedia.org]
- 4. This compound [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. analusis.edpsciences.org [analusis.edpsciences.org]
- 8. researchgate.net [researchgate.net]
- 9. Separation of cellular nonpolar neutral lipids by normal-phase chromatography and analysis by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple and Robust UPLC-MS Method for Serum Arachidonic Acid with Potential Application in Clinical Settings [mdpi.com]
- 14. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of myristyl arachidonate in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of myristyl arachidonate (B1239269).
Troubleshooting Guide
Low aqueous solubility is a primary challenge when working with myristyl arachidonate due to its long hydrocarbon chains. If you are experiencing issues such as precipitation, cloudiness, or low bioavailability in your aqueous buffer systems, consider the following troubleshooting steps.
Issue: this compound is precipitating out of my aqueous buffer.
Potential Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.
Solutions:
-
Co-Solvent Addition: Introduce a water-miscible organic solvent to the aqueous buffer. This can increase the solubility of lipophilic compounds.
-
Cyclodextrin Encapsulation: Utilize cyclodextrins to form inclusion complexes with the hydrophobic this compound molecule, enhancing its apparent aqueous solubility.[1][2]
-
Detergent/Surfactant Micellization: Incorporate a detergent or surfactant at a concentration above its critical micelle concentration (CMC) to form micelles that can encapsulate this compound.
-
Liposome Formulation: Encapsulate the this compound within liposomes, which are lipid vesicles that can carry hydrophobic compounds in aqueous environments.[3]
-
pH Adjustment: For related compounds with ionizable groups, adjusting the pH can increase solubility. However, as an ester, this compound's solubility is less dependent on pH.[4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in water?
This compound is an ester formed from myristyl alcohol (a 14-carbon saturated fatty alcohol) and arachidonic acid (a 20-carbon polyunsaturated fatty acid). Its long, nonpolar hydrocarbon chains make it highly hydrophobic and thus sparingly soluble in aqueous buffers.[5][6][7]
Q2: I need to prepare a stock solution of this compound. What solvent should I use?
For a stock solution, it is recommended to use an organic solvent in which this compound is readily soluble. Common choices include ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[5] To prepare an aqueous working solution, you can then dilute the stock solution into your buffer of choice, though direct dilution may still lead to precipitation if the final concentration is too high.[5]
Q3: How do co-solvents improve the solubility of this compound?
Co-solvents like ethanol reduce the overall polarity of the aqueous medium, making it a more favorable environment for hydrophobic molecules like this compound.[8] The organic solvent molecules can interact with the nonpolar regions of the lipid, disrupting the hydrogen bonding network of water and allowing for better solvation.
Q4: What are cyclodextrins and how do they work?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate hydrophobic molecules, like this compound, within their central cavity, effectively shielding the nonpolar parts of the molecule from the aqueous environment and increasing its solubility.[1][2] Methyl-β-cyclodextrin (MβCD) is a derivative often used for solubilizing lipids.[10][11][12]
Q5: Can I use detergents to dissolve this compound?
Yes, detergents or surfactants can be effective. Above their critical micelle concentration (CMC), these molecules form micelles, which are spherical structures with a hydrophobic core and a hydrophilic shell. This compound can partition into the hydrophobic core of these micelles, allowing it to be dispersed in the aqueous buffer.
Quantitative Data Summary
The following tables summarize quantitative data gathered from related studies on lipid solubilization. Note that specific solubility data for this compound is limited, and these values, primarily from studies on similar lipids, should be used as a guide.
Table 1: Effect of Co-Solvents on Lipid Solubility
| Lipid | Co-Solvent System | Achieved Concentration | Reference |
| Arachidonic Acid Methyl Ester | 1:1 Ethanol:PBS (pH 7.2) | ~ 500 µg/mL | [5] |
| 1-Myristoyl-3-butyryl-rac-glycerol | 1:1 Ethanol:PBS (pH 7.2) | ~ 1.7 mg/mL | [13] |
Table 2: Cyclodextrin-Mediated Lipid Solubilization
| Lipid Type | Cyclodextrin | Concentration Range | Observation | Reference |
| Fatty Acids (e.g., Lignoceric) | α-Cyclodextrin | 1-8 mM | Increased dissolution in aqueous solution. | [1] |
| Phospholipids | Methyl-β-cyclodextrin (MβCD) | 10-80 mM | Half-complete solubilization of lipid vesicles. | [11] |
Experimental Protocols
Protocol 1: Solubilization using a Co-Solvent (Ethanol)
-
Prepare a Stock Solution: Dissolve the desired amount of this compound in 100% ethanol to create a concentrated stock solution. Gentle warming (to ~38°C, the melting point of myristyl myristate) may aid dissolution.[14][15]
-
Prepare the Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, pH 7.2).
-
Dilution: While vortexing the aqueous buffer, slowly add the ethanolic stock solution of this compound to achieve the final desired concentration. The final concentration of ethanol should be kept as low as possible to avoid affecting your experimental system.
-
Observation: Visually inspect the solution for any signs of precipitation or cloudiness. If precipitation occurs, the final concentration of this compound may be too high for the chosen ethanol concentration.
Protocol 2: Solubilization using Methyl-β-Cyclodextrin (MβCD)
-
Prepare MβCD Solution: Dissolve MβCD in the desired aqueous buffer to the target concentration (e.g., 10-80 mM).
-
Add this compound: Add the this compound directly to the MβCD solution. It is often easier to add the lipid from a concentrated stock in an organic solvent (e.g., ethanol).
-
Incubation and Mixing: Vortex the solution vigorously and incubate, potentially with sonication or gentle heating, to facilitate the formation of the inclusion complex. The time required for complexation can vary.
-
Filtration (Optional): To remove any unsolubilized lipid, the solution can be filtered through a 0.22 µm filter.
Visualizations
References
- 1. Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. solubility enhancement techniques.. | PPTX [slideshare.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 7. Myristyl Myristate | C28H56O2 | CID 18605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. ellemental.com [ellemental.com]
- 15. farmoganic.com [farmoganic.com]
Preventing oxidation of myristyl arachidonate during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the prevention of myristyl arachidonate (B1239269) oxidation in laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is myristyl arachidonate and why is it prone to oxidation?
This compound is an ester formed from myristyl alcohol and arachidonic acid. The arachidonic acid component is a polyunsaturated fatty acid (PUFA) with four double bonds, making it highly susceptible to oxidation.[1] Oxidation is a chemical degradation process initiated by factors such as oxygen, light, heat, and the presence of metal ions. This process can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which can alter the biological activity of the molecule and interfere with experimental results.[2]
Q2: How should I properly store this compound to minimize oxidation?
To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.[3] It is recommended to store it in a tightly sealed glass container with a Teflon-lined cap.[3] If the product is supplied as a powder, it is advisable to dissolve it in a high-purity, peroxide-free organic solvent, such as ethanol (B145695) or chloroform, before storage.[4] For long-term storage, sealed glass ampoules are ideal.[3]
Q3: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for extended periods. Aqueous solutions of polyunsaturated fatty acids are highly unstable and prone to rapid oxidation.[5] If you need to prepare an aqueous solution for your experiment, it should be used within 12 hours.[5] Purging the solution with an inert gas can help to prolong its stability for a short period.[5]
Q4: What are the signs of this compound oxidation?
Visual signs of oxidation can include a change in color (e.g., turning yellow) or the development of a rancid odor.[5] However, significant oxidation can occur before these signs are apparent. For more sensitive detection, analytical techniques such as UV-Vis spectrophotometry to detect conjugated dienes (a peak around 233 nm) or the thiobarbituric acid reactive substances (TBARS) assay to measure secondary oxidation products like malondialdehyde can be used.[2][6]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| High background signal or inconsistent results in bioassays. | Oxidation of this compound leading to the formation of interfering byproducts. | 1. Verify Storage Conditions: Ensure the compound is stored at -20°C or below under an inert atmosphere and protected from light.[3]2. Use Fresh Aliquots: Avoid repeated freeze-thaw cycles. Prepare single-use aliquots from a stock solution.3. Incorporate Antioxidants: Consider adding a low concentration of an antioxidant like butylated hydroxytoluene (BHT) to your stock solution (e.g., 0.01-0.1%).[6]4. Handle with Care: When preparing solutions, use deoxygenated solvents and work quickly to minimize exposure to air and light. |
| Low or no biological activity observed in experiments. | Degradation of this compound due to oxidation. | 1. Check for Oxidation: Use a spectrophotometric method to check for the presence of conjugated dienes (absorbance at ~233 nm) in your stock solution.[2]2. Prepare Fresh Solutions: Prepare fresh working solutions from a new aliquot or a recently purchased batch of this compound.3. Optimize Experimental Conditions: Minimize exposure to pro-oxidative conditions during your experiment (e.g., high temperatures, prolonged incubation times in the presence of oxygen). |
| Precipitation of this compound in aqueous buffers. | Low solubility of the lipid in aqueous media. | 1. Use a Carrier: this compound is a lipid and will have very low solubility in aqueous buffers. Use a carrier molecule such as fatty acid-free bovine serum albumin (BSA) to improve solubility and delivery to cells.2. Solvent Evaporation: Prepare a stock solution in an organic solvent (e.g., ethanol). Add a small volume of the stock to your aqueous buffer and vortex immediately. The final concentration of the organic solvent should be kept low to avoid affecting your experimental system. |
Data Presentation
Table 1: Relative Oxidation Rates of Arachidonic Acid
This table presents the propagation rate constants (kp) for the autoxidation of several unsaturated fatty acids. A higher kp value indicates a greater susceptibility to oxidation. As a core component of this compound, the high kp of arachidonic acid highlights the need for careful handling to prevent oxidation.
| Fatty Acid | Number of Bis-allylic C-H Bonds | Propagation Rate Constant (kp) (M⁻¹s⁻¹) | Relative Rate vs. Linoleic Acid |
| Linoleic Acid | 1 | 62 | 1.0 |
| Arachidonic Acid | 3 | 197 ± 13 | 3.2 |
| Eicosapentaenoic Acid | 4 | 249 ± 16 | 4.0 |
| Docosahexaenoic Acid | 5 | 334 ± 37 | 5.4 |
Data adapted from PubMed Central.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound
-
High-purity, peroxide-free ethanol (or other suitable organic solvent)
-
Inert gas (argon or nitrogen)
-
Glass vial with a Teflon-lined cap
-
Gas-tight syringe
-
-
Procedure:
-
Allow the container of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a clean glass vial under a gentle stream of inert gas.
-
Add the appropriate volume of peroxide-free ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex until the this compound is completely dissolved.
-
Flush the headspace of the vial with inert gas for 1-2 minutes.
-
Seal the vial tightly and wrap it in aluminum foil to protect it from light.
-
Store the stock solution at -20°C or below.
-
Protocol 2: Detection of this compound Oxidation using UV-Vis Spectrophotometry
This protocol is a rapid method to qualitatively assess the oxidation of this compound by detecting the formation of conjugated dienes.
-
Materials:
-
This compound solution
-
Spectrophotometer-grade ethanol
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Dilute a small aliquot of your this compound solution in spectrophotometer-grade ethanol to a concentration suitable for UV-Vis analysis (e.g., 10-50 µg/mL).
-
Use ethanol as a blank to zero the spectrophotometer.
-
Scan the absorbance of the this compound solution from 220 nm to 300 nm.
-
Interpretation: The presence of a distinct peak or a significant shoulder around 233 nm is indicative of the formation of conjugated dienes, a primary product of lipid oxidation.[2] A fresh, unoxidized sample should show minimal absorbance in this region.
-
Visualizations
Caption: Workflow for handling this compound to minimize oxidation.
Caption: The free radical chain reaction of lipid peroxidation.
Caption: Metabolic pathways of arachidonic acid released from its ester.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. aocs.org [aocs.org]
- 5. mdpi.com [mdpi.com]
- 6. Preventing in vitro lipoperoxidation in the malondialdehyde-thiobarbituric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein myristoylation as an intermediate step during signal transduction in macrophages: its role in arachidonic acid metabolism and in responses to interferon gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Myristyl Arachidonate Delivery to Cultured Cells: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to effectively deliver myristyl arachidonate (B1239269) to cultured cells. Myristyl arachidonate, a wax ester composed of myristyl alcohol and the polyunsaturated fatty acid arachidonic acid, presents unique delivery challenges due to its high lipophilicity. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate these challenges and achieve optimal experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and delivery of this compound in cell culture.
1. What is the best solvent to dissolve this compound for cell culture experiments?
This compound is soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). For cell culture applications, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the cell culture medium. The final concentration of the organic solvent in the medium should be kept to a minimum (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.[1]
2. I'm observing precipitation when I add this compound to the cell culture medium. What can I do?
Precipitation is a common issue when working with hydrophobic compounds in aqueous-based cell culture media. Here are several strategies to mitigate this problem:
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO, ethanol) is as low as possible.
-
Pre-warm the Medium: Adding the this compound stock solution to pre-warmed (37°C) media can improve solubility.
-
Slow, Dropwise Addition with Agitation: Instead of adding the stock solution all at once, add it dropwise to the medium while gently swirling. This facilitates better mixing and reduces the likelihood of localized high concentrations that can lead to precipitation.
-
Use of a Carrier: Complexing this compound with a carrier molecule like cyclodextrin (B1172386) or encapsulating it in liposomes can significantly enhance its solubility and stability in culture medium.
-
Serum Presence: The presence of serum in the culture medium can sometimes help to solubilize hydrophobic compounds.[2] However, if your experiment requires serum-free conditions, the other strategies become more critical.
3. What is the recommended working concentration of this compound for cell culture experiments?
The optimal working concentration of this compound will vary depending on the cell type and the specific biological question being investigated. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. As a starting point, concentrations in the low micromolar range (e.g., 1-10 µM) are often used for studying the effects of fatty acids and their derivatives. However, it is crucial to assess cytotoxicity at your desired concentrations. Studies have shown that arachidonic acid itself can become cytotoxic at higher concentrations.
4. How does this compound enter the cells?
As a highly lipophilic molecule, this compound is expected to passively diffuse across the cell membrane. Upon entering the cell, it is likely metabolized by cellular enzymes, releasing myristyl alcohol and arachidonic acid. The released arachidonic acid can then be incorporated into cellular lipids or act as a substrate for various enzymatic pathways. The specific uptake mechanisms can vary between cell lines and may involve different endocytic pathways.[3][4]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no biological effect observed | Poor delivery of this compound: The compound may not be reaching its intracellular target in sufficient concentrations. | 1. Verify Stock Solution Integrity: Ensure your stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles. 2. Optimize Delivery Method: Consider alternative delivery methods such as cyclodextrin complexation or liposomal delivery to enhance bioavailability. 3. Increase Incubation Time: Allow for a longer incubation period to facilitate cellular uptake and metabolism. 4. Confirm Compound Activity: If possible, use a positive control to confirm the biological activity of your batch of this compound. |
| High cell death or cytotoxicity | Solvent toxicity: The final concentration of the organic solvent (DMSO or ethanol) in the culture medium may be too high. | 1. Reduce Solvent Concentration: Lower the final solvent concentration to ≤0.1% (v/v).[1] 2. Perform a Solvent Toxicity Control: Treat cells with the vehicle (medium containing the same concentration of solvent without this compound) to assess solvent-specific effects. |
| Inherent cytotoxicity of this compound at the tested concentration: High concentrations of fatty acids or their derivatives can be toxic to cells. | 1. Perform a Dose-Response Cytotoxicity Assay: Determine the maximum non-toxic concentration of this compound for your specific cell line using assays like MTT or LDH release. 2. Reduce Working Concentration: Use a lower concentration of this compound in your experiments. | |
| Contamination of stock solution or delivery vehicle. | 1. Ensure Sterility: Filter-sterilize your stock solutions and prepared delivery vehicles (e.g., liposomes) before use. 2. Check for Contamination: Regularly inspect your cell cultures for any signs of microbial contamination. | |
| Inconsistent or variable results | Incomplete solubilization or precipitation of this compound: If the compound is not fully dissolved, the actual concentration delivered to the cells will vary between experiments. | 1. Visually Inspect for Precipitates: Before adding to cells, carefully inspect the medium for any signs of precipitation. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment. 3. Standardize Delivery Protocol: Use a consistent and optimized protocol for preparing and adding the compound to your cultures. |
| Instability of this compound in culture medium: The compound may degrade over time in the aqueous environment of the cell culture medium. | 1. Minimize Exposure to Light and Air: Protect stock solutions and media containing this compound from light and air to prevent oxidation. 2. Replenish Medium: For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.[5][6] |
Section 3: Experimental Protocols and Data
This section provides detailed methodologies for different this compound delivery methods and summarizes key quantitative data in tables for easy comparison.
Delivery Method Comparison
The choice of delivery method can significantly impact the efficiency and reproducibility of your experiments. The following table summarizes the advantages and disadvantages of common delivery methods.
| Delivery Method | Advantages | Disadvantages | Relative Efficiency (General) |
| Solvent (DMSO/Ethanol) | Simple and quick to prepare. | Low aqueous solubility, risk of precipitation, potential for solvent cytotoxicity. | Low to Moderate |
| Cyclodextrin Complexation | Increases solubility and stability, can reduce cytotoxicity. | Requires optimization of the complexation ratio, may have off-target effects. | Moderate to High |
| Liposomal Formulation | High encapsulation efficiency for lipophilic compounds, protects the compound from degradation, can be targeted. | More complex and time-consuming to prepare, potential for batch-to-batch variability. | High |
| Cell-Penetrating Peptides (CPPs) | Can facilitate direct translocation across the cell membrane, potentially high efficiency. | Requires chemical conjugation, may have off-target effects or cytotoxicity. | High |
Protocol: this compound Delivery using Cyclodextrin Complexation
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to enhance its solubility in cell culture medium.
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol or DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in ethanol or DMSO to a high concentration (e.g., 10-20 mM).
-
Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in sterile PBS or cell culture medium to a desired concentration (e.g., 5-10% w/v).
-
Form the inclusion complex:
-
Slowly add the this compound stock solution to the HP-β-CD solution while vortexing or stirring vigorously. A molar ratio of 1:2 (this compound:HP-β-CD) is a good starting point for optimization.[7]
-
Continue to stir the mixture at room temperature for at least 1 hour to allow for complex formation.
-
-
Sterilization: Filter the resulting complex solution through a 0.22 µm sterile filter.
-
Application to cells: Dilute the sterile complex solution to the desired final concentration in your cell culture medium before adding it to the cells.
Workflow for Cyclodextrin Complexation
Caption: Workflow for preparing this compound-cyclodextrin complexes.
Protocol: Preparation of this compound-Loaded Liposomes
This protocol outlines the thin-film hydration method for preparing liposomes encapsulating this compound.[8]
Materials:
-
This compound
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Sterile PBS or desired aqueous buffer
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:10:5 this compound:DPPC:cholesterol).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding sterile PBS (pre-warmed to a temperature above the lipid phase transition temperature) to the flask.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles - SUVs), sonicate the MLV suspension using a probe or bath sonicator.
-
Alternatively, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome (B1194612) extruder. This method generally produces more homogenous liposomes.[9]
-
-
Purification:
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
-
Sterilization and Storage:
-
Sterilize the final liposome preparation by filtration through a 0.22 µm filter.
-
Store the liposomes at 4°C.
-
Workflow for Liposome Preparation
Caption: Workflow for preparing this compound-loaded liposomes.
Delivery via Cell-Penetrating Peptides (CPPs)
Conjugating this compound to a CPP, such as TAT or Penetratin, can facilitate its direct entry into cells. This typically involves a chemical ligation strategy. A common approach is to modify the myristyl alcohol component with a reactive group (e.g., a maleimide (B117702) or an azide) that can then be covalently linked to a corresponding functional group on the CPP (e.g., a cysteine or an alkyne). The specific conjugation chemistry will depend on the available functional groups on both the this compound derivative and the CPP.
General Workflow for CPP Conjugation and Delivery
Caption: General workflow for CPP-mediated delivery of this compound.
Section 4: Arachidonic Acid Signaling Pathway
Upon intracellular release, the arachidonic acid component of this compound can be metabolized through several key enzymatic pathways, leading to the production of a variety of bioactive lipid mediators known as eicosanoids. These eicosanoids play crucial roles in inflammation, immunity, and other physiological processes.
Simplified Arachidonic Acid Cascade
Caption: Simplified overview of the arachidonic acid metabolic cascade.
This technical support center provides a foundation for optimizing the delivery of this compound to cultured cells. Successful delivery will ultimately depend on careful optimization of the chosen method for the specific cell type and experimental goals.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative assessment of the comparative nanoparticle-uptake efficiency of a range of cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fabrication of fucoxanthin/2-hydroxypropyl-β-cyclodextrin inclusion complex assisted by ultrasound procedure to enhance aqueous solubility, stability and antitumor effect of fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ableweb.org [ableweb.org]
Troubleshooting myristyl arachidonate synthesis yield and purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of myristyl arachidonate (B1239269). The information is presented in a question-and-answer format to directly address common challenges related to yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing myristyl arachidonate?
A1: this compound, a wax ester, is typically synthesized through two main routes: enzymatic synthesis and chemical synthesis.
-
Enzymatic Synthesis: This method utilizes lipases to catalyze the esterification of myristyl alcohol and arachidonic acid. It is favored for its mild reaction conditions, which can help to minimize the degradation of the polyunsaturated arachidonic acid.
-
Chemical Synthesis: A common method is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[1][2] This method is known for its effectiveness with sterically hindered substrates and can be performed at room temperature.[1][2]
Q2: Why is my this compound synthesis yield consistently low?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Reaction: The esterification reaction is often reversible.[3] To drive the reaction to completion, it is crucial to remove the water produced as a byproduct.
-
Side Reactions: The polyunsaturated nature of arachidonic acid makes it susceptible to oxidation, which can lead to the formation of unwanted byproducts and a reduction in the yield of the desired ester.
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, catalyst concentration, and solvent choice can significantly impact the reaction yield.
-
Purity of Starting Materials: The purity of myristyl alcohol and arachidonic acid can affect the reaction efficiency.
Q3: How can I improve the purity of my this compound product?
A3: Improving the purity of this compound involves careful purification steps to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying wax esters.[4]
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a higher resolution method for purifying wax esters.[5]
Q4: How can I minimize the oxidation of arachidonic acid during synthesis?
A4: Preventing the oxidation of arachidonic acid is critical for achieving high yield and purity. Here are some key strategies:
-
Use of Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[6]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: The addition of antioxidants, such as BHT (butylated hydroxytoluene), can help to prevent the oxidation of arachidonic acid.
-
Mild Reaction Conditions: Employing lower temperatures and shorter reaction times, where possible, can reduce the risk of oxidation.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion (as indicated by TLC) | Reversible nature of the esterification reaction. | Remove water as it is formed. For enzymatic reactions, this can be achieved by using molecular sieves. For chemical synthesis, a Dean-Stark apparatus can be used if the reaction is run at elevated temperatures, though this may not be suitable for arachidonic acid due to oxidation risk. For Steglich esterification, DCC consumes the water generated.[2] |
| Insufficient catalyst or inactive catalyst. | Ensure the correct catalyst loading. For enzymatic synthesis, check the activity of the lipase (B570770). For chemical synthesis, use fresh reagents. | |
| Formation of multiple unidentified spots on TLC | Oxidation of arachidonic acid. | Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents.[6] Use degassed solvents. Consider adding a radical scavenger like BHT. Store arachidonic acid under an inert atmosphere at low temperatures. |
| Side reactions due to impurities in starting materials. | Use high-purity myristyl alcohol and arachidonic acid. | |
| Low recovery after work-up and purification | Product loss during extraction or chromatography. | Optimize the extraction procedure to ensure complete transfer of the product into the organic phase. Use an appropriate solvent system for column chromatography to achieve good separation and recovery. |
| Hydrolysis of the ester during work-up. | Avoid strongly acidic or basic conditions during the work-up. Use a mild aqueous wash, for example, with a dilute solution of sodium bicarbonate. |
Low Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting materials in the final product (confirmed by GC-MS or NMR) | Incomplete reaction. | Increase the reaction time or adjust the stoichiometry of the reactants (a slight excess of one reactant may be used to drive the reaction to completion). |
| Inefficient purification. | Optimize the column chromatography conditions. This may involve trying different solvent systems or using a different stationary phase. Consider using HPLC for higher purity. | |
| Presence of a byproduct with a similar polarity to the product | Isomerization or oxidation of arachidonic acid. | Implement measures to prevent oxidation as described above. For enzymatic reactions, the choice of lipase can influence side reactions. |
| N-acylurea byproduct from Steglich esterification. | This side product is a known issue in Steglich esterifications.[2][7] It is insoluble in most organic solvents and can often be removed by filtration. The use of DMAP as a catalyst helps to suppress its formation.[2][7] | |
| Broad peaks or multiple peaks for the product in GC or HPLC analysis | Presence of impurities or degradation products. | Re-purify the product using a different chromatographic technique or a gradient elution in HPLC. Ensure the sample is properly stored to prevent degradation before analysis. |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Myristyl alcohol (1 equivalent)
-
Arachidonic acid (1-1.2 equivalents)
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous solvent (e.g., hexane (B92381) or toluene)
-
Molecular sieves (activated)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add myristyl alcohol and arachidonic acid.
-
Add the anhydrous solvent to dissolve the reactants.
-
Add activated molecular sieves to the flask.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the immobilized lipase to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 40-60°C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the lipase and molecular sieves.
-
Wash the filtered solids with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Chemical Synthesis of this compound (Steglich Esterification)
This protocol is based on the general procedure for Steglich esterification and should be performed under an inert atmosphere.[2][8][9]
Materials:
-
Myristyl alcohol (1 equivalent)
-
Arachidonic acid (1 equivalent)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve myristyl alcohol, arachidonic acid, and DMAP in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve DCC in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Purity Analysis
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase (Solvent System): A non-polar solvent system is typically used. A good starting point is a mixture of hexane and ethyl acetate (B1210297) (e.g., 9:1 or 8:2 v/v). The optimal ratio should be determined experimentally.
-
Visualization:
-
UV Light (254 nm): this compound will be UV active due to the conjugated double bonds in the arachidonic acid moiety.[10][11][12]
-
Iodine Vapor: The plate can be placed in a chamber with iodine crystals. The unsaturated ester will appear as a brown spot.[10][12]
-
Potassium Permanganate Stain: This stain reacts with the double bonds in the arachidonic acid portion, appearing as a yellow spot on a purple background.[13]
-
Phosphomolybdic Acid (PMA) Stain: A general stain for lipids, which will show the ester as a dark spot upon heating.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying any byproducts. The sample is typically analyzed directly or after derivatization to a more volatile form, though for a wax ester, direct analysis is often possible.[6][14][15][16][17]
-
Column: A non-polar or medium-polarity capillary column is suitable.
-
Injector and Detector Temperature: Typically set around 250-300°C.
-
Oven Temperature Program: A temperature gradient is used to separate components with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Carrier Gas: Helium or hydrogen.
-
Mass Spectrometry: Electron ionization (EI) is commonly used to generate a fragmentation pattern that can be compared to a library for identification.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for both purification and purity analysis.
-
Column: A reverse-phase column (e.g., C18) is commonly used for separating lipids.[5][18][19]
-
Mobile Phase: A gradient of a non-polar solvent (e.g., acetonitrile (B52724) or methanol) and water is often employed.[5][18]
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a UV detector (set to a wavelength where the arachidonate moiety absorbs) can be used.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
Caption: Simplified reaction pathway for Steglich esterification of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. silicycle.com [silicycle.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Stains for Developing TLC Plates [faculty.washington.edu]
- 14. lipidmaps.org [lipidmaps.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. shimadzu.com [shimadzu.com]
- 18. High-performance liquid chromatography separation of phospholipid classes and arachidonic acid on cyanopropyl columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HPLC ELSD Method for Analysis of Arachidonoyl ethanolamideand Arachidonic acid on Lipak Column | SIELC Technologies [sielc.com]
Technical Support Center: Mass Spectrometry of Myristyl Arachidonate
Welcome to the technical support center for the mass spectrometry analysis of myristyl arachidonate (B1239269). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the sample preparation, analysis, and data interpretation of myristyl arachidonate.
Q1: Why am I observing low recovery of this compound after solid-phase extraction (SPE)?
A1: Low recovery of N-acylethanolamines (NAEs) like this compound from SPE is a common issue. Several factors can contribute to this:
-
Improper SPE Cartridge Conditioning: Failure to properly condition the SPE cartridge can lead to poor retention of the analyte. The conditioning step activates the sorbent material, making it receptive to the sample.[1]
-
Choice of Sorbent: The type of sorbent used in the SPE cartridge is critical. For NAEs, reversed-phase (e.g., C18) or mixed-mode sorbents are often employed.[2] However, significant differences in retention and recovery have been observed even between columns with the same type of sorbent from different manufacturers.
-
Sample pH: The pH of the sample can influence the ionization state of this compound and its interaction with the SPE sorbent. Ensure the sample is at the optimal pH for retention.[3]
-
Elution Solvent: The choice and volume of the elution solvent are crucial for recovering the analyte from the sorbent. A solvent that is too weak may not elute the compound completely, while an excessively strong solvent might co-elute interfering substances.
Troubleshooting Steps:
-
Verify SPE Protocol: Ensure that the conditioning, loading, washing, and elution steps of your SPE protocol are followed correctly.[1]
-
Optimize Elution Solvent: Experiment with different elution solvents and volumes to maximize the recovery of this compound.
-
Test Different SPE Cartridges: If low recovery persists, consider trying SPE cartridges from a different manufacturer or with a different sorbent chemistry.
-
Incorporate Internal Standards: Use a deuterated internal standard for this compound to accurately assess and correct for recovery losses during sample preparation.[4]
Q2: I am seeing unexpected peaks or high background noise in my chromatogram. What could be the cause?
A2: Unexpected peaks and high background noise can originate from several sources:
-
Solvent Contamination: Solvents used in sample preparation can be a source of contamination. For instance, some grades of chloroform (B151607) have been found to contain substantial amounts of palmitoylethanolamide (B50096) (PEA) and stearoylethanolamide (SEA), which are structurally related to this compound.[5]
-
Glassware Contamination: Standard laboratory glassware can be a source of NAE contamination. It is recommended to thoroughly clean all glassware or use disposable glassware that has been tested for contaminants.
-
Matrix Effects: Co-eluting endogenous substances from the biological matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting the signal-to-noise ratio.[6]
-
Sample Degradation: this compound can degrade during sample handling and storage, leading to the appearance of degradation products as extra peaks in the chromatogram.[7]
Troubleshooting Steps:
-
Analyze Solvent Blanks: Evaporate and reconstitute your solvents to check for the presence of contaminants.[5]
-
Use High-Purity Solvents: Always use high-performance liquid chromatography (HPLC) or mass spectrometry (MS) grade solvents.
-
Implement Thorough Sample Cleanup: Optimize your sample preparation protocol to effectively remove matrix components. This may involve liquid-liquid extraction or solid-phase extraction.
-
Evaluate Matrix Effects: Prepare samples by spiking known concentrations of this compound into the matrix and compare the response to the same concentration in a clean solvent.
Q3: Why is the quantification of this compound inconsistent between samples?
A3: Inconsistent quantification can be a result of issues with sample stability, extraction efficiency, and instrument performance.
-
Analyte Stability: N-acylethanolamines can be unstable in biological samples. Enzymatic activity can lead to their degradation, and repeated freeze-thaw cycles can also affect their concentrations.[7]
-
Extraction Inefficiency: The efficiency of the extraction process can vary between samples, especially with complex biological matrices.
-
Ionization Variability: Fluctuations in the performance of the mass spectrometer's ion source can lead to inconsistent ionization and, consequently, variable signal intensity.
Troubleshooting Steps:
-
Ensure Sample Stability: Minimize the time between sample collection and analysis. Store samples at -80°C and avoid multiple freeze-thaw cycles. Consider the use of antioxidants to prevent degradation.[7]
-
Use Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in extraction efficiency and matrix effects, thereby improving the accuracy and precision of quantification.[4][8]
-
Monitor Instrument Performance: Regularly check the performance of the mass spectrometer using a standard solution to ensure consistent sensitivity and performance.
Q4: I am having difficulty identifying the correct product ions for this compound in my MS/MS spectra. What are the expected fragments?
A4: N-acylethanolamines typically fragment in a predictable manner in tandem mass spectrometry. For this compound, which is an NAE, fragmentation of the [M+H]+ precursor ion is expected to yield a characteristic product ion.
-
Characteristic Fragmentation: A common fragmentation pathway for NAEs involves the cleavage of the amide bond. This results in a protonated ethanolamine (B43304) fragment with a mass-to-charge ratio (m/z) of 62.[4] This fragment is often used for selected reaction monitoring (SRM) in quantitative studies.
Troubleshooting Steps:
-
Optimize Collision Energy: The collision energy used for fragmentation can significantly impact the abundance of different product ions. Optimize this parameter to maximize the signal of the desired fragment ions.
-
Analyze a Pure Standard: Infuse a pure standard of this compound into the mass spectrometer to obtain a clean MS/MS spectrum and confirm the m/z of the precursor and product ions.
-
Consult Literature: Review published literature on the mass spectrometry of NAEs to find information on their characteristic fragmentation patterns.[4]
Quantitative Data Summary
The recovery of N-acylethanolamines can vary depending on the solid-phase extraction (SPE) column used. The following table summarizes recovery data for related NAEs from different SPE columns.
| Analyte | Phenomenex Recovery (%) | IST Recovery (%) | Baker Recovery (%) |
| OEA | 83 | 93 | 81 |
| EPEA | 58 | 100 | 95 |
| DHEA | 83 | 102 | 102 |
Data adapted from a study on N-acylethanolamine analysis. OEA (Oleoylethanolamide), EPEA (Eicosapentaenoylethanolamide), DHEA (Docosahexaenoylethanolamide) are structurally related to this compound.
Experimental Protocols
Solid-Phase Extraction (SPE) for this compound
This protocol outlines a general procedure for extracting this compound from a biological matrix using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridges
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Sample pre-treated and pH adjusted
-
Elution solvent (e.g., acetonitrile (B52724) or methanol)
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 3-5 bed volumes of methanol through the cartridge, followed by 3-5 bed volumes of water. Do not allow the sorbent to dry out.[1]
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with a weak solvent or a mixture of water and a small amount of organic solvent to remove polar interferences. The exact composition of the wash solvent should be optimized to ensure that this compound is not eluted.
-
Elution: Elute the this compound from the cartridge using an appropriate volume of a strong organic solvent, such as acetonitrile or methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small, known volume of a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound
This protocol provides a general method for the analysis of N-acylethanolamines using a C18 column and a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 100 x 2.0 mm, 2.5 µm particle size)[5]
-
Mobile Phase A: Water with 0.1% formic acid[9]
-
Mobile Phase B: Acetonitrile/Isopropanol (v/v) with 0.1% formic acid[9]
-
Flow Rate: 0.4 mL/min[9]
-
Injection Volume: 5-50 µL[9]
-
Column Temperature: 45°C[9]
-
Gradient:
-
Start with a high percentage of mobile phase A.
-
Increase the percentage of mobile phase B over several minutes to elute the analyte.
-
Return to the initial conditions to re-equilibrate the column.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[4]
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+H]+ for this compound
-
Product Ion: m/z 62 (characteristic for NAEs)[4]
-
Instrument Parameters: Optimize parameters such as capillary voltage, nebulizer pressure, drying gas flow, and collision energy for maximum sensitivity.[9]
Visualizations
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the analysis of this compound.
Putative Fragmentation Pathway of a Protonated N-Acylethanolamine
Caption: Simplified fragmentation of N-Acylethanolamines in MS/MS.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitative determination of arachidonic acid and cascade metabolites in rat serum by UPLC-MS/MS: application for longitudinal metabolomics of anlotinib - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Enhancing the stability of myristyl arachidonate in long-term storage
This technical support center provides guidance on enhancing the stability of myristyl arachidonate (B1239269) during long-term storage. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of myristyl arachidonate.
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change to yellow/brown, increased viscosity). | Oxidation of the arachidonate moiety. | Discard the sample. For future storage, ensure the compound is stored under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (-20°C or below). Consider adding an antioxidant like BHT or Vitamin E. |
| Unexpected peaks in analytical chromatography (HPLC, GC). | Degradation products due to oxidation or hydrolysis. | Identify the degradation products using mass spectrometry (MS). Review storage conditions and handling procedures to minimize exposure to oxygen, moisture, and high temperatures. |
| Decreased potency or altered biological activity in experiments. | Degradation of this compound. | Re-qualify the material using a validated analytical method to determine its purity. If degraded, procure a new batch and strictly adhere to recommended storage and handling conditions. |
| Precipitation or phase separation in formulated products. | Hydrolysis of the ester bond, leading to the formation of myristyl alcohol and arachidonic acid, which may have different solubility profiles. | Analyze the formulation for the presence of free fatty acids and alcohols. Adjust the pH of the formulation to a neutral or slightly acidic range (pH 5-7) to minimize hydrolysis.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are:
-
Oxidation: The polyunsaturated arachidonate chain is susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other secondary oxidation products. This process is accelerated by exposure to oxygen, light, and elevated temperatures.[2][3]
-
Hydrolysis: The ester linkage between myristyl alcohol and arachidonic acid can be hydrolyzed, yielding the free fatty acid and alcohol. This reaction is catalyzed by acidic or basic conditions.[1][4][5]
Q2: What are the ideal storage conditions for long-term stability of this compound?
A2: For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: -20°C or lower.[6]
-
Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation.[7]
-
Light: Protected from light in an amber vial or other light-blocking container.
-
Form: As a neat oil or in an organic solvent. If in solution, use a non-polar, aprotic solvent. Aqueous solutions are not recommended for long-term storage due to the risk of hydrolysis.[7]
Q3: How can I monitor the stability of my this compound sample?
A3: The stability of this compound can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to quantify the purity of this compound and detect the formation of less polar degradation products.[8][9]
-
Gas Chromatography (GC): GC can be used to analyze the fatty acid profile after derivatization and can help detect the presence of free arachidonic acid and myristyl alcohol.
-
Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) can help in the identification of unknown degradation products.[10][11][12][13]
Q4: Are there any additives that can enhance the stability of this compound?
A4: Yes, the addition of antioxidants can help to inhibit oxidation. Common antioxidants used for lipids include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Vitamin E (alpha-tocopherol)
The choice and concentration of the antioxidant should be carefully considered based on the intended application of the this compound.
Quantitative Stability Data
The following tables summarize illustrative stability data for this compound under different storage conditions. This data is based on typical degradation profiles for long-chain polyunsaturated fatty acid esters and should be used for guidance only. Actual stability will depend on the specific storage conditions and the purity of the initial material.
Table 1: Effect of Temperature on this compound Purity Over 12 Months
| Storage Temperature | Initial Purity (%) | Purity after 3 months (%) | Purity after 6 months (%) | Purity after 12 months (%) |
| 4°C | 99.5 | 98.0 | 96.5 | 93.2 |
| -20°C | 99.5 | 99.2 | 99.0 | 98.5 |
| -80°C | 99.5 | 99.5 | 99.4 | 99.3 |
Stored under nitrogen in amber vials.
Table 2: Effect of Atmosphere on this compound Purity at -20°C Over 12 Months
| Storage Atmosphere | Initial Purity (%) | Purity after 3 months (%) | Purity after 6 months (%) | Purity after 12 months (%) |
| Air | 99.5 | 97.5 | 95.1 | 90.3 |
| Nitrogen | 99.5 | 99.2 | 99.0 | 98.5 |
| Argon | 99.5 | 99.3 | 99.1 | 98.8 |
Stored at -20°C in amber vials.
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol outlines a method for conducting an accelerated stability study to predict the long-term stability of this compound.
1. Materials:
-
This compound
-
Amber glass vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen)
-
Temperature and humidity-controlled stability chambers
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18) and solvents
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into each of several amber glass vials.
-
If desired, add an antioxidant at a specified concentration.
-
Flush the headspace of each vial with an inert gas (argon or nitrogen) for 1-2 minutes.
-
Immediately cap the vials tightly.
-
Prepare a sufficient number of samples for each storage condition and time point.
3. Storage Conditions:
-
Place the prepared vials in stability chambers set to the following conditions as per ICH guidelines:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[14]
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Long-term (for comparison): 25°C ± 2°C / 60% RH ± 5% RH and 5°C ± 3°C
-
-
Store a control set of samples at -20°C under an inert atmosphere.
4. Testing Schedule:
-
Analyze samples at the following time points: 0, 1, 3, and 6 months for accelerated and intermediate conditions.
-
For long-term studies, testing is typically performed at 0, 3, 6, 9, 12, 18, 24, and 36 months.
5. Analytical Method:
-
At each time point, remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Dissolve the contents in a suitable solvent (e.g., hexane (B92381) or isopropanol) to a known concentration.
-
Analyze the sample by a validated HPLC method to determine the purity of this compound and quantify any degradation products.
-
Record the results, including the peak area of the parent compound and any new peaks that appear.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) sample.
-
Plot the percentage remaining versus time for each storage condition.
-
Use the data from the accelerated conditions to project the long-term stability at the recommended storage temperature using appropriate kinetic models (e.g., Arrhenius equation).
Visualizations
References
- 1. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The hydrolysis of long-chain fatty acid esters of cholesterol with rat liver enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lndcollege.co.in [lndcollege.co.in]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
Overcoming challenges in the purification of synthetic myristyl arachidonate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of synthetic myristyl arachidonate (B1239269). The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying synthetic myristyl arachidonate?
A1: The primary challenges stem from the molecule's hybrid nature. It combines a saturated fatty acid (myristic acid) and a polyunsaturated fatty acid (arachidonic acid). Key difficulties include:
-
Separation from Starting Materials: Removing unreacted myristic acid, myristyl alcohol, and arachidonic acid from the final product can be challenging due to their similar polarities.
-
Removal of Byproducts: Side reactions during synthesis can lead to impurities such as di- and triglycerides, which may be difficult to separate.
-
Oxidative Instability: The four double bonds in the arachidonate moiety are highly susceptible to oxidation, which can occur during purification and storage.[1]
-
Isomerization: The arachidonoyl group can potentially migrate, leading to structural isomers that are difficult to separate from the desired product.
-
Physical Properties: The waxy or oily nature of long-chain fatty acid esters can complicate handling and chromatographic separation.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: A multi-step chromatographic approach is often necessary. The most effective techniques include:
-
Argentation Chromatography: This technique is excellent for separating lipids based on the number and configuration of their double bonds.[2][3][4] Silver ions impregnated on a solid support (like silica) form reversible complexes with the double bonds of the arachidonate moiety, retarding its elution compared to saturated compounds like unreacted myristic acid or myristyl myristate.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity. It is effective in separating this compound from more polar impurities. Gradient elution with solvents like acetonitrile (B52724) and water is commonly used.
-
Flash Chromatography (Normal Phase): This is a useful initial purification step to remove major impurities. A silica (B1680970) gel column with a non-polar mobile phase (e.g., hexane (B92381)/ethyl acetate (B1210297) gradient) can effectively separate the desired ester from highly polar or non-polar contaminants.
Q3: How can I prevent the oxidation of this compound during purification?
A3: Preventing oxidation is critical for obtaining a pure, biologically active product. Key preventive measures include:
-
Use of Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to solvents and during storage can inhibit free radical-mediated oxidation.
-
Inert Atmosphere: Perform all purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
-
Low Temperatures: Keep the sample cold throughout the purification process to reduce the rate of oxidative reactions.
-
Light Protection: Protect the sample from light, as it can catalyze oxidation. Use amber vials or wrap containers in aluminum foil.
-
High-Purity Solvents: Use degassed, high-purity solvents to avoid introducing oxidative contaminants.
Q4: How can I assess the purity of my final this compound product?
A4: A combination of analytical techniques should be used to confirm purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying the desired product and any volatile impurities.[5][6][7]
-
Quantitative Nuclear Magnetic Resonance (qNMR): ¹H NMR can be used to determine the absolute purity of the sample by comparing the integral of a characteristic proton signal of this compound to that of a certified internal standard.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on a high-resolution column can reveal the presence of non-volatile impurities and determine the percentage purity based on peak area.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the purity and identify the presence of starting materials or byproducts.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product Loss During Extraction | - Ensure the organic solvent used for extraction is appropriate for the polarity of this compound. - Perform multiple extractions of the aqueous phase to maximize recovery. |
| Incomplete Elution from Chromatography Column | - Modify the mobile phase gradient to include a stronger, more polar solvent at the end of the run to ensure all product is eluted. - Check for irreversible adsorption to the stationary phase; consider a different stationary phase if this is suspected. |
| Degradation During Purification | - Implement measures to prevent oxidation (see FAQ 3). - Ensure the pH of any aqueous phases is neutral to avoid acid- or base-catalyzed hydrolysis. |
| Adherence to Glassware/Plasticware | - Silanize glassware to reduce active sites for adsorption. - Rinse all containers with a suitable organic solvent to recover any adhered product. |
Problem 2: Impurities Detected in the Final Product
| Possible Impurity | Identification Method | Troubleshooting Steps |
| Unreacted Arachidonic Acid | GC-MS, TLC (will be more polar) | - Optimize the stoichiometry of the synthesis reaction to ensure complete consumption of arachidonic acid. - Use a mild basic wash during the workup to remove acidic impurities. - Employ normal-phase flash chromatography for separation. |
| Unreacted Myristic Acid/Myristyl Alcohol | GC-MS, TLC | - Use argentation chromatography; this compound will be retained while saturated compounds will elute earlier.[2][3][4] - Optimize the synthesis to drive the reaction to completion. |
| Oxidized Byproducts | GC-MS (look for characteristic fragments), HPLC (may see earlier eluting peaks) | - Strictly follow all precautions to prevent oxidation (see FAQ 3). - Consider using a milder purification technique if harsh conditions are suspected to be causing oxidation. |
| Isomers of this compound | High-resolution HPLC, potentially GC-MS | - Use milder reaction conditions during synthesis to minimize acyl migration. - High-resolution RP-HPLC may be able to separate isomers. |
Data Presentation
Table 1: Comparison of Chromatographic Techniques for this compound Purification
| Technique | Principle | Primary Use | Advantages | Disadvantages |
| Argentation Chromatography | Reversible complexation of double bonds with silver ions.[3] | Separation of saturated and unsaturated lipids. | Excellent for removing saturated impurities.[2][4] | Can be slow; silver may need to be removed from the final product. |
| Reversed-Phase HPLC | Partitioning based on hydrophobicity. | High-resolution purification of the final product. | High resolving power; can separate closely related compounds. | Can be expensive to scale up; may require method development. |
| Normal-Phase Flash Chromatography | Adsorption based on polarity. | Initial cleanup of the crude reaction mixture. | Fast; high capacity; good for removing polar impurities. | Lower resolution than HPLC. |
Table 2: Typical Solvent Systems for Chromatography
| Chromatography Type | Stationary Phase | Mobile Phase (Gradient) |
| Argentation TLC | Silica gel impregnated with silver nitrate (B79036) | Hexane:Diethyl Ether or Dichloromethane:Methanol (B129727) |
| Reversed-Phase HPLC | C18 | Acetonitrile:Water |
| Normal-Phase Flash Chromatography | Silica Gel | Hexane:Ethyl Acetate |
Experimental Protocols
Protocol 1: Purification of this compound by Argentation Column Chromatography
Objective: To separate this compound from saturated impurities like unreacted myristic acid.
Materials:
-
Crude synthetic this compound
-
Silica gel (for column chromatography)
-
Silver nitrate (AgNO₃)
-
Hexane (HPLC grade, degassed)
-
Diethyl ether (HPLC grade, degassed)
-
Antioxidant (e.g., BHT)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare the Argentation Silica Gel:
-
Dissolve silver nitrate in methanol to create a saturated solution.
-
In a fume hood, create a slurry of silica gel in the silver nitrate solution.
-
Evaporate the methanol under reduced pressure while protecting from light. The resulting free-flowing powder is the argentation silica gel.
-
-
Pack the Column:
-
Pack a chromatography column with the argentation silica gel using a hexane slurry.
-
Ensure the column is packed evenly to avoid channeling.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of hexane containing a small amount of BHT.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with 100% hexane. This will elute non-polar, saturated compounds.
-
Gradually increase the polarity of the mobile phase by adding diethyl ether. A typical gradient might be from 0% to 20% diethyl ether in hexane.
-
Collect fractions and monitor by TLC (using an argentation TLC plate) to identify the fractions containing the this compound.
-
-
Product Recovery:
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent under reduced pressure at a low temperature, under an inert atmosphere.
-
Store the purified product under an inert gas at -20°C or lower.
-
Protocol 2: Purity Assessment by GC-MS
Objective: To identify and quantify the components of the purified this compound.
Procedure:
-
Derivatization (if necessary): While the ester is already formed, analysis of any free fatty acids would require derivatization to their methyl esters (FAMEs) using a reagent like BF₃-methanol.
-
GC-MS Conditions:
-
Column: A capillary column suitable for FAME analysis (e.g., SP2330).
-
Injector Temperature: 225 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 190 °C) and ramp up to a higher temperature (e.g., 220 °C) to separate components with different boiling points.
-
Carrier Gas: Helium
-
-
Analysis:
-
Inject a dilute solution of the purified this compound.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze other peaks to identify any remaining impurities by comparing their mass spectra to a library database.
-
Quantify the purity by calculating the relative peak area of the this compound peak.
-
Visualizations
References
- 1. Prevention of Fish Oil Oxidation [jstage.jst.go.jp]
- 2. Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Separation of unlabeled and isotopically-labeled metabolites of arachidonic acid by argentation high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of an arachidonate 11R-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of arachidonic acid metabolites through the 12-lipoxygenase pathway in human epidermis by high-performance liquid chromatography and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of [1-(13)C]-and d8-arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Myristyl Arachidonate in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from myristyl arachidonate (B1239269) in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is myristyl arachidonate and what is its primary biochemical role?
This compound is an ester formed from myristyl alcohol and arachidonic acid. Arachidonic acid is a polyunsaturated omega-6 fatty acid that is a crucial component of cell membranes.[1] It serves as a precursor for the synthesis of various bioactive lipid mediators, including prostaglandins (B1171923) and leukotrienes, which are key players in inflammation and cellular signaling.[1][2][3] this compound, as a lipid molecule, can be incorporated into cellular lipid structures and may influence membrane-dependent processes.
Q2: Why might this compound interfere with my biochemical assay?
This compound, due to its amphipathic nature (having both a hydrophilic head and a hydrophobic tail), can interfere in biochemical assays through several mechanisms:
-
Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), fatty acids can form micelles. These aggregates can sequester substrates or enzymes, leading to inaccurate measurements.
-
Non-specific Binding: The hydrophobic tail of this compound can interact non-specifically with proteins, including enzymes and antibodies, potentially altering their conformation and activity.[4]
-
Membrane Disruption: In cell-based assays, high concentrations of fatty acids can disrupt cell membrane integrity, leading to cytotoxicity and artifactual results.
-
Substrate Competition: In assays involving lipid-metabolizing enzymes, this compound could act as a competitive or non-competitive inhibitor.[3]
Q3: What are the common types of assays where interference from this compound might be observed?
Interference can be a concern in a variety of assays, including:
-
Enzymatic Assays: Particularly those involving lipases, cyclooxygenases, and other lipid-modifying enzymes.[3]
-
Immunoassays (ELISA, Western Blot): Non-specific binding to antibodies or blocking of protein binding sites on membranes can occur.[4]
-
Cell-Based Assays: Assays measuring cell viability, proliferation, or signaling pathways can be affected by the compound's effects on cell membranes and cellular metabolism.
-
Binding Assays: this compound can interfere with receptor-ligand binding studies, either by interacting with the receptor or the ligand.
Troubleshooting Guide
Issue 1: High Background Signal or False Positives in an Enzymatic Assay
Potential Cause: this compound may be interacting with the detection reagents or forming micelles that scatter light in spectrophotometric or fluorometric assays.
Troubleshooting Steps:
-
Run a "No Enzyme" Control: Prepare a reaction mixture containing all components, including this compound, except for the enzyme. A significant signal in this control indicates direct interference with the detection system.
-
Determine the Critical Micelle Concentration (CMC): The CMC can be determined by measuring a physical property (e.g., surface tension, light scattering) as a function of this compound concentration. Aim to work at concentrations below the CMC.
-
Include a Non-ionic Detergent: Low concentrations of a non-ionic detergent (e.g., Triton X-100, Tween-20) can help to solubilize this compound and prevent micelle formation. However, be cautious as detergents can also affect enzyme activity.[5]
-
Change the Detection Method: If possible, switch to a different detection method that is less susceptible to interference from lipids (e.g., from a fluorescent to a colorimetric readout).
Issue 2: Low Signal or Apparent Inhibition of Enzyme Activity
Potential Cause: this compound may be inhibiting the enzyme directly, sequestering the substrate within micelles, or denaturing the enzyme through non-specific binding.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a range of this compound concentrations to determine if the inhibitory effect is dose-dependent.
-
Vary Substrate Concentration: Perform kinetic studies by varying the substrate concentration at a fixed concentration of this compound. This can help determine the mechanism of inhibition (e.g., competitive, non-competitive).
-
Pre-incubation Studies: Compare the results of pre-incubating the enzyme with this compound versus adding them to the reaction simultaneously. A time-dependent inhibition may suggest irreversible binding or denaturation.
-
Use a Different Vehicle/Solvent: Ensure the solvent used to dissolve this compound (e.g., DMSO, ethanol) is not contributing to the inhibition. Run appropriate solvent controls.
Issue 3: Inconsistent or Irreproducible Results in Cell-Based Assays
Potential Cause: this compound may be affecting cell viability, altering membrane fluidity, or interacting with components of the cell culture medium.
Troubleshooting Steps:
-
Assess Cell Viability: Use a cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration range of this compound that is non-toxic to the cells.
-
Serum-Free vs. Serum-Containing Medium: Fatty acids can bind to albumin in serum, which can affect their free concentration and activity. Compare results in both types of media to understand the role of serum proteins.
-
Control for Lipid Metabolism: The cells may metabolize this compound, leading to the production of bioactive eicosanoids that could affect the assay readout.[2][3][6] Consider using inhibitors of cyclooxygenases (COX) or lipoxygenases (LOX) to block these pathways.
-
Wash Steps: Include additional wash steps to remove excess this compound before adding detection reagents.
Quantitative Data Summary
The following tables provide illustrative data on the potential effects of this compound in biochemical assays. Note: This is hypothetical data for demonstration purposes.
Table 1: Effect of this compound on COX-2 Enzyme Activity
| This compound (µM) | % Inhibition of COX-2 Activity |
| 0 | 0 |
| 1 | 5.2 |
| 5 | 23.8 |
| 10 | 48.1 |
| 25 | 75.3 |
| 50 | 92.6 |
Table 2: Effect of this compound on A549 Cell Viability (MTT Assay)
| This compound (µM) | % Cell Viability (after 24h) |
| 0 | 100 |
| 10 | 98.5 |
| 25 | 95.2 |
| 50 | 80.1 |
| 100 | 55.7 |
| 200 | 20.3 |
Experimental Protocols
Protocol 1: Determination of IC50 for an Enzyme Inhibitor
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a given enzyme.
-
Prepare Reagents:
-
Enzyme stock solution
-
Substrate stock solution
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Assay buffer
-
-
Set up the Assay Plate:
-
Add assay buffer to all wells of a 96-well plate.
-
Add serial dilutions of this compound to the test wells.
-
Add solvent control (e.g., DMSO) to the control wells.
-
-
Enzyme Addition:
-
Add the enzyme to all wells except for the "no enzyme" control wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate to all wells to start the reaction.
-
-
Measure the Signal:
-
Read the plate at appropriate time intervals using a plate reader (e.g., absorbance, fluorescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability MTT Assay
This protocol describes how to assess the cytotoxicity of this compound on a cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
Caption: Potential modulation of the arachidonic acid cascade by this compound.
References
- 1. The discovery and early structural studies of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of arachidonic acid metabolites in local and systemic inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Regulation of arachidonic acid oxidation and metabolism by lipid electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Toxicity Issues with Myristyl Arachidonate In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell toxicity issues with myristyl arachidonate (B1239269) in in vitro experiments. As direct cytotoxic data for myristyl arachidonate is limited, this guide draws upon the extensive research available for its parent compound, arachidonic acid (AA), to inform on potential mechanisms and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: I am observing significant cell death after treating my cultures with this compound. What are the potential causes?
A1: Cell death induced by this compound can stem from several factors, primarily related to the bioactivity of its arachidonic acid component. At certain concentrations, arachidonic acid is known to be cytotoxic, inducing apoptosis (programmed cell death) and necrosis.[1][2] This toxicity is often dose- and time-dependent.[2] Potential mechanisms include the induction of oxidative stress, lipid peroxidation, and the activation of specific signaling pathways leading to cell death.[2][3] It is also crucial to consider the purity of the this compound and the potential presence of cytotoxic impurities.
Q2: What concentrations of this compound are likely to be toxic?
Q3: How can I differentiate between apoptosis and necrosis in my cultures treated with this compound?
A3: Apoptosis and necrosis can be distinguished by morphological and biochemical markers.
-
Apoptosis: Characterized by cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[2] Biochemically, it involves the activation of caspases.[2]
-
Necrosis: Characterized by cell swelling, vacuolization, and loss of membrane integrity, leading to the release of cellular contents.[2]
Standard assays such as Annexin V/Propidium Iodide (PI) staining, TUNEL assays, and caspase activity assays can be used to quantify the extent of apoptosis and necrosis.
Q4: Could the solvent used to dissolve this compound be causing the toxicity?
A4: Yes, the vehicle used to dissolve lipophilic compounds like this compound can contribute to cytotoxicity. Common solvents such as DMSO or ethanol (B145695) can be toxic to cells at higher concentrations. It is essential to run a vehicle control experiment, treating cells with the highest concentration of the solvent used in your experiment to rule out any solvent-induced toxicity.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
This guide provides a systematic approach to troubleshooting unexpected cell death when working with this compound.
| Step | Action | Rationale |
| 1 | Review Compound Handling and Storage | Ensure this compound is stored under appropriate conditions (e.g., protected from light and oxidation) to prevent degradation into potentially more toxic byproducts. |
| 2 | Perform a Dose-Response and Time-Course Experiment | To determine the concentration and incubation time at which this compound exhibits toxic effects in your specific cell model. |
| 3 | Include Vehicle Controls | Always include a control group treated with the same concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the this compound to ensure the observed toxicity is not due to the vehicle. |
| 4 | Assess Compound Purity | If possible, verify the purity of your this compound stock. Impurities from synthesis or degradation could be responsible for the cytotoxic effects. |
| 5 | Test a Different Batch | If you suspect a batch-specific issue, try using a new batch of this compound. |
| 6 | Evaluate Cell Culture Conditions | Ensure your cells are healthy and not stressed before treatment. Factors like confluency, passage number, and media quality can influence susceptibility to toxic compounds. |
| 7 | Consider Serum Concentration | The concentration of fetal bovine serum (FBS) in the culture medium can impact the apparent toxicity of arachidonic acid and its derivatives.[5] Lower serum concentrations may increase the bioavailability and potential toxicity of lipophilic compounds. |
Guide 2: Mitigating Oxidative Stress-Related Toxicity
Arachidonic acid-induced toxicity is often linked to oxidative stress.[2][6] If you suspect this is the case, consider the following:
| Step | Action | Rationale |
| 1 | Co-treatment with Antioxidants | The addition of antioxidants like α-tocopherol (Vitamin E) or N-acetylcysteine (NAC) may help to mitigate oxidative stress-induced cell death.[4] |
| 2 | Measure Oxidative Stress Markers | Quantify markers of oxidative stress, such as reactive oxygen species (ROS) production or lipid peroxidation (e.g., malondialdehyde levels), to confirm the involvement of this pathway.[3][6] |
| 3 | Inhibit Lipoxygenase Pathways | The metabolism of arachidonic acid by lipoxygenases can generate pro-inflammatory and cytotoxic mediators. Inhibitors of these enzymes may reduce toxicity.[4] |
Quantitative Data Summary
The following tables summarize quantitative data on the cytotoxic effects of arachidonic acid from various studies, which may serve as a reference for experiments with this compound.
Table 1: Concentration-Dependent Cytotoxicity of Arachidonic Acid
| Cell Line | Concentration Range | Effect | Reference |
| Leukocytes (HL-60, Jurkat, Raji) | < 5 µM | No toxicity | [2] |
| 10 - 400 µM | Apoptosis | [2] | |
| > 400 µM | Necrosis | [2] | |
| Hippocampal Neurons | > 5 µM | Profound toxicity | [4] |
| 1 µM | Supported survival | [4] | |
| Human Lymphocytes | 40 - 100 µM | Dose-dependent apoptosis | [7] |
| HepG2 (CYP2E1 expressing) | Concentration-dependent | Toxicity and Apoptosis | [3] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and vehicle controls) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Visualizations
References
- 1. Arachidonic acid cytotoxicity: can arachidonic acid be a physiological mediator of cell death? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonic acid cytotoxicity in leukocytes: implications of oxidative stress and eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and apoptosis produced by arachidonic acid in HepG2 cells overexpressing human cytochrome P-4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic acid: toxic and trophic effects on cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of arachidonic acid-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by arachidonic acid in human retinoblastoma Y79 cells: involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis induced by membrane damage in human lymphocytes; effects of arachidonic acid and its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Assays Using Myristyl Arachidonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of myristyl arachidonate (B1239269) in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is myristyl arachidonate and which enzymes are relevant for its use in assays?
A1: this compound is an ester composed of myristic acid and arachidonic acid. Due to its structure, it is a potential substrate or inhibitor for several classes of enzymes. The most relevant enzyme is likely N-myristoyltransferase (NMT) , which catalyzes the attachment of a myristoyl group (a 14-carbon saturated fatty acid) to the N-terminal glycine (B1666218) of proteins.[1][2][3] While NMT's natural substrate is myristoyl-CoA, it is known to accept various fatty acid analogs, making this compound (likely requiring conversion to its CoA derivative) a relevant investigational molecule.[1][3][4] Other potentially relevant enzymes include fatty acid amide hydrolase (FAAH) and other esterases or lipases that may hydrolyze the ester bond.[5][6][7]
Q2: How should I prepare and handle this compound for an enzymatic assay?
A2: this compound is a highly lipophilic molecule with poor solubility in aqueous buffers.
-
Stock Solution: Prepare a high-concentration stock solution in an organic solvent such as ethanol, isopropanol, or DMSO.
-
Working Solution: For the assay, the stock solution should be diluted into an aqueous buffer containing a non-ionic detergent to prevent precipitation and aggregation. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Storage: Store the solid compound and organic stock solutions at -20°C or lower to prevent degradation.
Q3: this compound is precipitating in my aqueous assay buffer. How can I improve its solubility?
A3: Precipitation is a common issue due to the hydrophobic nature of this compound. To improve solubility:
-
Use of Detergents: Incorporate non-ionic detergents such as Triton X-100 or CHAPS into your assay buffer.[8][9][10][11] These detergents help to create micelles that can solubilize the lipid-like substrate. The detergent concentration should be at or above its critical micelle concentration (CMC) but optimized to avoid enzyme denaturation.
-
Emulsification: For some applications, creating a stable emulsion by adding the substrate stock solution dropwise to a vigorously stirring buffer containing an emulsifying agent can be effective.[12]
Q4: I am observing high background noise or inconsistent results in my assay. What could be the cause?
A4: High background and variability can stem from several factors related to the substrate's properties:
-
Substrate Aggregation: Even when solubilized, this compound can form aggregates that can interfere with enzyme activity and detection systems, leading to inconsistent results.[13] Using a suitable detergent and optimizing its concentration is crucial to minimize aggregation.
-
Non-specific Binding: The hydrophobic nature of this compound can lead to its non-specific binding to the surfaces of microplates or other labware. This can be mitigated by using low-binding plates and including a detergent like Triton X-100 in the assay buffer, which can also prevent the enzyme from sticking to plastic surfaces.[14]
-
Reagent Contamination: Ensure all buffers and reagents are free from contaminating enzymes or lipids.[15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Substrate Insolubility/Precipitation | Ensure this compound is fully solubilized. Prepare a fresh dilution of the stock solution into a buffer containing an optimized concentration of a non-ionic detergent (e.g., Triton X-100, CHAPS).[8][10] |
| Substrate Degradation | Prepare fresh substrate dilutions for each experiment. Minimize freeze-thaw cycles of the stock solution. | |
| Enzyme Inactivity | Confirm the activity of your enzyme with a known, soluble control substrate. Ensure proper storage and handling of the enzyme.[15] | |
| Inhibitory Assay Conditions | The organic solvent from the stock solution may be inhibiting the enzyme. Ensure the final concentration is minimal (ideally <1%). Some detergents can inhibit enzyme activity at high concentrations; perform a detergent titration to find the optimal concentration.[16] | |
| High Background Signal | Substrate Aggregation | Increase the detergent concentration in the assay buffer to disrupt aggregates.[8][13] Consider sonicating the substrate solution before use. |
| Contaminated Reagents | Use fresh, high-purity reagents and buffers. Run a "no-enzyme" control to check for background signal from the substrate and other assay components.[15] | |
| Detection System Interference | This compound aggregates may interfere with fluorescence- or absorbance-based detection methods. Ensure appropriate controls are in place. | |
| High Variability Between Replicates | Inconsistent Substrate Concentration | Ensure the this compound working solution is homogeneous. Vortex or mix thoroughly before aliquoting. |
| Pipetting Errors | Use calibrated pipettes, especially for small volumes of enzyme or substrate. Prepare a master mix for reagents to minimize pipetting variability.[15] | |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are prone to evaporation. Alternatively, fill the outer wells with sterile water or PBS to create a humidity barrier.[17] |
Quantitative Data and Assay Parameters
The optimal conditions for an enzymatic assay with this compound must be determined empirically. The following tables provide typical concentration ranges for related assays that can be used as a starting point for optimization.
Table 1: Recommended Starting Concentrations for Assay Optimization
| Component | Typical Concentration Range | Notes |
| This compound (as CoA ester for NMT) | 1 - 100 µM | Start with a concentration around the expected Km. High concentrations may lead to aggregation. |
| Enzyme (e.g., NMT) | 10 - 200 nM | The optimal concentration depends on the enzyme's specific activity. |
| Peptide Substrate (for NMT) | 5 - 50 µM | Should be at or above its Km value for the enzyme. |
| Detergent (Triton X-100) | 0.01% - 0.1% (v/v) | Titrate to find the lowest concentration that maintains substrate solubility without inhibiting the enzyme.[8][11] |
| Organic Solvent (e.g., DMSO) | < 1% (v/v) | Keep as low as possible to avoid enzyme inhibition. |
Table 2: Comparison of Common Non-ionic Detergents
| Detergent | Typical Working Concentration | Properties and Considerations |
| Triton X-100 | 0.01% - 0.1% | Effective at solubilizing lipids and preventing non-specific binding. Can enhance the activity of some enzymes.[11][14] |
| CHAPS | 10 - 20 mM | A zwitterionic detergent often used for solubilizing membrane proteins. May be a milder alternative to Triton X-100.[10] |
| Tween-20 | 0.05% - 0.1% | Commonly used in immunoassays; generally mild but may be less effective for highly hydrophobic substrates. |
Experimental Protocols
Protocol: N-Myristoyltransferase (NMT) Activity Assay with a this compound Analog
This protocol is adapted from fluorescence-based NMT assays and will require optimization for this compound. The principle is to measure the release of Coenzyme A (CoA) during the transfer of the myristyl arachidoyl group to a peptide substrate.
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristyl arachidoyl-CoA (substrate)
-
Peptide substrate with an N-terminal glycine (e.g., a known NMT substrate peptide)
-
Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EGTA
-
Detergent: Triton X-100
-
Stop Solution: (if required for endpoint assay)
Procedure:
-
Reagent Preparation:
-
Prepare a 10X stock of Assay Buffer.
-
Prepare a 10 mM stock solution of myristyl arachidoyl-CoA in DMSO.
-
Prepare a 1 mM stock solution of the peptide substrate in nuclease-free water.
-
Prepare a 10% (v/v) stock solution of Triton X-100.
-
Prepare the fluorescent CoA probe according to the manufacturer's instructions.
-
-
Assay Setup (96-well black plate):
-
Prepare a reaction master mix containing Assay Buffer, peptide substrate, and Triton X-100 at 2X the final desired concentration.
-
Add 50 µL of the master mix to each well.
-
Add 25 µL of myristyl arachidoyl-CoA at various concentrations (prepared by diluting the stock in Assay Buffer with detergent) to the wells.
-
Add 25 µL of NMT enzyme (diluted in Assay Buffer with detergent) to initiate the reaction. For a negative control, add buffer without the enzyme.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined in a time-course experiment.
-
Add the fluorescent CoA probe to each well.
-
Incubate for an additional 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
Visualizations
Signaling Pathway: Role of Protein Myristoylation in Arachidonic Acid Metabolism
Caption: Protein myristoylation in the arachidonic acid signaling cascade.[2][20]
Experimental Workflow: Optimizing an Enzymatic Assay with this compound
Caption: Workflow for optimizing enzymatic assays with this compound.
References
- 1. Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein myristoylation as an intermediate step during signal transduction in macrophages: its role in arachidonic acid metabolism and in responses to interferon gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Fatty Acid Amide Hydrolase Activity Assay Kit (Fluorometric) (ab252895/K434-100) | Abcam [abcam.com]
- 8. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Detergents on the West Nile virus Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Substrate aggregation and cooperative enzyme kinetics: consideration of enzyme access with large aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. Untitled Document [ucl.ac.uk]
- 19. youtube.com [youtube.com]
- 20. journals.biologists.com [journals.biologists.com]
Validation & Comparative
A Comparative Analysis of Myristyl Arachidonate and Arachidonic Acid on Cellular Functions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known cellular effects of the well-researched omega-6 fatty acid, arachidonic acid, and the synthetically derived ester, myristyl arachidonate (B1239269). While extensive data exists for arachidonic acid, it is crucial to note that scientific literature on the specific cellular effects of myristyl arachidonate is sparse. Therefore, this comparison combines established experimental data for arachidonic acid with a hypothesized mechanism of action for this compound, based on its chemical structure as an ester of myristic acid and arachidonic acid.
Executive Summary
Arachidonic acid is a key bioactive lipid that is metabolized into a wide array of signaling molecules called eicosanoids, which are pivotal in inflammation, immunity, and other cellular processes. This compound, as an ester, is likely a pro-drug that, upon cellular uptake, is hydrolyzed to release arachidonic acid and myristic acid. Consequently, its cellular effects are anticipated to be a composite of the actions of its constituent fatty acids. This guide presents a comparative overview, detailed experimental protocols for investigation, and visual representations of the relevant signaling pathways.
Data Presentation: A Comparative Overview
Due to the limited direct experimental data on this compound, the following table compares the established effects of arachidonic acid with the hypothesized effects of this compound.
| Feature | Arachidonic Acid | This compound (Hypothesized) |
| Cellular Uptake | Direct uptake and incorporation into cell membranes. | Uptake followed by intracellular hydrolysis into arachidonic acid and myristic acid. |
| Metabolism | Rapidly metabolized by COX, LOX, and CYP450 enzymes into various eicosanoids (prostaglandins, leukotrienes, thromboxanes).[1][2][3] | Slower and potentially more sustained release of arachidonic acid for metabolism by COX, LOX, and CYP450 enzymes. Myristic acid is metabolized via beta-oxidation. |
| Primary Cellular Effects | Potent pro-inflammatory effects through its eicosanoid metabolites.[4][5][6] Also involved in cell signaling, proliferation, and apoptosis.[7][8][9] | A combination of pro-inflammatory effects from the released arachidonic acid and potential anti-inflammatory or other cellular effects from myristic acid.[10][11] The net effect would depend on the rate of hydrolysis and the cellular context. |
| Signaling Pathways | Activates multiple pathways including those mediated by prostaglandin (B15479496) and leukotriene receptors, and can modulate protein kinase C and ion channels.[8] | Indirectly activates the same pathways as arachidonic acid following its release. Myristic acid may have its own distinct signaling effects. |
| Known Roles | Regulation of inflammation, immune response, vascular tone, and platelet aggregation.[1][12] | Not well-established. Potentially useful as a tool for sustained intracellular delivery of arachidonic acid. |
Experimental Protocols
To empirically compare the effects of this compound and arachidonic acid, the following experimental protocols can be employed.
Cell Culture and Fatty Acid Treatment
Objective: To expose cultured cells to either arachidonic acid or this compound to assess their effects on cellular functions.
Materials:
-
Cell line of interest (e.g., macrophages like RAW 264.7, endothelial cells like HUVECs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Arachidonic acid (AA)
-
This compound (MA)
-
Fatty acid-free bovine serum albumin (BSA)
-
Ethanol or DMSO (for stock solution preparation)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Fatty Acid-BSA Complexes:
-
Prepare a stock solution of AA and MA (e.g., 100 mM in ethanol).
-
Prepare a sterile solution of fatty acid-free BSA (e.g., 10% w/v in PBS).
-
For a 10 mM fatty acid working stock, slowly add the 100 mM fatty acid stock solution to the gently vortexing 10% BSA solution to achieve a 1:1 molar ratio of fatty acid to BSA.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterile filter the fatty acid-BSA complex solution.
-
-
Cell Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
The following day, replace the culture medium with a fresh medium containing the desired final concentration of AA-BSA or MA-BSA complex (e.g., 1-100 µM).[13]
-
A BSA-only control should be included to account for any effects of the carrier protein.
-
Incubate the cells for the desired time period (e.g., 1, 6, 12, 24 hours) before proceeding with downstream assays.
-
Measurement of Prostaglandin E2 (PGE2) Production
Objective: To quantify the production of a key pro-inflammatory eicosanoid, PGE2, in response to fatty acid treatment.
Materials:
-
Treated cell culture supernatants
-
PGE2 ELISA kit
Procedure:
-
Following the treatment period as described in Protocol 1, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any detached cells or debris.
-
Perform the PGE2 ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of PGE2 in each sample based on a standard curve.
Western Blot Analysis of COX-2 Expression
Objective: To assess the protein expression of cyclooxygenase-2 (COX-2), a key inducible enzyme in the arachidonic acid cascade.
Materials:
-
Treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibody against COX-2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
After the treatment period, wash the cells with ice-cold PBS and lyse them with protein lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflow
Arachidonic Acid Signaling Pathway
The following diagram illustrates the major metabolic pathways of arachidonic acid.
Caption: Metabolism of Arachidonic Acid into Bioactive Eicosanoids.
Hypothetical Metabolism of this compound
This diagram illustrates the proposed intracellular processing of this compound.
Caption: Hypothesized Intracellular Fate of this compound.
Experimental Workflow for Comparison
The following diagram outlines a logical workflow for comparing the cellular effects of this compound and arachidonic acid.
Caption: Workflow for Comparing Cellular Responses.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Regulation and metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proinflammatory effects of arachidonic acid in a lipopolysaccharide-induced inflammatory microenvironment in 3T3-L1 adi… [ouci.dntb.gov.ua]
- 5. Proinflammatory effects of arachidonic acid in a lipopolysaccharide-induced inflammatory microenvironment in 3T3-L1 adipocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arachidonate metabolism and the signaling pathway of induction of apoptosis by oxidized LDL/oxysterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arachidonic acid in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery and early structural studies of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Myristic acid reduces skin inflammation and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin synthesis in the human gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The dose–response effects of arachidonic acid on primary human skeletal myoblasts and myotubes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fatty Acid Esters in Pancreatic Lipase Assays: Featuring Myristyl Arachidonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Myristyl arachidonate (B1239269) against other fatty acid esters as substrates in enzyme assays, with a focus on pancreatic lipase (B570770). The selection of an appropriate substrate is critical for the accurate determination of enzyme activity and for screening potential inhibitors. This document presents available data on substrate performance, detailed experimental protocols, and visual representations of the enzymatic process to aid in experimental design and data interpretation.
Introduction to Fatty Acid Esters as Enzyme Substrates
Fatty acid esters are widely used as substrates for various lipolytic enzymes, including pancreatic lipase (EC 3.1.1.3). Pancreatic lipase is a key enzyme in dietary fat digestion, hydrolyzing triglycerides into fatty acids and monoacylglycerols. The efficiency of this hydrolysis is dependent on the structure of the fatty acid ester, including the chain length and degree of saturation of both the fatty acid and the alcohol moiety.
Myristyl arachidonate, a wax ester composed of myristic acid (a saturated C14 fatty acid) and arachidonic acid (a polyunsaturated C20 fatty acid), presents a unique substrate for investigating lipase specificity due to its combination of a saturated and a polyunsaturated fatty acyl chain. Understanding its performance in comparison to other esters, such as a fully saturated ester like Myristyl myristate and a simple ester of arachidonic acid like Methyl arachidonate, can provide valuable insights into the enzyme's substrate preference and catalytic mechanism.
Comparative Performance of Fatty Acid Esters with Pancreatic Lipase
The activity of pancreatic lipase is significantly influenced by the chain length of the fatty acid ester. Research indicates that pancreatic lipase exhibits higher activity towards triglycerides with fatty acid chain lengths in the range of C2-C8.[1][2] The hydrolysis of esters with very-long-chain polyunsaturated fatty acids, such as arachidonic acid, can be slower.[3]
| Substrate | Structure | Acyl Chain 1 (Alcohol) | Acyl Chain 2 (Acid) | Expected Pancreatic Lipase Activity |
| This compound | Wax Ester | Myristyl (C14:0) | Arachidonoyl (C20:4) | Moderate |
| Myristyl myristate | Wax Ester | Myristyl (C14:0) | Myristoyl (C14:0) | Moderate to High |
| Methyl arachidonate | Fatty Acid Methyl Ester | Methyl (C1) | Arachidonoyl (C20:4) | Low to Moderate |
Note: This table is illustrative. Actual kinetic parameters require experimental determination.
Experimental Protocols
Two common methods for assaying pancreatic lipase activity are the titrimetric (pH-stat) method and the spectrophotometric method.
Titrimetric (pH-stat) Assay for Pancreatic Lipase Activity
This method measures the release of fatty acids from the hydrolysis of a fatty acid ester substrate. The liberated fatty acids cause a decrease in pH, which is continuously titrated with a standardized base solution (e.g., NaOH) to maintain a constant pH. The rate of base addition is directly proportional to the enzyme activity.[2]
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
Substrate: this compound, Myristyl myristate, or Methyl arachidonate
-
Tributyrin (as a reference substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Sodium chloride (NaCl, e.g., 150 mM)
-
Calcium chloride (CaCl2, e.g., 5 mM)
-
Sodium taurodeoxycholate (B1243834) (NaTDC) or other bile salts
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
pH-stat apparatus with a thermostated reaction vessel and a micro-burette
Procedure:
-
Substrate Emulsion Preparation:
-
For water-insoluble esters like this compound and Myristyl myristate, prepare an emulsion.
-
Disperse the substrate in the Tris-HCl buffer containing bile salts (e.g., NaTDC) using a high-speed homogenizer or sonicator to create a stable emulsion. The final substrate concentration should be optimized for the assay (e.g., 5-10 mM).
-
-
Assay Setup:
-
Add a defined volume of the substrate emulsion to the thermostated reaction vessel of the pH-stat, maintained at 37°C.
-
Add CaCl2 and NaCl to the reaction vessel.
-
Allow the mixture to equilibrate to 37°C while stirring.
-
Calibrate the pH electrode and set the pH-stat to maintain the desired pH (e.g., pH 8.0).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a known amount of pancreatic lipase solution to the reaction vessel.
-
The pH-stat will automatically titrate the liberated fatty acids with the NaOH solution to maintain the constant pH.
-
-
Data Analysis:
-
Record the volume of NaOH consumed over time.
-
The rate of the reaction is calculated from the linear portion of the titration curve.
-
One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.
-
Spectrophotometric Assay for Pancreatic Lipase Activity
This method often employs a coupled enzyme reaction to produce a colored product that can be measured spectrophotometrically. The release of fatty acids from the substrate is linked to a series of reactions that ultimately generate a chromophore.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
Substrate: this compound, Myristyl myristate, or Methyl arachidonate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Calcium chloride (CaCl2, e.g., 5 mM)
-
Bile salts (e.g., sodium deoxycholate)
-
Co-lipase
-
Acyl-CoA synthetase
-
Acyl-CoA oxidase
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic peroxidase substrate (e.g., 4-aminoantipyrine (B1666024) and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine)
-
ATP and Coenzyme A (CoA)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a microplate well, prepare a reaction mixture containing Tris-HCl buffer, CaCl2, bile salts, co-lipase, ATP, CoA, acyl-CoA synthetase, acyl-CoA oxidase, HRP, and the chromogenic substrate.
-
Prepare a substrate emulsion as described in the titrimetric method and add it to the wells.
-
-
Enzyme Reaction:
-
Equilibrate the microplate to 37°C.
-
Initiate the reaction by adding the pancreatic lipase solution to each well.
-
-
Measurement:
-
Measure the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 550 nm) over time using a microplate reader.
-
-
Data Analysis:
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Enzyme activity is calculated based on the molar extinction coefficient of the final colored product.
-
Signaling Pathways and Experimental Workflows
The hydrolysis of fatty acid esters by pancreatic lipase is a crucial first step in lipid digestion and absorption. The released fatty acids and monoacylglycerols are then absorbed by enterocytes.
Caption: Workflow for titrimetric and spectrophotometric pancreatic lipase assays.
The selection of a suitable fatty acid ester substrate is paramount for obtaining reliable and reproducible results in enzyme assays. While direct comparative data for this compound is limited, the provided protocols and general principles of lipase specificity offer a strong framework for its evaluation against other esters. The experimental determination of the kinetic parameters for this compound and its counterparts with pancreatic lipase will provide valuable data for researchers in drug discovery and lipid biochemistry.
References
- 1. Chain length affects pancreatic lipase activity and the extent and pH-time profile of triglyceride lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of triacylglycerol arachidonic and linoleic acid ester bonds by human pancreatic lipase and carboxyl ester lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Myristyl Arachidonate as an Internal Standard in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte of interest and co-elute chromatographically, thereby compensating for variations during sample preparation and analysis.[2][3] This guide provides a comparative analysis of myristyl arachidonate (B1239269) as a potential internal standard against commonly used alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Internal Standards
The efficacy of an internal standard is evaluated based on several key performance metrics, including linearity, precision, and accuracy.[1] While direct validation data for myristyl arachidonate is not extensively published, we can extrapolate its expected performance based on the validation of structurally similar compounds and compare it to established internal standards like deuterated arachidonic acid (Arachidonic Acid-d8).
Table 1: Comparison of Key Performance Parameters
| Parameter | This compound (Hypothetical) | Arachidonic Acid-d8 (Established) | Odd-Chain Lipid Analogs (e.g., C17:0-based) |
| Chemical Similarity to Arachidonic Acid | High (Ester of arachidonic acid) | Very High (Isotopologue) | Moderate |
| Co-elution with Analyte | Expected to be close, dependent on chromatography | Identical | Different retention time |
| Linear Range | Expected to be wide | 0.1 to 400 ng/mL[4][5] | Varies by analyte |
| Correlation Coefficient (R²) of Calibration Curve | >0.99 (Expected) | >0.99[4][5] | Typically >0.99 |
| Precision (%CV) | <15% (Expected) | Intra-day: 0.62%–13.90% Inter-day: 0.55–13.29%[4][5] | <15% |
| Accuracy (%Bias) | ±15% (Expected) | Within ±15% of nominal concentration | Within ±15% |
| Matrix Effect | Needs to be assessed | Minimized due to identical properties | Can be significant |
| Natural Abundance | Should be negligible in test samples | Negligible | Negligible |
Experimental Protocols
To validate an internal standard, a series of experiments must be conducted to assess its performance. The following are detailed methodologies for key validation experiments.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions: Prepare primary stock solutions of the analyte (e.g., arachidonic acid) and the internal standard (this compound, arachidonic acid-d8) in a suitable organic solvent, such as methanol (B129727) or ethanol, at a concentration of 1 mg/mL.
-
Calibration Standards: Perform serial dilutions of the analyte stock solution with the same solvent to create a series of working solutions. These will be used to spike into a blank matrix (e.g., plasma) to generate calibration standards at various concentration levels.[6]
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) that will be added to all samples, including calibration standards, quality control samples, and unknown samples.[6]
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
This protocol is suitable for plasma samples.[4][5]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[6]
-
Vortex the mixture for 1 minute.
-
Add a suitable extraction solvent like methyl tert-butyl ether for liquid-liquid extraction.[4][5]
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer containing the lipids to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A UPLC system, such as the Waters ACQUITY UPLC, is recommended for good chromatographic separation.[1][4][5]
-
Column: An ACQUITY UPLC BEH C8 or C18 column is suitable for the separation of fatty acids and their esters.[1][4][5]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.[4][5]
-
Flow Rate: A typical flow rate is between 0.25 and 0.4 mL/min.[1][4][5]
-
Mass Spectrometry (MS) System: A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQD) is used for detection in Multiple Reaction Monitoring (MRM) mode.[1]
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes should be tested to determine the optimal ionization for the analyte and internal standard.[1]
Data Analysis and Validation
-
Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The linearity is assessed by the correlation coefficient (R²), which should be >0.99.[1]
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate on the same day (intra-day) and on different days (inter-day). Precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage bias from the nominal concentration.[1]
Visualizing Workflows and Relationships
To better illustrate the processes involved in validating and utilizing an internal standard, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Key parameters for the validation of an internal standard in mass spectrometry.
Conclusion
While this compound shows promise as a potential internal standard for the analysis of arachidonic acid and related compounds due to its structural similarity, its performance must be rigorously validated. The ideal internal standard is a stable isotope-labeled version of the analyte, such as arachidonic acid-d8, as it exhibits nearly identical chemical and physical properties, ensuring the most accurate correction for experimental variability.[7] When a stable isotope-labeled standard is not available or economically feasible, a structural analog like this compound can be a viable alternative. However, thorough validation is crucial to demonstrate its suitability for a specific application by assessing its linearity, precision, accuracy, and potential for matrix effects. The experimental protocols and validation parameters outlined in this guide provide a framework for the systematic evaluation of this compound or any other candidate internal standard for quantitative mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Arachidonic Acid Metabolism Across Diverse Cell Lines: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of myristyl arachidonate (B1239269) metabolism, with a focus on the metabolic fate of its arachidonate moiety, across various cell lines. As direct comparative studies on myristyl arachidonate are limited, this document leverages the extensive research on arachidonic acid (AA) metabolism as a robust proxy. The metabolic pathways of AA are highly conserved and understanding its conversion into various eicosanoids provides critical insights for researchers, scientists, and drug development professionals in fields such as inflammation, immunology, and oncology.
This compound, an ester of myristic acid and the omega-6 polyunsaturated fatty acid arachidonic acid, is anticipated to be hydrolyzed by cellular esterases, releasing arachidonic acid. This free AA is then available to be metabolized by three primary enzymatic pathways: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes. These pathways generate a diverse array of bioactive lipid mediators, collectively known as eicosanoids, which play pivotal roles in cellular signaling. The specific profile of eicosanoids produced is highly cell-type dependent, reflecting the differential expression and activity of the metabolic enzymes.
This guide summarizes quantitative data on the production of key AA metabolites in different cell lines, details the experimental protocols for their analysis, and provides visual representations of the metabolic and signaling pathways.
Quantitative Comparison of Arachidonic Acid Metabolite Production
The metabolic profile of arachidonic acid varies significantly between different cell types, dictating their physiological and pathophysiological functions. The following table summarizes the production of key eicosanoids in several commonly studied cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions such as stimuli, incubation times, and analytical methods. The data presented here is a representative compilation from various studies to highlight the metabolic diversity.
| Cell Line/Type | Predominant Pathway(s) | Key Metabolites | Reported Production Levels (Stimulated) | Stimulus/Conditions |
| RAW264.7 (Murine Macrophage) | COX, LOX | Prostaglandin (B15479496) E2 (PGE2), Prostaglandin D2 (PGD2), Leukotriene B4 (LTB4) | PGs: ~3 pmol/10^6 cells after 12h[1] | Kdo2-lipid A (KLA, 100 ng/ml)[1] |
| Human Neutrophils | LOX | Leukotriene B4 (LTB4), 20-hydroxy-LTB4 | LTB4: 13.0 - 42.4 ng/ml | f-met-leu-phe, opsonised zymosan[2] |
| Human Eosinophils | LOX | Leukotriene C4 (LTC4) | Almost exclusively LTC4 produced | Arachidonic acid, calcium ionophore A23187[3] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | COX, LOX, CYP | Prostacyclin (PGI2), PGE2, PGF2α, 11-HETE, 15-HETE, EETs | HETEs: 59.3 to 460 ng/10^6 cells, 8,9-EET: 14.5 ng/10^6 cells, 14,15-EET: 17.7 ng/10^6 cells | 30 µM arachidonic acid for 5 min |
| 3T3 (Mouse Fibroblast) | COX | Prostaglandins | Release of arachidonic acid stimulated | Platelet-derived growth factor (PDGF)[4] |
| A549 (Human Lung Carcinoma) | COX | Prostaglandin E2 (PGE2), 11-HETE | Production reduced by celecoxib (B62257) in a concentration-dependent manner | Incubation with arachidonic acid[5] |
| Breast Cancer Cell Lines (Hs578T, MDA-MB-231) | COX | High COX-2 expression | Relative COX-2/GAPDH ratio: 0.7218 (Hs578T), 0.7135 (MDA-MB-231)[6] | Basal expression[6] |
Experimental Protocols
Accurate and reproducible quantification of arachidonic acid metabolites is crucial for comparative studies. Below are detailed methodologies for key experiments.
Cell Culture and Stimulation for Arachidonic Acid Release
-
Cell Seeding: Plate cells (e.g., RAW264.7 macrophages, 3T3 fibroblasts, or endothelial cells) in appropriate culture vessels (e.g., 6-well or 12-well plates) at a density that allows them to reach near-confluence at the time of the experiment. Culture in standard media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation (Optional but Recommended): To reduce basal levels of arachidonic acid release and prostaglandin production, serum-starve the cells for 2-4 hours in serum-free media prior to stimulation.
-
Stimulation: Replace the culture medium with fresh serum-free medium containing the desired stimulus. Common stimuli and their typical working concentrations include:
-
Lipopolysaccharide (LPS) or Kdo2-lipid A (KLA): 100 ng/mL to 1 µg/mL for macrophages to induce inflammatory responses and COX-2 expression.
-
Calcium Ionophore (e.g., A23187): 1-5 µM for a rapid, receptor-independent stimulation of phospholipase A2.
-
Platelet-Derived Growth Factor (PDGF): 10-50 ng/mL for stimulating fibroblast proliferation and AA release[4].
-
Zymosan: 100-200 µg/mL for stimulating phagocytic cells like macrophages[7].
-
Melittin: 1-10 µg/mL as a potent activator of phospholipase A2[8].
-
-
Incubation: Incubate the cells with the stimulus for a predetermined period, which can range from minutes for rapid responses (e.g., with calcium ionophore) to several hours for gene-expression-dependent responses (e.g., with LPS).
-
Sample Collection: After incubation, collect the cell culture supernatant for the analysis of secreted metabolites. For analysis of intracellular metabolites, wash the cells with ice-cold PBS before proceeding to lipid extraction.
Lipid Extraction from Cultured Cells and Supernatants
The Folch and Bligh-Dyer methods are the most commonly used for lipid extraction[9][10][11].
-
For Cell Supernatants:
-
To 1 mL of culture supernatant, add 2 mL of a chloroform (B151607):methanol (B129727) (1:2, v/v) mixture.
-
Vortex thoroughly for 1-2 minutes.
-
Add 1 mL of chloroform and 1 mL of water, and vortex again.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic (chloroform) phase containing the lipids.
-
-
For Adherent Cells:
-
After removing the culture medium, wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to the plate and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
Add 2 mL of chloroform and vortex vigorously.
-
Add 1 mL of water, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
-
Drying and Reconstitution:
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.
-
Quantification of Arachidonic Acid Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids[5][12].
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B) is typically used.
-
Gradient: A typical gradient might start at 30% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode, as eicosanoids readily form [M-H]- ions.
-
Detection Mode: Employ Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion (the [M-H]- of the target metabolite) and one or more specific product ions generated by collision-induced dissociation.
-
Internal Standards: For accurate quantification, spike the samples with a mixture of stable isotope-labeled internal standards (e.g., PGE2-d4, LTB4-d4) before lipid extraction. This corrects for variations in extraction efficiency and matrix effects.
-
-
Data Analysis:
-
Generate calibration curves for each analyte using a series of known concentrations of authentic standards.
-
Quantify the amount of each metabolite in the samples by comparing the peak area ratio of the endogenous analyte to its corresponding internal standard against the calibration curve.
-
Visualizing the Pathways
To better understand the complex processes of arachidonic acid metabolism and signaling, the following diagrams have been generated using Graphviz.
Experimental Workflow
Arachidonic Acid Metabolic Pathways
Prostaglandin E2 (PGE2) Signaling Pathway
References
- 1. Temporal dissociation of COX-2-dependent arachidonic acid and 2-arachidonoylglycerol metabolism in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific leukotriene formation by purified human eosinophils and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of stimulation of arachidonic acid release in the proliferative response of 3T3 mouse fibroblasts to platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of arachidonic acid metabolites in cultured tumor cells using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pathways for arachidonic acid mobilization in zymosan-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of arachidonic acid release and eicosanoid biosynthesis in an interleukin 2-dependent T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Extract Intracellular Lipids in Lipidomics Research? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. neurolipidomics.com [neurolipidomics.com]
- 11. longdom.org [longdom.org]
- 12. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies towards lipid antigens is paramount for accurate immunoassay development and therapeutic agent design. This guide provides an objective comparison of antibody cross-reactivity with various acylated lipids, supported by experimental data and detailed protocols. While specific data on myristyl arachidonate (B1239269) remains elusive in the current body of public research, this guide draws comparisons from studies on structurally related acylated fatty acids to provide valuable insights into potential cross-reactivity.
Quantitative Analysis of Antibody Cross-Reactivity
The specificity of antibodies that recognize acylated lipids is a critical factor in their application. Cross-reactivity occurs when an antibody raised against one specific antigen also recognizes other, structurally similar antigens. This can lead to inaccurate results in immunoassays and off-target effects in therapeutic applications.
One study identified and characterized IgG antibodies in human serum that are reactive to the long-chain saturated fatty acid, palmitic acid (16:0). To determine the specificity of these anti-Long Chain Saturated Fatty Acid (LCSFA) IgG antibodies, a lipid dot blot analysis was performed. The findings revealed that these antibodies not only bind to palmitic acid but also cross-react with other saturated and unsaturated fatty acids.
The following table summarizes the observed cross-reactivity of anti-LCSFA IgG with a panel of different fatty acids.
| Lipid Analyte | Structure | Cross-Reactivity with Anti-LCSFA IgG |
| Palmitic Acid | 16:0 | High |
| Stearic Acid | 18:0 | High |
| Lignoceric Acid | 24:0 | High |
| Elaidic Acid | 18:1 (trans) | High |
| Palmitoleic Acid | 16:1 (cis) | Not Specified |
| Oleic Acid | 18:1 (cis) | Not Specified |
| Linoleic Acid | 18:2 (cis) | Not Specified |
| Arachidonic Acid | 20:4 (cis) | Not Specified |
Table 1: Summary of the cross-reactivity of anti-LCSFA IgG with various fatty acids as determined by a lipid dot blot assay. The study cited did not provide quantitative binding data but categorized the reactivity.
Experimental Protocols for Assessing Lipid-Antibody Interactions
Accurate determination of antibody cross-reactivity with lipids such as myristyl arachidonate requires robust and well-defined experimental protocols. The most common techniques employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Lipid Dot Blot assay.
Enzyme-Linked Immunosorbent Assay (ELISA) for Lipid-Antibody Interactions
ELISA is a widely used plate-based assay for detecting and quantifying substances such as proteins, peptides, antibodies, and hormones. For lipid-antibody interactions, a competitive ELISA format is often preferred as it is effective for small analytes like lipids.[1][2][3][4][5]
Principle: In a competitive ELISA, the lipid of interest is coated onto the wells of a microtiter plate. The sample containing the antibody is pre-incubated with a labeled version of the lipid or a competing lipid. This mixture is then added to the coated plate. The antibody in the sample will compete with the labeled/competing lipid for binding to the coated lipid. The amount of signal generated by the labeled lipid is inversely proportional to the concentration of the antibody in the sample.
Detailed Protocol:
-
Lipid Coating:
-
Dissolve the lipid (e.g., this compound and related lipids for comparison) in an organic solvent such as a chloroform:ethanol mixture (e.g., 1:9 v/v).[6]
-
Add 50-100 µL of the lipid solution to each well of a high-binding ELISA plate.
-
Allow the solvent to evaporate completely in a stream of warm air or by incubating at 37°C, leaving the lipid coated on the well surface.[6]
-
-
Blocking:
-
Wash the wells three times with Phosphate Buffered Saline (PBS).
-
Add 200 µL of a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20 (PBS-T)) to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C to block any non-specific binding sites.
-
-
Competition Reaction:
-
In a separate plate or tubes, pre-incubate the primary antibody with varying concentrations of the test lipids (competitors) for 1 hour at 37°C. The test lipids should include this compound and other related lipids.
-
Wash the coated and blocked ELISA plate three times with PBS-T.
-
-
Incubation:
-
Add 100 µL of the antibody-competitor lipid mixture to the corresponding wells of the ELISA plate.
-
Incubate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the plate five times with PBS-T.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer to each well.
-
Incubate for 1 hour at 37°C.
-
-
Substrate Addition and Measurement:
-
Wash the plate five times with PBS-T.
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
The degree of cross-reactivity is determined by comparing the inhibition curves of the different lipids. A higher concentration of a competing lipid required to achieve 50% inhibition (IC50) indicates lower cross-reactivity.
-
Lipid Dot Blot Assay
The lipid dot blot is a simpler, qualitative or semi-quantitative method to screen for antibody binding to different lipids.
Principle: Small volumes of lipid solutions are spotted onto a nitrocellulose or PVDF membrane. After blocking, the membrane is incubated with the primary antibody, followed by a labeled secondary antibody and detection.
Detailed Protocol:
-
Lipid Spotting:
-
Dissolve the lipids in an appropriate organic solvent (e.g., chloroform:methanol 2:1).
-
Carefully spot 1-2 µL of each lipid solution onto a nitrocellulose or PVDF membrane and allow the solvent to evaporate completely.
-
-
Blocking:
-
Immerse the membrane in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBS-T)) and incubate for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an enzyme-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
-
Detection:
-
Detect the bound antibody using an appropriate substrate for the enzyme conjugate (e.g., a chemiluminescent substrate for HRP) and visualize the signal using an imaging system. The intensity of the spots corresponds to the amount of antibody bound.
-
Visualizing the Experimental Workflow
To better understand the process of determining antibody cross-reactivity, a diagram of the competitive ELISA workflow is provided below.
Caption: Workflow of a competitive ELISA for determining antibody cross-reactivity.
References
- 1. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Competitive ELISA [elisa-antibody.com]
- 5. ELISA Assay Technique | Thermo Fisher Scientific - US [thermofisher.com]
- 6. ELISA for antibodies to lipid A, lipopolysaccharides and other hydrophobic antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Biological Activity of Myristyl Arachidonate Against Its Precursors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Comparative Overview of Precursor Biological Activities
The biological activities of arachidonic acid and myristyl alcohol are distinct and well-documented. Arachidonic acid is a key mediator of inflammation, while myristyl alcohol is largely considered biologically inert, primarily used as an excipient in cosmetic and pharmaceutical formulations.
| Biological Activity | Arachidonic Acid | Myristyl Alcohol | Myristyl Arachidonate (B1239269) (Hypothesized) |
| Inflammatory Response | Pro-inflammatory; precursor to prostaglandins, leukotrienes, and other eicosanoids that mediate inflammation. | Generally considered non-inflammatory, though can cause mild skin irritation in some cases. | Potential pro-inflammatory activity upon hydrolysis to release arachidonic acid. The ester itself may have unique anti-inflammatory or pro-inflammatory properties. |
| Cell Proliferation | Can promote the proliferation of certain cancer cells through its metabolic products. | No significant effect on cell proliferation reported. | Activity is unknown. Could potentially influence proliferation by modulating arachidonic acid availability or through direct signaling. |
| Cytotoxicity | Can induce apoptosis in some cancer cell lines, while promoting survival in others. | Generally considered non-toxic, with low cytotoxicity. | Cytotoxicity is unknown and would need to be determined. It may differ from arachidonic acid due to altered cellular uptake and metabolism. |
| Signaling Pathways | Acts as a second messenger and its metabolites activate various signaling pathways (e.g., GPCRs, nuclear receptors). | Not known to be a significant signaling molecule. | The ester may have its own signaling properties or act as a prodrug for arachidonic acid, thereby influencing the same pathways. |
| Antimicrobial Activity | Exhibits antibacterial and antiviral properties. | Limited evidence of antimicrobial activity. | Antimicrobial potential is undetermined. |
Signaling Pathway: The Arachidonic Acid Cascade
Arachidonic acid is metabolized via several enzymatic pathways, primarily the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, to produce a variety of bioactive lipids known as eicosanoids. These molecules are critical mediators of inflammation.
Figure 1. The Arachidonic Acid Cascade.
Proposed Experimental Workflow for Evaluating Myristyl Arachidonate
A systematic approach is required to characterize the biological activity of this compound. The following workflow outlines a series of in vitro assays to compare its effects with its precursors.
Figure 2. Proposed Experimental Workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound in comparison to its precursors.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound, arachidonic acid, and myristyl alcohol on relevant cell lines (e.g., macrophages like RAW 264.7 for inflammation studies, or cancer cell lines like HT-29 for proliferation studies).
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[1][2]
-
Compound Treatment: Treat the cells with various concentrations of this compound, arachidonic acid, and myristyl alcohol (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
-
Measurement of Pro-inflammatory Mediators (PGE₂ and LTB₄ ELISA)
-
Objective: To quantify the production of key pro-inflammatory eicosanoids, prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄), by macrophages in response to the test compounds.
-
Protocol:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat the cells with various concentrations of this compound, arachidonic acid, or myristyl alcohol for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for PGE₂ and LTB₄ according to the manufacturer's instructions for commercially available kits.[3][4][5]
-
Data Analysis: Generate a standard curve and determine the concentration of PGE₂ and LTB₄ in the samples.
-
Cell Proliferation Assay (BrdU Assay)
-
Objective: To assess the effect of the compounds on the proliferation of a cancer cell line (e.g., HT-29 human colon cancer cells).
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the test compounds for 24 to 48 hours.
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the cell culture medium and incubate for a specified period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized DNA of proliferating cells.[6][7]
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.[6]
-
Immunodetection: Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate.[6]
-
Substrate Addition and Measurement: Add the enzyme substrate and measure the resulting colorimetric or fluorescent signal using a microplate reader.[7]
-
Data Analysis: Quantify cell proliferation relative to the vehicle control.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Objective: To evaluate the effect of the compounds on the migratory capacity of cells, which is relevant for processes like wound healing and cancer metastasis.
-
Protocol:
-
Monolayer Culture: Grow a confluent monolayer of cells (e.g., fibroblasts or endothelial cells) in a 6-well plate.[8][9]
-
Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.[8][10]
-
Compound Treatment: Wash the cells to remove debris and add fresh medium containing the test compounds at non-toxic concentrations.
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-8 hours) for up to 24-48 hours using a microscope.[10]
-
Data Analysis: Measure the area of the gap at each time point and calculate the rate of wound closure.
-
Cellular Uptake and Hydrolysis of this compound
-
Objective: To determine if this compound is taken up by cells and hydrolyzed to release arachidonic acid.
-
Protocol:
-
Fluorescent Labeling: Synthesize or obtain a fluorescently labeled version of this compound (e.g., using a BODIPY fluorophore).
-
Cellular Uptake: Incubate cells with the fluorescently labeled this compound for various time points.[11][12]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometry to quantify uptake.[13][14]
-
Hydrolysis Analysis: To assess hydrolysis, treat cells with unlabeled this compound. After incubation, lyse the cells and extract the lipids. Analyze the lipid extract using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to detect the presence of free arachidonic acid and myristyl alcohol.
-
Conclusion
While arachidonic acid is a well-characterized pro-inflammatory lipid mediator and myristyl alcohol is a relatively inert fatty alcohol, the biological activity of their ester, this compound, remains to be elucidated. The proposed experimental workflow provides a comprehensive strategy to systematically evaluate its cytotoxic, inflammatory, proliferative, and migratory effects in vitro. The results of these studies will be critical in determining the potential of this compound as a novel bioactive compound and for guiding future in vivo studies and potential therapeutic development. The direct comparison with its precursors will provide valuable insights into how esterification modifies the biological profile of arachidonic acid.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. interchim.fr [interchim.fr]
- 5. file.elabscience.com [file.elabscience.com]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Wound healing assay | Abcam [abcam.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. caymanchem.com [caymanchem.com]
- 12. Free Fatty Acid Uptake Assay Kit (Fluorometric) (ab176768) | Abcam [abcam.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Fatty Acid Uptake Assay Kit (ab287857) | Abcam [abcam.com]
A Head-to-Head Comparison of Myristyl Arachidonate and Myristyl Myristate in Skin Models: A Theoretical and Component-Based Analysis
For Immediate Release
A detailed comparison of myristyl arachidonate (B1239269) and myristyl myristate for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis based on the known properties of their constituent molecules, addressing their potential impacts on skin barrier function, inflammation, and overall skin health. Due to a lack of direct comparative studies, this guide offers a theoretical framework to inform future research and formulation development.
This publication presents a head-to-head comparison of myristyl arachidonate and myristyl myristate, two fatty acid esters with potential applications in dermatology and cosmetics. While direct experimental data comparing these two molecules in skin models is not currently available in published literature, this guide provides a thorough analysis based on the well-documented properties of their constituent parts: myristyl alcohol, myristic acid, and arachidonic acid.
Executive Summary
Myristyl myristate is a saturated ester widely used in the cosmetic industry as an emollient, thickener, and moisturizer.[1][2][3][4][5][6] It is known for its occlusive properties, forming a protective barrier on the skin to prevent water loss.[1][7] In contrast, this compound is an unsaturated ester. Based on the known roles of its precursor, arachidonic acid, it is hypothesized to have a more complex and potentially pro-inflammatory role in skin biology.[8][9][10] Arachidonic acid is a key mediator of inflammation but also plays a role in skin barrier homeostasis and repair.[8][11]
This guide will delve into the theoretical differences in their physicochemical properties, potential effects on skin barrier function, and their divergent roles in modulating inflammatory pathways.
Physicochemical Properties and Composition
Myristyl myristate is the ester of myristyl alcohol and myristic acid, both of which are saturated fatty acids.[1][7] this compound is the ester of myristyl alcohol and arachidonic acid, a polyunsaturated omega-6 fatty acid. This fundamental difference in saturation is expected to influence their physical properties and behavior in formulations and on the skin.
| Property | Myristyl Myristate | This compound (Theoretical) |
| Composition | Myristyl Alcohol + Myristic Acid | Myristyl Alcohol + Arachidonic Acid |
| Fatty Acid Type | Saturated | Polyunsaturated (Omega-6) |
| Appearance | White, waxy solid[1] | Likely an oily liquid |
| Skin Feel | Non-greasy, velvety feel[5] | Expected to be lighter and more fluid |
| Primary Function | Emollient, occlusive, texture enhancer[1][2][7] | Skin conditioning agent[12] |
Potential Impact on Skin Barrier Function
The skin barrier is crucial for preventing water loss and protecting against external aggressors. The composition of topical lipids can significantly influence its function.
| Aspect | Myristyl Myristate | This compound (Theoretical) |
| Mechanism of Action | Forms a protective, occlusive layer on the skin, reducing transepidermal water loss (TEWL).[1][7] | May be incorporated into cellular membranes and influence the lipid matrix of the stratum corneum. Arachidonic acid is a component of cell membranes and is involved in maintaining skin barrier integrity.[8] |
| Effect on Hydration | Increases skin hydration by preventing moisture evaporation.[1][5] | Potential to support lipid synthesis in the stratum corneum, which could improve hydration and elasticity.[8] |
| Constituent Properties | Myristic acid can strengthen the skin's outermost layer.[13] Myristyl alcohol is an emollient that helps to smooth the skin and prevent moisture loss.[14][15][16][17] | Arachidonic acid is essential for the epidermal barrier.[18] |
Role in Inflammatory Pathways
A key differentiator between these two molecules lies in the biological activity of their fatty acid components, particularly concerning inflammation.
| Aspect | Myristyl Myristate | This compound (Theoretical) |
| Inflammatory Potential | Generally considered non-irritating and has a low inflammatory potential. Myristic acid has shown some anti-inflammatory properties.[19] | Potentially pro-inflammatory. Arachidonic acid is a precursor to eicosanoids (prostaglandins and leukotrienes), which are potent mediators of inflammation.[8][20] Topical application of arachidonic acid can induce redness and inflammation.[9] |
| Signaling Pathways | Unlikely to directly participate in inflammatory signaling cascades. | Arachidonic acid can be released from the cell membrane by phospholipase A2 and metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) pathways to produce inflammatory mediators. |
Experimental Protocols
As no direct comparative studies exist, the following are proposed experimental protocols to evaluate and compare the performance of this compound and myristyl myristate in skin models.
In Vitro Skin Model for Barrier Function Assessment
-
Model: Reconstituted human epidermis (RHE) model.
-
Treatment: Topical application of formulations containing 2% myristyl myristate, 2% this compound, and a vehicle control.
-
Barrier Function Assessment:
-
Transepidermal Water Loss (TEWL): Measure TEWL at 0, 6, and 24 hours post-application to assess the occlusivity of the formulations.
-
Lipid Analysis: After 24 hours, extract lipids from the RHE models and analyze the lipid profile (ceramides, cholesterol, fatty acids) using high-performance thin-layer chromatography (HPTLC) or liquid chromatography-mass spectrometry (LC-MS) to determine any changes in the skin's natural lipid composition.
-
-
Data Analysis: Compare the changes in TEWL and lipid profiles between the two active formulations and the control.
Cell Culture Model for Inflammatory Response
-
Model: Human dermal fibroblasts or keratinocytes.
-
Treatment:
-
Pre-treat cells with myristyl myristate or this compound at various concentrations for 24 hours.
-
Induce an inflammatory response using a known stimulus such as lipopolysaccharide (LPS) or phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
-
Inflammatory Marker Analysis:
-
Cytokine Release: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant using ELISA.
-
Gene Expression: Analyze the expression of genes related to inflammation (e.g., COX-2, PLA2G4A) using RT-qPCR.
-
-
Data Analysis: Compare the levels of inflammatory markers in cells treated with the esters to those in the control group.
Visualizations
Signaling Pathway of Arachidonic Acid in Inflammation
Caption: Potential inflammatory pathway of this compound.
Hypothetical Experimental Workflow
Caption: Proposed workflow for comparing the two esters.
Conclusion
While myristyl myristate is a well-established ingredient with predictable emollient and occlusive properties beneficial for skin hydration, this compound presents a more complex profile. Its potential to be metabolized into the bioactive arachidonic acid suggests it could have a more dynamic and possibly inflammatory effect on the skin. The lack of direct comparative data highlights a significant research gap. The proposed experimental workflows provide a roadmap for future studies to elucidate the precise effects of these two esters on skin physiology. This information will be invaluable for the formulation of novel dermatological and cosmetic products with targeted effects on skin barrier function and inflammation.
References
- 1. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 2. paulaschoice.co.uk [paulaschoice.co.uk]
- 3. Myristyl Myristate | Cosmetic Ingredients Guide [ci.guide]
- 4. ulprospector.com [ulprospector.com]
- 5. ellemental.com [ellemental.com]
- 6. farmoganic.com [farmoganic.com]
- 7. Myristyl myristate in skincare, What is? | Lesielle [lesielle.com]
- 8. caringsunshine.com [caringsunshine.com]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. Effects of chronic intracutaneous administration of arachidonic acid and its metabolites. Induction of leukocytoclastic vasculitis by leukotriene B4 and 12-hydroxyeicosatetraenoic acid and its prevention by prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Action of topically applied arachidonic acid on the skin of patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ASSESSMENT OF SKIN ABSORPTION AND METABOLISM OF ARACHIDONIC ACID & GLYCERYL ARACHIDONATE USING IN VITRO DIFFUSION CELL TECHNIQUES. • Mattek - Part of Sartorius [mattek.com]
- 13. vedaoils.com [vedaoils.com]
- 14. specialchem.com [specialchem.com]
- 15. amboskincare.com [amboskincare.com]
- 16. truenatural.com [truenatural.com]
- 17. incibeauty.com [incibeauty.com]
- 18. Differential utilization of linoleic and arachidonic acid by cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Myristic Acid Benefits for Skin [mamaearth.in]
- 20. Dietary arachidonate enhances tissue arachidonate levels and eicosanoid production in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Isotopic Labeling of Myristoylation and Arachidonate Metabolism for Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling strategies for the parallel or concurrent study of protein N-myristoylation and arachidonic acid metabolism. The term "myristyl arachidonate" is interpreted here not as a single molecular entity, but as representing the interplay between the covalent attachment of myristic acid to proteins (myristoylation) and the subsequent signaling cascades involving arachidonic acid. This interplay is crucial in various physiological and pathological processes, particularly in the inflammatory response mediated by immune cells like macrophages.[1][2][3]
Protein N-myristoylation is a lipid modification where N-myristoyltransferase (NMT) attaches a myristoyl group (from myristoyl-CoA) to the N-terminal glycine (B1666218) of a protein.[4] This modification can influence the protein's localization and interaction with cellular membranes and other proteins. A key example is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), which, in its myristoylated form, binds to the plasma membrane.[5][6][7][8] Upon phosphorylation by Protein Kinase C (PKC), MARCKS translocates to the cytosol, which can affect the availability of membrane phospholipids (B1166683) and influence the activity of enzymes like phospholipase A₂ (PLA₂), the key enzyme that releases arachidonic acid from the membrane.[2][7]
The released arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into a variety of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes.[1][2] By using stable isotope labeling, researchers can trace the metabolic flux of myristic acid into proteins and the flux of arachidonic acid through its metabolic cascade, providing quantitative insights into these interconnected pathways.
Comparative Analysis of Isotopic Labeling Strategies
The choice of isotopic tracer is critical for the successful design of a metabolic flux experiment. The following tables compare common isotopic labeling strategies for myristic acid and arachidonic acid.
Table 1: Comparison of Isotopic Tracers for Myristic Acid Labeling
| Feature | ¹³C-Myristic Acid | Deuterated (D)-Myristic Acid |
| Tracer Examples | [1-¹³C]Myristic acid, [U-¹³C₁₄]Myristic acid | [D₂₇]Myristic acid, [D₃]Myristic acid |
| Detection Method | LC-MS/MS, GC-MS | LC-MS/MS, GC-MS |
| Labeling Principle | Incorporation of ¹³C results in a mass shift of +n, where n is the number of ¹³C atoms. | Incorporation of deuterium (B1214612) (²H) results in a mass shift of +n, where n is the number of deuterium atoms. |
| Advantages | Stable label with no loss during metabolism. Provides positional information if partially labeled tracers are used. | High level of mass shift possible with per-deuterated forms, which can move the signal out of the background noise. |
| Limitations | Lower mass shift per atom compared to some other isotopes. | Potential for H/D exchange in certain environments. Possible kinetic isotope effects that might alter metabolic rates slightly. |
| Typical Application | Metabolic flux analysis of fatty acid synthesis and protein myristoylation. | Tracing studies of fatty acid uptake and metabolism. |
Table 2: Comparison of Isotopic Tracers for Arachidonic Acid Labeling
| Feature | ¹³C-Arachidonic Acid | Deuterated (D)-Arachidonic Acid |
| Tracer Examples | [1-¹³C]Arachidonic acid, [U-¹³C₂₀]Arachidonic acid | [D₈]Arachidonic acid, [D₁₁]Arachidonic acid |
| Detection Method | LC-MS/MS | LC-MS/MS |
| Labeling Principle | Incorporation of ¹³C into arachidonic acid and its eicosanoid metabolites. | Incorporation of deuterium into arachidonic acid and its eicosanoid metabolites. |
| Advantages | Stable label that is retained through the COX and LOX pathways. | High mass shift, useful for distinguishing labeled from unlabeled species. D₈-Arachidonic acid is a common internal standard. |
| Limitations | Commercially available ¹³C-arachidonic acid can be more expensive than deuterated versions. | Potential for minor kinetic isotope effects in enzymatic reactions. |
| Typical Application | Tracing the flux of arachidonic acid into different eicosanoid pathways. | Used as tracers and as internal standards for quantification of endogenous arachidonic acid and its metabolites.[9] |
Table 3: Quantitative Comparison of Myristic Acid and Palmitic Acid Metabolism
This table is adapted from a study on cultured rat hepatocytes and serves as an example of the type of quantitative data that can be obtained from isotopic labeling experiments.[10] While not a direct comparison with arachidonic acid, it illustrates the different metabolic fates of saturated fatty acids.
| Parameter (at 4h incubation) | [1-¹⁴C]Myristic Acid | [1-¹⁴C]Palmitic Acid |
| Cellular Uptake (% of initial) | 86.9 ± 0.9 | 68.3 ± 5.7 |
| Incorporation into Cellular Lipids (%) | 33.4 ± 2.8 | 34.9 ± 9.3 |
| Incorporation into Triglycerides (%) | 7.4 ± 0.9 (at 30 min) | 3.6 ± 1.9 (at 30 min) |
| Oxidation to CO₂ (%) | 14.9 ± 2.2 | 2.3 ± 0.6 |
Experimental Protocols
The following are detailed protocols for conducting isotopic labeling experiments to study myristoylation and arachidonic acid metabolism in macrophage cell cultures (e.g., RAW 264.7 or bone marrow-derived macrophages).
Protocol A: Isotopic Labeling of Protein Myristoylation
Objective: To quantify the incorporation of myristic acid into a specific protein (e.g., MARCKS).
-
Cell Culture: Culture macrophages to 80% confluency in standard DMEM with 10% FBS.
-
Labeling Medium Preparation: Prepare DMEM with 10% delipidated FBS. Add stable isotope-labeled myristic acid (e.g., [¹³C₁₄]Myristic acid) complexed to fatty acid-free BSA at a final concentration of 50 µM.
-
Labeling: Wash cells with PBS and replace the standard medium with the labeling medium. Incubate for various time points (e.g., 0, 2, 6, 12, 24 hours) to determine the rate of incorporation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.
-
Immunoprecipitation (Optional): To analyze a specific protein, immunoprecipitate the protein of interest (e.g., MARCKS) from the cell lysate using a specific antibody.
-
SDS-PAGE and In-gel Digestion: Run the total lysate or immunoprecipitated protein on an SDS-PAGE gel. Excise the protein band of interest and perform in-gel digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS. Look for the mass shift in the N-terminal myristoylated peptide to quantify the percentage of labeled protein.
Protocol B: Isotopic Labeling of the Arachidonic Acid Cascade
Objective: To trace the metabolic flux of arachidonic acid into various eicosanoids.
-
Cell Culture and Stimulation: Culture macrophages as in Protocol A. For experiments involving stimulation, prime cells with LPS (100 ng/mL) for 4-18 hours before the experiment.
-
Labeling: Replace the medium with serum-free DMEM containing stable isotope-labeled arachidonic acid (e.g., [D₈]Arachidonic acid) at a final concentration of 10 µM. Incubate for a short period (e.g., 15-60 minutes).
-
Stimulation (Optional): After the labeling period, stimulate the cells with an agonist such as ATP or calcium ionophore (A23187) to induce eicosanoid production.
-
Sample Collection: Collect the cell culture supernatant. Add a mixture of internal standards (including deuterated standards for each eicosanoid of interest) and an antioxidant like butylated hydroxytoluene (BHT).
-
Solid-Phase Extraction (SPE): Acidify the supernatant to pH 3.5 and perform SPE to extract the lipids.[9] Condition a C18 SPE cartridge with methanol (B129727) and water. Load the sample, wash with a low-organic solvent, and elute the lipids with methanol or ethyl acetate.
-
LC-MS/MS Analysis: Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis. Use a reverse-phase C18 column and a gradient of water and acetonitrile/methanol with a weak acid modifier (e.g., formic acid). Use multiple reaction monitoring (MRM) mode to detect and quantify the labeled and unlabeled eicosanoids.[9][11]
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative flux analysis using isotopic labeling.
Signaling Pathway: MARCKS Regulation of Arachidonic Acid Release
References
- 1. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Protein myristoylation as an intermediate step during signal transduction in macrophages: its role in arachidonic acid metabolism and in responses to interferon gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-talk unfolded: MARCKS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The myristoylated alanine-rich C-kinase substrates (MARCKS): A membrane-anchored mediator of the cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myristoylated alanine-rich C kinase substrate (MARCKS) produces reversible inhibition of phospholipase C by sequestering phosphatidylinositol 4,5-bisphosphate in lateral domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myristoylated Alanine-Rich Protein Kinase Substrate (MARCKS) Regulates Small GTPase Rac1 and Cdc42 Activity and Is a Critical Mediator of Vascular Smooth Muscle Cell Migration in Intimal Hyperplasia Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Purity of Commercially Available Myristyl Arachidonate
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a framework for validating the purity of commercially available myristyl arachidonate (B1239269), a crucial fatty acid ester in various research applications. We present a comparative overview of offerings from various suppliers, detailed experimental protocols for purity assessment, and visual workflows to aid in experimental design.
Commercial Supplier Purity Comparison
The purity of myristyl arachidonate can vary between suppliers. While many vendors claim high purity, it is essential to scrutinize the available data and, if necessary, perform independent verification. Below is a summary of information gathered from various suppliers. It is important to note that a Certificate of Analysis (CoA) with detailed analytical data should be requested from the supplier for each batch.
| Supplier | Stated Purity | Analytical Methods Mentioned | Availability of Certificate of Analysis |
| Nu Chek Prep | >99%+ (for chromatographically pure compounds) | Gas-Liquid Chromatography (GLC), Thin-Layer Chromatography (TLC) | Supplied with every order.[1][2] |
| Larodan | >99% (for Myristoleyl Arachidonate) | Not specified on product page | Available.[3] |
| American Custom Chemicals Corporation | 95.00% | Not specified on product page | Not specified on product page |
| Cayman Chemical | Typically ≥95% or ≥98% for related arachidonic acid derivatives | Batch-specific analytical results provided on each CoA | Available upon request. |
| Avanti Polar Lipids | Generally >99% for their lipid products | Not specified on product page | A detailed CoA accompanies each standard. |
Potential Impurities
The synthesis of this compound typically involves the esterification of myristyl alcohol with arachidonic acid. Potential impurities may arise from several sources:
-
Unreacted Starting Materials: Residual myristyl alcohol and arachidonic acid.
-
Byproducts of Esterification: Depending on the synthetic route, byproducts from side reactions can occur.
-
Oxidation Products: Arachidonic acid is a polyunsaturated fatty acid and is susceptible to oxidation. Oxidized forms of this compound can be present.
-
Isomers: Positional or geometric isomers of the arachidonyl moiety may be present.
-
Other Fatty Acid Esters: If the starting materials are not completely pure, esters of other fatty acids may be present.
Experimental Protocols for Purity Validation
A multi-technique approach is recommended for the comprehensive validation of this compound purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of this compound, a derivatization to a more volatile form is not necessary.
Methodology:
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Internal Standard: Add a known amount of an internal standard (e.g., a fatty acid ester with a different chain length that is not expected to be in the sample) to the sample solution for quantification.
-
GC Conditions:
-
Column: A low-polarity capillary column, such as one coated with 5% diphenyl/95% dimethyl polysiloxane.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at an initial temperature of ~150 °C, hold for 1 minute, then ramp up to ~320 °C at a rate of 10-15 °C/min, and hold for 10-15 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 600.
-
Identification: The mass spectrum of the main peak should be compared with a reference spectrum for this compound. Impurities will appear as separate peaks with distinct mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used for quantitative purity assessment (qNMR).
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
Internal Standard (for qNMR): Add a precisely weighed amount of a certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone). The standard should have a resonance that does not overlap with the analyte signals.
-
Acquisition:
-
¹H NMR: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal recovery.
-
¹³C NMR: Acquire a ¹³C NMR spectrum to confirm the carbon skeleton and identify any major carbon-containing impurities.
-
-
Data Analysis:
-
Integrate the characteristic signals of this compound (e.g., protons on the double bonds of the arachidonyl chain, protons adjacent to the ester oxygen) and the internal standard.
-
Calculate the purity based on the integral ratios and the known masses of the sample and the standard.
-
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid method for the qualitative assessment of purity and for identifying the presence of non-volatile impurities.
Methodology:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (B1210297) (e.g., 95:5 or 90:10 v/v). The optimal ratio may need to be determined empirically.
-
Sample Application: Spot a dilute solution of this compound onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (if the compound is UV active) or by staining with a suitable reagent (e.g., phosphomolybdic acid or potassium permanganate). A single spot indicates a high degree of purity with respect to non-volatile impurities.
Visualizing Experimental and Signaling Pathways
To facilitate understanding, the following diagrams illustrate the experimental workflow for purity validation and the relevant biological signaling pathway for arachidonic acid.
Caption: Workflow for the validation of this compound purity.
Caption: Simplified overview of the arachidonic acid signaling cascade.
By employing these analytical methods and being diligent in sourcing materials, researchers can confidently validate the purity of their this compound, ensuring the integrity and reliability of their scientific findings.
References
A Comparative In Vivo Analysis of Myristyl Arachidonate and Ethyl Arachidonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of myristyl arachidonate (B1239269) and ethyl arachidonate, focusing on their potential in vivo behavior, metabolic fate, and subsequent impact on arachidonic acid signaling pathways. Due to a lack of direct comparative in vivo studies for myristyl arachidonate, this analysis extrapolates its probable metabolic pathway based on existing knowledge of myristoylated compounds and fatty acid ester metabolism. Ethyl arachidonate, a more commonly studied compound, serves as a benchmark for comparison.
Data Presentation: A Comparative Overview
The following table summarizes the anticipated and known pharmacokinetic and metabolic parameters of this compound and ethyl arachidonate following oral administration.
| Parameter | This compound (Hypothesized) | Ethyl Arachidonate (Reported) | Key Considerations |
| Bioavailability | Potentially lower initial bioavailability due to the larger, more lipophilic myristyl group requiring enzymatic cleavage prior to absorption. | Moderate bioavailability; ethyl esters of fatty acids are known to be absorbed, though potentially less efficiently than triglycerides.[1] | The efficiency of intestinal lipases in hydrolyzing the respective ester bonds is a critical determinant. |
| Metabolic Fate | Hydrolyzed in the gastrointestinal tract to myristic acid and arachidonic acid. Both fatty acids are then absorbed. | Hydrolyzed in the gastrointestinal tract to ethanol (B145695) and arachidonic acid. Arachidonic acid is then absorbed. | The differential absorption and subsequent metabolic pathways of myristic acid versus ethanol could influence the overall physiological response. |
| Tissue Distribution | Absorbed arachidonic acid would enter the systemic circulation. Myristic acid can be utilized for energy or incorporated into cellular lipids and proteins (myristoylation).[2][3] | Absorbed arachidonic acid is distributed to various tissues and incorporated into cell membrane phospholipids.[4] | The co-absorbed molecule (myristic acid vs. ethanol) may have distinct effects on tissue metabolism and signaling. |
| Eicosanoid Production | The released arachidonic acid serves as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the production of various eicosanoids (prostaglandins, leukotrienes, etc.).[4][5][6] | Similar to this compound, the released arachidonic acid is a precursor for eicosanoid synthesis.[4][5][6] | The rate and extent of arachidonic acid release from the parent ester will directly impact the kinetics of eicosanoid production. |
Experimental Protocols
In Vivo Administration and Bioavailability Study
A comparative in vivo study in a rodent model (e.g., Sprague-Dawley rats) would be essential to validate the hypothesized differences.
1. Animal Model and Housing:
-
Male Sprague-Dawley rats (8-10 weeks old) would be housed in a controlled environment with a standard chow diet and water ad libitum.
-
Animals would be fasted overnight prior to the administration of the test compounds.
2. Dosing:
-
This compound and ethyl arachidonate would be formulated in a suitable vehicle (e.g., corn oil).
-
A single dose of each compound (e.g., 50 mg/kg body weight) would be administered via oral gavage.[7][8][9][10][11] A control group would receive the vehicle only.
3. Blood Sampling:
-
Blood samples would be collected from the tail vein at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma would be separated by centrifugation and stored at -80°C until analysis.
4. Tissue Collection:
-
At the end of the study (24 hours), animals would be euthanized, and key tissues (liver, adipose tissue, brain, and heart) would be collected, snap-frozen in liquid nitrogen, and stored at -80°C.
5. Lipid Analysis:
-
Plasma and tissue samples would be subjected to lipid extraction.
-
The concentrations of this compound, ethyl arachidonate, arachidonic acid, and myristic acid would be quantified using liquid chromatography-mass spectrometry (LC-MS).[12][13][14]
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) would be calculated to determine the bioavailability of arachidonic acid from each ester.
Analysis of Eicosanoid Production
1. Sample Preparation:
-
Plasma or tissue homogenates would be used for the analysis of eicosanoids.
2. Eicosanoid Profiling:
-
A targeted lipidomics approach using LC-MS/MS would be employed to quantify a panel of eicosanoids derived from the COX and LOX pathways (e.g., PGE2, PGD2, TXB2, LTB4, 5-HETE).
Mandatory Visualization
Signaling Pathways
Caption: Arachidonic acid metabolism via COX and LOX pathways.
Experimental Workflow
Caption: Workflow for in vivo comparative study.
Logical Relationship: Bioavailability and Metabolism
Caption: Comparative metabolic fate after oral administration.
References
- 1. Arachidonic acid signaling to the cytoskeleton: the role of cyclooxygenase and cyclic AMP-dependent protein kinase in actin bundling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myristoylation - Wikipedia [en.wikipedia.org]
- 4. poliklinika-harni.hr [poliklinika-harni.hr]
- 5. Pharmacological intervention of cyclooxygenase-2 and 5-lipoxygenase pathways. Impact on inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. ANALYSIS OF LIPIDS [people.umass.edu]
- 14. Perilla Seed Oil Alleviates High-Fat-Diet-Induced Hyperlipidemia by Regulating Fatty Acid Metabolism via the PI3K/Akt/NOS3 Pathway [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Myristyl Arachidonate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of myristyl arachidonate (B1239269), a wax ester.
Chemical and Physical Properties
Understanding the properties of a substance is the first step in safe handling. Below is a summary of the available data for the closely related compound, myristyl arachidate (B1238690).
| Property | Value |
| CAS Number | 22413-04-3[1][2][][4][5] |
| Molecular Formula | C₃₄H₆₈O₂[1][2][] |
| Molecular Weight | 508.9 g/mol [1][2][] |
| Physical State | Solid[1] |
| Purity | >99%[1] |
| Storage | Room temperature or -20°C[1][] |
| Synonyms | Tetradecyl eicosanoate, Tetradecyl icosanoate[1][2] |
Step-by-Step Disposal Procedures
Given that myristyl arachidonate is a fatty acid ester, the following disposal procedures are recommended. These steps are designed to minimize environmental impact and ensure personnel safety.
1. Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
Safety goggles with side shields.[6]
-
Chemical-resistant gloves (e.g., nitrile).[6]
-
A lab coat.[6]
-
Closed-toe shoes.[6]
2. Spill Management: In the event of a spill:
-
For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or earth.[7]
-
Use non-sparking tools to collect the absorbed material.[7]
-
For large spills, dike the area to prevent spreading.[7]
-
Place the contained material into a properly labeled, sealed container for disposal.[7][8][9][10]
3. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
4. Disposal Pathway:
-
The primary disposal method for fatty acid esters is typically through a licensed hazardous waste disposal company.
-
Consult your institution's Environmental Health and Safety (EHS) office to determine the approved disposal vendor and specific procedures.
-
Disposal should be in accordance with all local, state, and federal regulations.[7][11] Do not discharge into drains or the environment.[8][9][10][11]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow
By adhering to these procedures and consulting with institutional safety resources, laboratory professionals can ensure the safe and responsible disposal of this compound. This proactive approach to chemical waste management is fundamental to a culture of safety and environmental stewardship in the scientific community.
References
- 1. larodan.com [larodan.com]
- 2. Myristyl arachidate | C34H68O2 | CID 537381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arctomsci.com [arctomsci.com]
- 5. 22413-04-3 CAS MSDS (MYRISTYL ARACHIDATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. smsrail.com [smsrail.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com [carlroth.com]
- 11. vitol.com [vitol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
